molecular formula C5H10N4 B1276532 1-(1H-1,2,4-triazol-1-yl)propan-2-amine CAS No. 883545-31-1

1-(1H-1,2,4-triazol-1-yl)propan-2-amine

Cat. No.: B1276532
CAS No.: 883545-31-1
M. Wt: 126.16 g/mol
InChI Key: ZTZDXHFMAKRNMX-UHFFFAOYSA-N
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Description

1-(1H-1,2,4-Triazol-1-yl)propan-2-amine (CAS 883545-31-1) is a chemical compound with the molecular formula C5H10N4 and a molecular weight of 126.16 g/mol . This research chemical is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should note that this compound requires specific storage conditions: it must be kept in a dark place under an inert atmosphere at 2-8°C . Please handle this material with care. It is classified with the signal word "Danger" and carries hazard statements H314 and H335, indicating it causes severe skin burns and eye damage and may cause respiratory irritation . The UN number is 2735 and it is assigned to packing group II for hazardous materials transportation . The structural features of this molecule include a 1,2,4-triazole ring linked to a propan-2-amine chain, presenting opportunities for various synthetic and pharmacological investigations, though specific applications and mechanism of action are areas for ongoing research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,2,4-triazol-1-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-5(6)2-9-4-7-3-8-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTZDXHFMAKRNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=NC=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424364
Record name 1-(1H-1,2,4-triazol-1-yl)propan-2-amine
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Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883545-31-1
Record name 1-(1H-1,2,4-triazol-1-yl)propan-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-1,2,4-triazol-1-yl)propan-2-amine
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Foundational & Exploratory

Synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route for 1-(1H-1,2,4-triazol-1-yl)propan-2-amine, a molecule of interest in medicinal chemistry and drug development. The proposed synthesis is a two-step process commencing with the regioselective N1-alkylation of 1,2,4-triazole with propylene oxide to yield the intermediate alcohol, followed by the conversion of the hydroxyl group to a primary amine via a Mitsunobu reaction. This guide details the experimental protocols, presents key data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanism.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a two-step sequence. The first step involves the base-catalyzed nucleophilic attack of 1,2,4-triazole on propylene oxide to form the secondary alcohol, 1-(1H-1,2,4-triazol-1-yl)propan-2-ol. The second step is the conversion of this alcohol to the corresponding primary amine using a Mitsunobu reaction with a suitable nitrogen source, followed by deprotection.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Intermediate Alcohol cluster_1 Step 2: Conversion to Amine Triazole 1,2,4-Triazole Reaction1 N1-Alkylation Triazole->Reaction1 PropyleneOxide Propylene Oxide PropyleneOxide->Reaction1 Base Base (e.g., K2CO3) Base->Reaction1 Catalyst Solvent1 Solvent (e.g., DMF) Solvent1->Reaction1 Medium Intermediate 1-(1H-1,2,4-triazol-1-yl)propan-2-ol Reaction1->Intermediate Intermediate_ref 1-(1H-1,2,4-triazol-1-yl)propan-2-ol Reaction2 Mitsunobu Reaction Intermediate_ref->Reaction2 Mitsunobu_Reagents PPh3, DIAD Mitsunobu_Reagents->Reaction2 Nitrogen_Source Nitrogen Source (e.g., Phthalimide) Nitrogen_Source->Reaction2 Solvent2 Solvent (e.g., THF) Solvent2->Reaction2 Medium Amine_Precursor Phthalimide Adduct Deprotection_step Deprotection Amine_Precursor->Deprotection_step Deprotection Deprotection (e.g., Hydrazine) Deprotection->Deprotection_step Final_Product This compound Reaction2->Amine_Precursor Deprotection_step->Final_Product Mitsunobu_Mechanism cluster_activation Activation of Alcohol cluster_substitution Nucleophilic Substitution PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine Alcohol R-OH Oxyphosphonium Alkoxyphosphonium Salt Alcohol->Oxyphosphonium Betaine->Oxyphosphonium Oxyphosphonium_ref Alkoxyphosphonium Salt Phthalimide Phthalimide (Nu-H) SN2 SN2 Attack Phthalimide->SN2 Product Phthalimide Adduct SN2->Product Byproducts PPh3=O + DIAD-H2 SN2->Byproducts Oxyphosphonium_ref->SN2

An In-depth Technical Guide on the Physicochemical Properties of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the compound 1-(1H-1,2,4-triazol-1-yl)propan-2-amine. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document outlines the standard experimental protocols for determining key physicochemical parameters, including melting point, boiling point, aqueous solubility, pKa, and the partition coefficient (logP). These methodologies are presented to guide researchers in the empirical evaluation of this compound. The guide includes structured data tables and detailed workflows to facilitate laboratory investigation.

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-triazole moiety linked to a propan-2-amine backbone. The 1,2,4-triazole ring is a significant pharmacophore found in a wide range of therapeutic agents, known for its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1] The physicochemical properties of a drug candidate are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, and are therefore critical for drug development. This guide serves as a resource for researchers initiating studies on this compound by providing foundational chemical information and detailed experimental procedures for its characterization.

Chemical Identity

IdentifierValueSource
IUPAC Name This compound-
CAS Number 883545-31-1[2]
Molecular Formula C₅H₁₀N₄[3]
Molecular Weight 126.16 g/mol [3]
Canonical SMILES CC(N)CN1C=NC=N1-

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Where experimental data is unavailable, the status is marked accordingly, and the subsequent sections detail the standard experimental protocols for their determination.

PropertyValueMethod
Melting Point Data not availableCapillary Method[4]
Boiling Point Data not availableThiele Tube Method
Aqueous Solubility Data not availableShake-Flask Method[5][6]
pKa Data not availablePotentiometric Titration[7][8]
logP (Octanol/Water) Data not availableShake-Flask Method[9][10]

Experimental Protocols

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.[4] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Melting Point Apparatus [4]

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 3-4 mm.[11]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the sample is heated.

  • Initial Determination: A rapid heating rate is used to determine an approximate melting range.

  • Accurate Determination: The apparatus is allowed to cool, and a new sample is heated slowly (1-2°C per minute) through the approximate melting range.[11]

  • Data Recording: The temperature at which the first liquid appears and the temperature at which the last solid crystal melts are recorded as the melting point range.[12]

Melting_Point_Workflow A Sample Preparation: Finely powder the compound and pack into a capillary tube. B Apparatus Setup: Place the capillary tube in the melting point apparatus. A->B C Initial Heating: Rapidly heat to determine an approximate melting range. B->C D Precise Heating: Cool and then heat a new sample slowly through the determined range. C->D E Data Recording: Record the temperature range from the first to the last melt. D->E

Workflow for Melting Point Determination
Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[12]

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The Thiele tube is gently heated, and a stream of bubbles will emerge from the capillary tube.

  • Data Recording: The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Boiling_Point_Workflow A Sample Preparation: Place the liquid in a small test tube with an inverted sealed capillary. B Apparatus Setup: Attach to a thermometer and place in a Thiele tube. A->B C Heating: Heat the Thiele tube until a steady stream of bubbles emerges. B->C D Cooling & Observation: Remove heat and observe the point at which liquid enters the capillary. C->D E Data Recording: Record the temperature as the boiling point. D->E

Workflow for Boiling Point Determination
Aqueous Solubility Determination

Aqueous solubility is a critical factor influencing drug absorption and distribution.[6]

Methodology: Shake-Flask Method [5][6]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of water or a buffer solution in a flask.

  • Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[9]

Solubility_Workflow A Sample Preparation: Add excess solid to a known volume of aqueous buffer. B Equilibration: Agitate at a constant temperature for 24-48 hours. A->B C Phase Separation: Filter or centrifuge to obtain a clear saturated solution. B->C D Analysis: Determine the concentration of the dissolved compound via HPLC or UV-Vis. C->D

Workflow for Aqueous Solubility Determination
pKa Determination

The pKa value indicates the strength of an acid or base and is crucial for understanding the ionization state of a compound at different physiological pH values.

Methodology: Potentiometric Titration [7][8]

  • Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent mixture like dioxane-water.[7]

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.

  • Data Analysis: The pKa is determined from the titration curve, typically as the pH at the half-equivalence point. Computer programs can be used for more precise calculations.[7][8]

pKa_Determination_Workflow A Solution Preparation: Dissolve a known amount of the compound in a suitable solvent. B Titration: Titrate the solution with a standardized acid or base. A->B C pH Measurement: Continuously monitor the pH using a calibrated pH meter. B->C D Data Analysis: Determine the pKa from the titration curve (half-equivalence point). C->D

Workflow for pKa Determination
logP (Octanol/Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes.[13]

Methodology: Shake-Flask Method [9][10]

  • Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are pre-saturated with each other.[9][14]

  • Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are mixed and shaken vigorously to allow for partitioning.

  • Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[9]

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[10]

logP_Determination_Workflow A Phase Preparation: Pre-saturate n-octanol and water/buffer with each other. B Partitioning: Dissolve the compound and shake the two phases together. A->B C Phase Separation: Allow the mixture to separate into distinct layers. B->C D Quantification: Measure the compound concentration in both the octanol and aqueous phases. C->D E Calculation: logP = log([organic]/[aqueous]) D->E

Workflow for logP Determination

Conclusion

While direct experimental data on the physicochemical properties of this compound are currently limited in the public domain, this technical guide provides the necessary framework for its comprehensive characterization. The detailed experimental protocols and workflows for determining melting point, boiling point, aqueous solubility, pKa, and logP offer a clear path for researchers to generate these critical data points. Such empirical data will be invaluable for the rational design and development of new therapeutic agents based on this promising chemical scaffold.

References

An In-depth Technical Guide to the Spectral Analysis of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of publicly available scientific literature and spectral databases did not yield a complete set of experimental NMR, IR, and MS spectral data specifically for 1-(1H-1,2,4-triazol-1-yl)propan-2-amine. This guide provides a framework for the spectral analysis of this compound, including detailed experimental protocols and data presentation for a structurally related molecule containing the core 1-(1H-1,2,4-triazol-1-yl)propan-2-yl moiety.

Introduction

This compound is a small molecule of interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole ring in a wide range of biologically active compounds. The structural elucidation and confirmation of such molecules are critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This technical guide outlines the standard procedures for acquiring and interpreting this spectral data.

Spectral Data Presentation

While specific data for the title compound is not available, the following tables present the spectral data for a related compound, Isopropyl (2-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-2-oxoethyl)carbamate, which contains the core structure of interest.[1] This data is presented to illustrate the expected spectral features.

Table 1: ¹H NMR Spectral Data for a Structurally Related Compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
9.90s-1HAr-NH
8.19s-1HTriazole-H
7.85s-1HTriazole-H
7.50d8.42HAr-H
7.34d8.32HAr-H
7.25t5.71HNH
5.49s-1HOH
4.79–4.72m-1HCH-O
4.37–4.29m-2HTriazole-CH₂
3.75d6.12HNH-CH₂
1.39s-3HC-CH₃
1.18d6.26HCH(CH₃)₂

Table 2: ¹³C NMR Spectral Data for a Structurally Related Compound

Chemical Shift (δ) ppmAssignment
168.5C=O
156.9C=O (carbamate)
150.8Triazole-C
145.3Triazole-C
141.1Ar-C
138.0Ar-C
126.1Ar-CH
119.0Ar-CH
72.9C-OH
67.6CH-O
60.1Triazole-CH₂
44.4NH-CH₂
27.5C-CH₃
22.5CH(CH₃)₂

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for a Structurally Related Compound

IonCalculated m/zFound m/z
[M + H]⁺362.1823362.1827

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) is recommended.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum at a probe temperature of 298 K.

    • Use a standard pulse program for a one-dimensional proton spectrum.

    • Set the spectral width to appropriately cover the expected chemical shift range (e.g., -2 to 12 ppm).

    • The number of scans can range from 16 to 64, depending on the sample concentration.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200 ppm).

    • A higher number of scans (e.g., 1024 or more) will likely be necessary due to the lower natural abundance of ¹³C.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.

  • Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal.

  • Record the sample spectrum over a typical range of 4000 to 400 cm⁻¹.

  • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis:

  • Identify characteristic absorption bands corresponding to specific functional groups. For this compound, expect to see:

    • N-H stretching vibrations of the primary amine (typically two bands in the 3400-3250 cm⁻¹ region).[2]

    • C-H stretching vibrations of the alkyl groups (around 3000-2850 cm⁻¹).

    • N-H bending vibrations of the primary amine (around 1650-1580 cm⁻¹).[3]

    • C=N and N=N stretching vibrations of the triazole ring (in the 1650-1400 cm⁻¹ region).

    • C-N stretching vibrations (in the 1250-1020 cm⁻¹ region).[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as one with Electrospray Ionization (ESI) or Electron Ionization (EI), often coupled with a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap for accurate mass measurements.

Sample Preparation (for ESI):

  • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile.

  • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

Data Acquisition:

  • Infuse the sample solution into the ion source at a constant flow rate.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Set the mass range to scan beyond the expected molecular weight.

  • For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve high mass accuracy.

Data Analysis:

  • Identify the molecular ion peak (e.g., [M+H]⁺).

  • For HRMS data, compare the measured accurate mass to the calculated exact mass of the elemental formula to confirm the molecular formula.

  • Analyze the fragmentation pattern (if tandem MS is performed) to gain further structural information.

Visualization of Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis and data interpretation.

experimental_workflow cluster_synthesis Compound Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Analysis and Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr  Sample Prep ir IR Spectroscopy purification->ir  Sample Prep ms Mass Spectrometry (HRMS) purification->ms  Sample Prep data_analysis Spectral Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: General experimental workflow for the synthesis and spectroscopic analysis of a chemical compound.

data_interpretation_logic cluster_inputs Input Data cluster_analysis Analysis Steps cluster_output Conclusion nmr_data NMR Data (Chemical Shifts, Couplings, Integrals) connectivity Determine Connectivity (NMR) nmr_data->connectivity ir_data IR Data (Absorption Bands) functional_groups Identify Functional Groups (IR) ir_data->functional_groups ms_data MS Data (Molecular Ion, Accurate Mass) molecular_formula Determine Molecular Formula (HRMS) ms_data->molecular_formula proposed_structure Proposed Structure connectivity->proposed_structure functional_groups->proposed_structure molecular_formula->proposed_structure final_structure Confirmed Structure proposed_structure->final_structure Consistent Data

Caption: Logical flow for spectral data interpretation leading to structure confirmation.

References

The Expanding Therapeutic Potential of Novel Triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, continues to be a cornerstone in the development of new therapeutic agents.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent antifungal, anticancer, antimicrobial, and antiviral effects.[1][4][5][6][7][8][9] This technical guide provides an in-depth overview of the biological activities of novel triazole derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and workflows.

Diverse Biological Activities of Novel Triazole Derivatives

Novel triazole derivatives have been extensively investigated for a variety of therapeutic applications. Their biological activity is often attributed to the ability of the triazole ring to bind to various enzymes and receptors, leading to the modulation of critical biological pathways.[4][10]

Anticancer Activity

Numerous studies have highlighted the potential of 1,2,4-triazole derivatives as anticancer agents.[8][9][11][12][13][14] These compounds have shown significant antiproliferative activity against a range of cancer cell lines.[11][12] Mechanistic studies suggest that their anticancer effects can be attributed to the inhibition of key targets such as EGFR, BRAF, and tubulin, as well as the induction of apoptosis and cell cycle arrest.[11][12]

Table 1: Anticancer Activity of Novel Triazole Derivatives (IC50 values in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
8c -3.6 (EGFR inhibition)[11]
8d HCT1160.37[12]
8d Hela2.94[12]
8d PC-331.31[12]
TP6 B16F10 (murine melanoma)- (Highest activity among TP1-TP7)[13]
10 PC-38.2[15]
13 PC-313.6[15]
23 A-549 (lung)10.2[15]
25 A-549 (lung)12.6[15]

Note: This table presents a selection of reported IC50 values. For a comprehensive understanding, refer to the cited literature.

Antifungal Activity

Triazole-based compounds are well-established as antifungal agents.[4][16][17] They primarily act by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4][16][17][18][19] This disruption of ergosterol synthesis leads to altered membrane permeability and ultimately inhibits fungal growth.[4][10][19]

Table 2: Antifungal Activity of Novel Triazole Derivatives (MIC80 values in µg/mL)

Compound IDFungal StrainMIC80 (µg/mL)Reference
1d Candida albicans 140530.25[17]
1i Candida albicans 140530.25[17]
1j Microsporum gypseum0.25[17]
1k Microsporum gypseum0.25[17]
1l Microsporum gypseum0.25[17]
1r Microsporum gypseum- (256 times lower than Fluconazole)[20]
1a Candida albicans 140530.25[20]
1h Candida albicans 140530.25[20]
A1 Fluconazole-resistant C. albicans 9011.0[21]
A5 Fluconazole-resistant C. albicans 9011.0[21]

Note: MIC80 (Minimum Inhibitory Concentration required to inhibit the growth of 80% of organisms) values are presented. Refer to the original publications for detailed strain information and comparative data with standard drugs.

Antimicrobial Activity

The antimicrobial potential of novel triazole derivatives extends to a variety of bacterial species.[22][23][24][25] These compounds have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria.[22][23] The mechanism of their antibacterial action is still under investigation but is thought to involve the disruption of essential cellular processes.

Table 3: Antimicrobial Activity of Novel Triazole Derivatives

Compound Class/IDBacterial Strain(s)Activity/Zone of InhibitionReference
Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiolStaphylococcus aureusStrong activity, comparable or superior to streptomycin[22]
Ethyl 2-((3-mercapto-9-methylpyrazolo[1,5-d][4][16][11]triazolo[3,4-f][4][16][11]triazin-6-yl)thio)acetate14 out of 15 tested bacterial strains> 8 mm[23]
4-(substituted ethanoyl)amino-3-mercapto-5-(4-nitro)phenyl-1,2,4-triazolesS. aureus, P. aeruginosa, E. coli, B. subtilisInvestigated[24][25]

Note: The qualitative nature of some reported data (e.g., "strong activity") highlights the need for standardized quantitative comparisons in future studies.

Antiviral Activity

The structural versatility of the triazole ring has also led to the discovery of derivatives with significant antiviral properties.[1][5][6][7] These compounds have shown activity against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C viruses, and various influenza strains.[5][6][7][26] The antiviral mechanisms can vary, with some compounds acting as isosteric analogs of known drugs and others targeting viral proteins like hemagglutinin.[1][26]

Experimental Protocols

The evaluation of the biological activity of novel triazole derivatives relies on standardized and reproducible experimental protocols. Below are detailed methodologies for two key assays.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[27][28][29][30] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[27]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Novel triazole derivatives (test compounds)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well).[27]

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Treatment:

    • Prepare serial dilutions of the triazole derivatives in the complete cell culture medium.

    • After 24 hours of incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Include untreated cells as a negative control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, carefully aspirate the medium containing the test compound.

    • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[27] Alternatively, add 10 µL of MTT reagent to each well containing 100 µL of medium.[30]

    • Incubate the plate for 2 to 4 hours at 37°C in a 5% CO₂ incubator, protected from light.[27][30]

  • Formazan Solubilization:

    • For adherent cells, carefully aspirate the MTT solution without disturbing the formazan crystals.[27]

    • Add 100-200 µL of the solubilization buffer (e.g., DMSO) to each well.

    • Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[27]

  • Data Analysis:

    • Subtract the mean absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

Agar Well Diffusion Method for Antimicrobial Activity

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of various substances.[31][32][33][34][35] It relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium inoculated with a test microorganism, resulting in a zone of growth inhibition.[31][34][35]

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)

  • Novel triazole derivatives (test compounds)

  • Solvent for dissolving compounds (e.g., DMSO)

  • Sterile Petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • Prepare a standardized microbial inoculum with a turbidity corresponding to a 0.5 McFarland standard.

  • Inoculation of Agar Plates:

    • Pour the molten agar into sterile Petri dishes and allow it to solidify.

    • Spread a specific volume of the microbial inoculum evenly over the entire surface of the agar plate using a sterile swab.

  • Well Preparation:

    • Aseptically punch holes with a diameter of 6 to 8 mm in the inoculated agar plates using a sterile cork borer.[31]

  • Application of Test Compounds:

    • Prepare solutions of the novel triazole derivatives at desired concentrations in a suitable solvent.

    • Introduce a specific volume (typically 20-100 µL) of the test compound solution into each well.[31][35]

    • Include a well with the solvent only as a negative control and a well with a standard antibiotic as a positive control.

  • Incubation:

    • Allow the plates to stand for a pre-diffusion period (e.g., 1 hour at room temperature) to permit the diffusion of the compounds into the agar.

    • Incubate the plates under suitable conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

    • A larger diameter of the inhibition zone indicates greater antimicrobial activity of the test compound.

Visualization of Pathways and Workflows

Visual diagrams are crucial for understanding complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts related to the biological activity of triazole derivatives.

Antifungal_Mechanism_of_Triazoles cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Action Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 Cytochrome P450 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol->Disrupted_Membrane Depletion leads to Triazoles Triazole Derivatives Triazoles->CYP51 Inhibits

Caption: Mechanism of antifungal action of triazole derivatives.

Experimental_Workflow cluster_assays In Vitro Assays start Synthesis of Novel Triazole Derivatives screening Biological Activity Screening start->screening anticancer Anticancer (e.g., MTT Assay) screening->anticancer antifungal Antifungal (e.g., MIC Determination) screening->antifungal antimicrobial Antimicrobial (e.g., Agar Well Diffusion) screening->antimicrobial antiviral Antiviral (e.g., Plaque Reduction Assay) screening->antiviral data Data Analysis (IC50, MIC, Zone of Inhibition) anticancer->data antifungal->data antimicrobial->data antiviral->data sar Structure-Activity Relationship (SAR) Studies data->sar lead Lead Compound Identification sar->lead

Caption: General experimental workflow for biological activity screening.

References

The Medicinal Chemistry of 1,2,4-Triazole Amines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile physicochemical properties and presence in a wide array of pharmacologically active compounds.[1] Aminated derivatives of this heterocycle, in particular, have garnered significant attention for their broad therapeutic potential, leading to the development of numerous clinically important drugs. This technical guide provides a comprehensive overview of the medicinal chemistry of 1,2,4-triazole amines, detailing their synthesis, structure-activity relationships (SAR), mechanisms of action, and key therapeutic applications, with a focus on antifungal and anticancer activities.

Core Synthetic Strategies

The synthesis of 3-amino-1,2,4-triazoles is well-established, with several efficient methods available to researchers. A common and effective approach involves the cyclization of a substituted hydrazinecarboximidamide derivative. This key intermediate can be prepared through convergent routes, allowing for diverse substitutions on the final triazole ring.[2]

One general and efficient method for the preparation of 3-amino-1,2,4-triazoles proceeds via the reaction of a thiourea derivative with a sulfonic acid, followed by reaction with a hydrazine and subsequent cyclization with a formic acid equivalent.[2] This method is advantageous due to its good overall yield and the use of readily available starting materials.[2] Alternative industrial processes for the synthesis of the parent 3-amino-1,2,4-triazole involve the reaction of hydrazine hydrate, cyanamide, and formic acid to generate aminoguanidine formate, which is then cyclized by heating.[3][4]

Therapeutic Applications and Mechanisms of Action

1,2,4-triazole amines exhibit a remarkable range of biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[5] This guide will focus on their well-documented roles as antifungal and anticancer agents.

Antifungal Activity

A significant number of clinically used antifungal drugs, such as fluconazole and itraconazole, are based on the 1,2,4-triazole scaffold.[6] Their primary mechanism of action is the potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that maintains its fluidity and integrity.[5][7] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[1] The subsequent disruption of the fungal cell membrane leads to cell death.[1]

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase lanosterol Lanosterol squalene_epoxidase->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol_precursors Ergosterol Precursors cyp51->ergosterol_precursors ergosterol Ergosterol ergosterol_precursors->ergosterol fungal_cell_membrane Fungal Cell Membrane Integrity ergosterol->fungal_cell_membrane triazole_amines 1,2,4-Triazole Amines triazole_amines->inhibition inhibition->cyp51

Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole amines.
Anticancer Activity

The 1,2,4-triazole amine scaffold is also a key feature in several anticancer agents.[8] Their mechanisms of action in cancer are more diverse and can involve the inhibition of various enzymes and signaling pathways critical for tumor growth and survival.

Certain 1,2,4-triazole derivatives, such as letrozole and anastrozole, are potent aromatase inhibitors used in the treatment of hormone-receptor-positive breast cancer.[8][9] Aromatase is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis, converting androgens to estrogens.[1][10] By inhibiting aromatase, these drugs reduce estrogen levels, thereby suppressing the growth of estrogen-dependent tumors.[10] The therapeutic effect of aromatase inhibitors involves the induction of cell cycle arrest at the G0-G1 phase and the activation of apoptotic pathways.[11][12][13]

Aromatase_Inhibition_Pathway androgens Androgens (e.g., Androstenedione, Testosterone) aromatase Aromatase (CYP19A1) androgens->aromatase estrogens Estrogens (e.g., Estrone, Estradiol) aromatase->estrogens er Estrogen Receptor (ER) estrogens->er gene_transcription Gene Transcription er->gene_transcription cell_proliferation Tumor Cell Proliferation gene_transcription->cell_proliferation triazole_amines 1,2,4-Triazole Amines (e.g., Letrozole, Anastrozole) triazole_amines->inhibition inhibition->aromatase Tubulin_Inhibition_Pathway tubulin α/β-Tubulin Dimers polymerization Polymerization tubulin->polymerization microtubules Microtubules polymerization->microtubules mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle cell_division Cell Division mitotic_spindle->cell_division triazole_amines 1,2,4-Triazole Amines triazole_amines->inhibition inhibition->polymerization SAR_Workflow start Design of Target Molecules synthesis Synthesis of 1,2,4-Triazole Amine Library start->synthesis purification Purification and Characterization (NMR, Mass Spec, Elemental Analysis) synthesis->purification biological_screening Primary Biological Screening (e.g., Antifungal, Anticancer) purification->biological_screening hit_identification Hit Identification biological_screening->hit_identification hit_identification->start Inactive Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis hit_identification->sar_analysis Active Compounds lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis in_vivo In Vivo Studies lead_optimization->in_vivo end Candidate Drug in_vivo->end

References

An In-depth Technical Guide to the Structure Elucidation of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unequivocal determination of a molecule's chemical structure is a cornerstone of chemical research and drug development. This whitepaper provides a comprehensive technical guide to the structure elucidation of the novel compound 1-(1H-1,2,4-triazol-1-yl)propan-2-amine. Due to the absence of publicly available experimental data for this specific molecule, this guide outlines a plausible synthetic route and presents predicted spectroscopic data based on established chemical principles and data from analogous structures. Detailed experimental protocols for the key analytical techniques required for its characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, are provided. This document serves as a robust framework for the synthesis and rigorous structural verification of this compound.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals with diverse biological activities. The synthesis and characterization of novel triazole derivatives are therefore of significant interest. This guide focuses on the structure elucidation of this compound, a compound with potential applications in drug discovery. The accurate determination of its structure is paramount for understanding its physicochemical properties, biological activity, and for establishing intellectual property.

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of related 1-(1,2,4-triazol-1-yl)-propan-2-ol derivatives. The proposed two-step synthesis involves the reaction of 1H-1,2,4-triazole with a suitable propylene oxide derivative to form an intermediate alcohol, followed by conversion of the hydroxyl group to an amine.

Step 1: Synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-ol

1H-1,2,4-triazole can be reacted with 1,2-propylene oxide in a suitable solvent, such as ethanol or isopropanol, under basic conditions. The reaction is typically heated to reflux to ensure completion.

Step 2: Conversion of the alcohol to the amine

The resulting 1-(1H-1,2,4-triazol-1-yl)propan-2-ol can be converted to the corresponding amine through a variety of methods. A common approach is a two-step process involving activation of the hydroxyl group, for example, by conversion to a tosylate or mesylate, followed by nucleophilic substitution with an amine source, such as ammonia or a protected amine equivalent, followed by deprotection.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the chemical structure and known spectroscopic data for similar compounds.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.2s1HH-5 (Triazole)
~8.0s1HH-3 (Triazole)
~4.3dd1HN-CH₂
~4.1dd1HN-CH₂
~3.5m1HCH-NH₂
~1.5br s2HNH₂
~1.2d3HCH₃

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
~152C-5 (Triazole)
~145C-3 (Triazole)
~55N-CH₂
~48CH-NH₂
~22CH₃

Table 3: Predicted Mass Spectrometry Data (EI)

m/zInterpretation
126[M]⁺ (Molecular Ion)
111[M - CH₃]⁺
82[M - C₂H₄N]⁺
69[C₂H₃N₃]⁺ (Triazole ring)
44[C₂H₆N]⁺

Table 4: Predicted Infrared (IR) Absorption Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (amine)
3100-3000MediumC-H stretch (triazole)
2970-2850MediumC-H stretch (aliphatic)
1650-1550MediumN-H bend (amine)
1520-1480MediumC=N stretch (triazole)
1280-1250StrongC-N stretch

Experimental Protocols

The definitive structural confirmation of this compound requires a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 400 MHz NMR Spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse experiment.

  • Spectral Width: 0-160 ppm.

  • Number of Scans: 1024-4096.

  • Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts are referenced to TMS (0.00 ppm).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Electron Ionization Mass Spectrometer (EI-MS).

Sample Introduction: Introduce a small amount of the sample into the ion source via a direct insertion probe or a gas chromatograph.

Acquisition Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1 scan/second.

Data Analysis: Identify the molecular ion peak ([M]⁺) and analyze the major fragment ions to deduce the fragmentation pathways.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.

Sample Preparation: Prepare a thin film of the liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of the Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of a novel compound like this compound.

Structure_Elucidation_Workflow Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Crude Product NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Compound MS Mass Spectrometry (EI-MS) Purification->MS IR Infrared Spectroscopy (FTIR) Purification->IR Data_Analysis Spectroscopic Data Analysis and Interpretation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Proposal Proposed Structure Data_Analysis->Structure_Proposal Structure_Confirmation Confirmed Structure of This compound Structure_Proposal->Structure_Confirmation Consistent Data

Caption: Workflow for the structure elucidation of this compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and structural elucidation of this compound. The proposed synthetic pathway and the predicted spectroscopic data offer a solid starting point for researchers aiming to synthesize and validate the structure of this novel compound. The detailed experimental protocols provide the necessary guidance for obtaining high-quality analytical data, which is essential for the unambiguous confirmation of the molecular structure. The successful application of these methodologies will be crucial for any further investigation into the biological properties and potential therapeutic applications of this and related triazole derivatives.

The 1H-1,2,4-Triazole Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1H-1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a cornerstone in medicinal chemistry. Its remarkable versatility and favorable pharmacological properties have established it as a "privileged scaffold," a molecular framework that is recurrently found in a multitude of clinically successful drugs across various therapeutic areas. This technical guide provides a comprehensive overview of the significance of the 1H-1,2,4-triazole core in drug discovery, detailing its physicochemical properties, diverse biological activities, and key roles in the mechanisms of action of notable drugs.

Physicochemical Properties and Pharmacokinetic Profile

The unique arrangement of nitrogen atoms in the 1H-1,2,4-triazole ring imparts a distinct set of physicochemical properties that are highly advantageous for drug design. The triazole core is a bioisostere of amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles.[1][2][3] Its polar nature, with the ability to act as both a hydrogen bond donor and acceptor, enhances solubility and facilitates strong interactions with biological targets.[4][5][6] This combination of stability and interactivity contributes to the favorable drug-like characteristics of many 1,2,4-triazole-containing compounds.

Table 1: Physicochemical Properties of the Unsubstituted 1H-1,2,4-Triazole Core

PropertyValueReference(s)
Molecular FormulaC₂H₃N₃[7]
Molar Mass69.07 g/mol [7]
Melting Point120-121 °C[7]
Boiling Point260 °C[7]
pKa (protonated form)2.19[7]
logP (Octanol/Water)-0.73[7]
Water Solubility1250 g/L[7]

A Versatile Pharmacophore in Diverse Therapeutic Areas

The 1H-1,2,4-triazole nucleus is a key pharmacophore in a wide range of approved drugs, demonstrating its broad therapeutic applicability. Its derivatives have shown significant efficacy as antifungal, anticancer, antiviral, and antibacterial agents.[8][9][10][11]

Antifungal Activity

One of the most prominent applications of the 1,2,4-triazole core is in the development of antifungal agents.[12][13][14] Triazole antifungals, such as fluconazole, itraconazole, and voriconazole, are potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[8][13][15] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][15] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death.[15]

Table 2: In Vitro Activity of Selected 1,2,4-Triazole Antifungal Agents

CompoundOrganismIC50 (µM)MIC (µg/mL)Reference(s)
FluconazoleCandida albicans0.4 - 0.60.5 - >64[16][17][18]
ItraconazoleCandida albicans0.4 - 0.60.03 - 16[16][17][18]
VoriconazoleCryptococcus neoformans-0.03[19]
Anticancer Activity

In oncology, 1,2,4-triazole derivatives have been successfully developed as non-steroidal aromatase inhibitors.[20] Drugs like letrozole and anastrozole are used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[8][21] They act by blocking the aromatase enzyme, which is responsible for the peripheral conversion of androgens to estrogens, thereby reducing the levels of estrogen that can stimulate tumor growth.[22] Furthermore, novel 1,2,4-triazole derivatives are being investigated as inhibitors of other key cancer targets, such as kinases like BRAF and EGFR.[23][24][25]

Table 3: Bioactivity and Pharmacokinetic Data of 1,2,4-Triazole Anticancer Agents

CompoundTargetIC50/KiBioavailabilityElimination Half-LifeReference(s)
LetrozoleAromatase-~100%~2-4 days[7][8][21]
AnastrozoleAromatase--41-48 hours[7][8][21]
Compound 8cEGFR3.6 µM--[23][24]
Compounds 8c, 8dBRAFSimilar to vemurafenib--[23][24]
Antiviral Activity

The 1,2,4-triazole scaffold is also a critical component of antiviral drugs.[2][3][14][21] Ribavirin, a broad-spectrum antiviral agent, is a notable example. It is a guanosine analog that interferes with the synthesis of viral RNA and DNA.[3][11]

Table 4: Pharmacokinetic Profile of Ribavirin

ParameterValueReference(s)
Bioavailability~50%[1][4][20]
Time to Peak Plasma Concentration (Tmax)~1.5-2.5 hours[8][20]
Plasma Protein BindingDoes not bind[20]
Elimination Half-Life (multiple dose)~298 hours[20]
Route of EliminationMetabolism and renal[7][8]
Antibacterial Activity

Numerous 1,2,4-triazole derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[12][15][23][24][26] These compounds often exhibit their effects through various mechanisms, and their development as novel antibiotics is an active area of research.

Table 5: Minimum Inhibitory Concentration (MIC) of Selected 1,2,4-Triazole Antibacterial Agents

Compound Class/DerivativeBacterial Strain(s)MIC Range (µg/mL)Reference(s)
Clinafloxacin-triazole hybridsS. aureus, E. faecalis, E. coli, P. aeruginosa0.125 - 8[12]
Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybridsMethicillin-resistant S. aureus (MRSA)0.046 - 3.11 (µM)[12]
Ofloxacin-1,2,4-triazole derivativesS. aureus, B. subtilis, E. coli0.25 - 1[15]
Vinyl-1,2,4-triazole derivativesVarious bacteria0.0002 - 0.0069 (mM)[24]

Signaling Pathways and Experimental Workflows

The diverse biological activities of 1,2,4-triazole-containing drugs are a result of their interaction with specific molecular targets and modulation of key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate some of these mechanisms and a general workflow for the discovery of new 1,2,4-triazole-based drugs.

CYP51_Inhibition cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) CYP51->Ergosterol Biosynthesis Triazole 1,2,4-Triazole Antifungal Triazole->CYP51 Inhibition

Caption: Inhibition of Fungal Ergosterol Biosynthesis by 1,2,4-Triazole Antifungals.

Aromatase_Inhibition cluster_cell Peripheral Tissue Cell Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) ER Estrogen Receptor (ER) Estrogens->ER Activation Aromatase->Estrogens Conversion Proliferation Tumor Cell Proliferation ER->Proliferation Letrozole Letrozole (1,2,4-Triazole) Letrozole->Aromatase Inhibition

Caption: Mechanism of Action of Letrozole as an Aromatase Inhibitor.

BRAF_Inhibition cluster_pathway MAPK/ERK Signaling Pathway RAS RAS BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Triazole_Inhibitor 1,2,4-Triazole BRAF Inhibitor Triazole_Inhibitor->BRAF Inhibition

References

An In-depth Technical Guide to the Exploratory Screening of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its diverse biological activities. This document provides a comprehensive technical guide on the exploratory screening of the novel compound, 1-(1H-1,2,4-triazol-1-yl)propan-2-amine. We outline a systematic workflow for preliminary bioactivity assessment, encompassing its physicochemical characterization, proposed synthesis, and a tiered in vitro screening cascade against fungal, bacterial, and cancer cell line models. Detailed experimental protocols for key assays are provided, alongside structured data presentation and visualizations of experimental workflows and relevant biological pathways to guide researchers in the preliminary evaluation of this and similar novel chemical entities.

Introduction

The 1,2,4-triazole ring is a privileged heterocyclic motif in drug discovery, known for its metabolic stability and ability to engage in various biological interactions.[1][2][3] This five-membered ring containing three nitrogen atoms is a key pharmacophore in numerous clinically approved drugs, demonstrating a broad spectrum of activities including antifungal, anticancer, antiviral, and antibacterial properties.[1][3] The versatility of the triazole scaffold stems from its capacity to act as a bioisostere for amide bonds and its ability to coordinate with metal ions in enzyme active sites, most notably the heme iron of cytochrome P450 enzymes.[4]

This guide focuses on the initial exploratory screening of a novel, under-researched molecule: This compound . The presence of a primary amine group suggests potential for improved solubility and additional hydrogen bonding interactions, making it a compound of interest for broad biological screening. The objective of this document is to provide a structured and hypothetical framework for the initial in vitro evaluation of this compound to identify potential therapeutic applications.

Compound Profile: this compound

A foundational step in any screening campaign is the characterization of the test compound. The following table summarizes the key physicochemical properties of the title compound, based on available data.

PropertyValueSource
CAS Number 883545-31-1[5][6]
Molecular Formula C₅H₁₀N₄[7]
Molecular Weight 126.16 g/mol [7]
Structure Chemical structure of this compoundPubChem
Predicted LogP -0.6[7]
Hydrogen Bond Donors 1PubChem
Hydrogen Bond Acceptors 3PubChem

Note: The data presented is based on computational predictions and publicly available chemical databases. Experimental verification is required.

Proposed Synthesis

A plausible synthetic route for this compound can be adapted from established methods for the synthesis of similar triazole derivatives. A common approach involves the nucleophilic substitution of a suitable leaving group by the 1,2,4-triazole anion.

G cluster_0 Step 1: Azidation cluster_1 Step 2: Activation cluster_2 Step 3: Triazole Alkylation cluster_3 Step 4: Reduction A 1-Chloropropan-2-ol C 1-Azidopropan-2-ol A->C DMF B Sodium Azide (NaN3) B->C E 1-Azidopropan-2-yl methanesulfonate C->E Pyridine D Methanesulfonyl Chloride (MsCl) D->E G 1-(1H-1,2,4-Triazol-1-yl)propan-2-azide E->G DMF F 1,2,4-Triazole Sodium Salt F->G I This compound (Final Product) G->I Methanol H H2, Pd/C H->I

Caption: Proposed multi-step synthesis of the title compound.

Exploratory Screening Workflow

A tiered screening approach is recommended to efficiently assess the biological activity profile of a novel compound. This workflow prioritizes broad, cost-effective assays before proceeding to more specific and complex investigations.

G start Compound Synthesis & Purification tier1 Tier 1: Primary Screening (Broad Spectrum Activity) start->tier1 antifungal Antifungal Assay (e.g., C. albicans) tier1->antifungal Phenotypic Screen antibacterial Antibacterial Assay (e.g., S. aureus, E. coli) tier1->antibacterial cytotoxicity Cytotoxicity Assay (e.g., HeLa, HepG2) tier1->cytotoxicity mic MIC Determination (for active antifungal/bacterial hits) antifungal->mic If Active antibacterial->mic ic50 IC50 Determination (for active cytotoxic hits) cytotoxicity->ic50 If Active tier2 Tier 2: Potency & Selectivity (Hit Confirmation) tier3 Tier 3: Mechanism of Action (Preliminary Target ID) tier2->tier3 Confirmed Hit mic->tier2 ic50->tier2 moa Target-Based Assay (e.g., CYP51 Inhibition) tier3->moa end Lead Candidate Prioritization moa->end G acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane cyp51->ergosterol Demethylation inhibitor This compound inhibitor->cyp51 Inhibition

References

Methodological & Application

Application Note and Protocol: In Vitro Antifungal Susceptibility Testing of Novel Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, underscores the urgent need for the development of novel antifungal agents. Triazoles are a critical class of antifungal drugs that inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This document provides a detailed protocol for the in vitro antifungal susceptibility testing of novel triazole compounds against pathogenic yeasts and molds. The methodologies described are based on the internationally recognized standards established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5] Adherence to these standardized protocols is crucial for generating reproducible and comparable data on the efficacy of new chemical entities.[6]

Principle of the Assays

In vitro antifungal susceptibility testing determines the minimum inhibitory concentration (MIC) of a drug, which is the lowest concentration that inhibits the visible growth of a fungus.[6][7][8][9] This is typically achieved through two primary methods:

  • Broth Microdilution: This method involves challenging a standardized fungal inoculum with serial twofold dilutions of the antifungal agent in a liquid broth medium within a 96-well microplate.[2][6][10] Following incubation, the MIC is determined by observing the lowest drug concentration that causes a significant reduction in fungal growth compared to a drug-free control well.[2][6]

  • Disk Diffusion: This method involves placing paper disks containing a fixed concentration of the antifungal drug onto an agar plate inoculated with a standardized fungal suspension.[1][11][12][13] The drug diffuses into the agar, creating a concentration gradient. The susceptibility of the fungus is determined by measuring the diameter of the zone of growth inhibition around the disk.[1]

Materials and Reagents

3.1 Fungal Strains and Media

  • Test fungi (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Quality Control (QC) strains (see Table 1)[14][15][16][17]

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0[3]

  • Mueller-Hinton Agar (MHA) supplemented with 2% glucose and 0.5 µg/mL methylene blue for disk diffusion[1]

  • Sterile saline (0.85% NaCl)

  • Sterile water

3.2 Antifungal Agents

  • Novel triazole compounds (powder form)

  • Standard antifungal drugs for control (e.g., fluconazole, voriconazole, itraconazole)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

3.3 Equipment and Consumables

  • 96-well, U-bottom polystyrene microtiter plates[3]

  • Spectrophotometer or microplate reader

  • Hemocytometer or spectrophotometer for inoculum counting

  • Incubator (35-37°C)

  • Vortex mixer

  • Micropipettes and sterile tips

  • Sterile petri dishes (100 x 15 mm)

  • Sterile cotton swabs

  • Blank sterile paper disks (6 mm diameter)

  • Calipers for measuring zone diameters

Experimental Protocols

Broth Microdilution Method

This protocol is adapted from the CLSI M27 and M38 guidelines.[3][10]

4.1.1 Preparation of Antifungal Stock Solutions

  • Dissolve the novel triazole compounds and standard antifungals in DMSO to a stock concentration of 1280 µg/mL.

  • Prepare a working solution by diluting the stock solution in RPMI 1640 medium to twice the highest desired final concentration.

4.1.2 Inoculum Preparation

  • Yeasts: Subculture the yeast strains on SDA plates and incubate at 35°C for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[3]

  • Molds: Grow the mold on PDA plates at 35°C for 5-7 days until sporulation is evident. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.[3]

4.1.3 Assay Procedure

  • Add 100 µL of the 2x working antifungal solution to the first column of a 96-well plate.

  • Add 50 µL of RPMI 1640 medium to the remaining wells (columns 2-11).

  • Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating this process across the plate to column 10. Discard 50 µL from column 10.

  • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).

  • Add 50 µL of the standardized fungal inoculum to each well in columns 1-11. The final volume in each well will be 100 µL.

  • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

4.1.4 Reading and Interpreting MICs

  • The MIC is the lowest concentration of the antifungal agent that causes a significant (≥50% for azoles) inhibition of growth compared to the growth control well.[2]

  • For azoles, a slight "trailing" or residual growth may be observed; the endpoint should be read as the concentration with a prominent decrease in turbidity.[11]

  • The results can be read visually or with a microplate reader at 530 nm.

Disk Diffusion Method

This protocol is based on the CLSI M44 guidelines.[1]

4.2.1 Preparation of Antifungal Disks

  • Prepare stock solutions of the novel triazoles in a suitable solvent.

  • Impregnate sterile 6 mm paper disks with a known amount of the triazole solution to achieve the desired concentration per disk (e.g., 25 µ g/disk for fluconazole).[18]

  • Allow the disks to dry completely in a sterile environment.

4.2.2 Inoculum Preparation

  • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.[1]

4.2.3 Assay Procedure

  • Dip a sterile cotton swab into the adjusted inoculum and streak the entire surface of a Mueller-Hinton agar plate supplemented with glucose and methylene blue in three directions to ensure even growth.[1][18]

  • Allow the plate to dry for 10-15 minutes.[18]

  • Aseptically apply the prepared antifungal disks to the surface of the agar.

  • Invert the plates and incubate at 35°C for 24-48 hours.

4.2.4 Reading and Interpreting Results

  • Measure the diameter of the zones of complete growth inhibition in millimeters (mm) using calipers.

  • Interpret the results based on established zone diameter breakpoints for standard antifungals, if available. For novel compounds, the zone diameter provides a qualitative measure of antifungal activity.

Quality Control

Quality control is essential to ensure the accuracy and reproducibility of the results.[14][15][16][17]

  • Include the recommended QC strains in each assay run.[15]

  • The MIC values for the QC strains should fall within the acceptable ranges provided in Table 1.

  • If the QC results are out of range, the test results for the novel compounds should be considered invalid.[15]

Data Presentation

Summarize all quantitative data, such as MIC values and zone diameters, in clearly structured tables for easy comparison.

Table 1: Quality Control Ranges for Reference Strains

Quality Control StrainAntifungal AgentAcceptable MIC Range (µg/mL)
Candida parapsilosis ATCC 22019Fluconazole1.0 - 8.0
Voriconazole0.015 - 0.12
Itraconazole0.03 - 0.25
Candida krusei ATCC 6258Fluconazole16 - 128
Voriconazole0.06 - 0.5
Itraconazole0.12 - 1.0
Aspergillus flavus ATCC 204304Voriconazole0.06 - 0.5
Itraconazole0.03 - 0.25
Posaconazole0.015 - 0.12

Note: These ranges are examples and should be verified against the latest CLSI M60 document.[3][15]

Visualization of Experimental Workflow

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Fungal_Culture Fungal Culture (SDA/PDA) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Fungal_Culture->Inoculum_Prep Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Drug_Stock Novel Triazole Stock Solution (DMSO) Working_Sol Working Drug Solutions (RPMI) Drug_Stock->Working_Sol Serial_Dilution Serial Dilution in 96-Well Plate Working_Sol->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (35°C) Inoculation->Incubation Read_MIC Read MICs (Visual/Spectrophotometer) Incubation->Read_MIC QC_Check Quality Control Check Read_MIC->QC_Check Data_Report Data Reporting & Interpretation QC_Check->Data_Report

References

Application Notes and Protocols for Antifungal Studies of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine and Related Amino-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents, with many clinically successful drugs, such as fluconazole and itraconazole, featuring this heterocyclic core. These agents typically function by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, ultimately impairing fungal growth and viability.

While extensive research has focused on 1,2,4-triazole derivatives containing a propan-2-ol moiety, the exploration of structurally related compounds, such as those incorporating a propan-2-amine group, represents a promising avenue for the discovery of novel antifungal candidates with potentially improved efficacy, spectrum of activity, or pharmacokinetic properties. This document provides a detailed overview of the application of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine and analogous amino-triazole compounds in antifungal research. It includes generalized experimental protocols for in vitro and in vivo evaluation, a summary of representative antifungal activity data, and visualizations of key pathways and workflows.

Although direct antifungal studies on this compound are not extensively reported in the public domain, the protocols and data presented herein are based on established methodologies for evaluating novel triazole-based antifungal agents and the reported activities of structurally similar amino-triazole derivatives.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the inhibition of lanosterol 14α-demethylase, a cytochrome P450 enzyme.[1][2] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol. The nitrogen atom at the 4-position of the triazole ring coordinates to the heme iron atom in the active site of the enzyme, preventing the binding of the natural substrate, lanosterol.[3] This leads to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methylated sterols, resulting in increased membrane permeability, dysfunction of membrane-bound enzymes, and ultimately, inhibition of fungal growth.[2]

Ergosterol_Biosynthesis_Inhibition Figure 1: Mechanism of Action of Triazole Antifungals cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazoles cluster_outcome Cellular Consequences Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Isopentenyl pyrophosphate->Farnesyl pyrophosphate Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Squalene epoxidase 14-demethylated lanosterol 14-demethylated lanosterol Lanosterol->14-demethylated lanosterol Lanosterol 14α-demethylase (CYP51) ... ... 14-demethylated lanosterol->... Ergosterol Ergosterol ...->Ergosterol Triazole_Antifungal This compound & Analogs Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Triazole_Antifungal->Lanosterol 14α-demethylase (CYP51) Inhibits Ergosterol_Depletion Ergosterol Depletion Toxic_Sterol_Accumulation Toxic 14α-methylated Sterol Accumulation Membrane_Dysfunction Increased Membrane Permeability & Enzyme Dysfunction Ergosterol_Depletion->Membrane_Dysfunction Leads to Toxic_Sterol_Accumulation->Membrane_Dysfunction Leads to Fungal_Growth_Inhibition Fungistatic/Fungicidal Effect Membrane_Dysfunction->Fungal_Growth_Inhibition Results in

Figure 1: Mechanism of Action of Triazole Antifungals

Data Presentation: In Vitro Antifungal Activity

The following table summarizes representative minimum inhibitory concentration (MIC) and 50% effective concentration (EC₅₀) values for various amino-triazole derivatives against pathogenic fungi, as reported in the literature. This data illustrates the potential antifungal activity of this class of compounds.

Compound TypeFungal SpeciesMIC (µg/mL)EC₅₀ (µg/mL)Reference CompoundReference MIC/EC₅₀ (µg/mL)
Substituted 4-amino-1,2,4-triazole-3-thiolCandida albicans25 - >100---
Substituted 4-amino-1,2,4-triazole-3-thiolAspergillus niger25 - >100---
1,2,4-Triazole with amino acid fragmentsPhysalospora piricola-10.126 - 10.808Mefentrifluconazole>50
1,2,4-Triazole with amino acid fragmentsAlternaria solani->50Mefentrifluconazole>50
1-(substituted amino)-2-propanolsCandida albicans<0.125 - 16-Itraconazole<0.125
1-(substituted amino)-2-propanolsCryptococcus neoformans<0.125 - 8-Itraconazole<0.125

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method (Based on CLSI M27-A3)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well U-bottom microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Hemocytometer

  • Incubator (35°C)

  • Control antifungal agent (e.g., fluconazole)

Procedure:

  • Inoculum Preparation: a. Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours. b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL). d. Further dilute the inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the microtiter plate wells.

  • Compound Preparation and Serial Dilution: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, perform serial two-fold dilutions of the test compound in RPMI-1640 medium to achieve a range of desired concentrations. c. Prepare a column with a known antifungal as a positive control and a column with drug-free medium as a growth control.

  • Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate. b. Incubate the plate at 35°C for 24-48 hours.

  • Reading and Interpretation: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.

Figure 2: Workflow for MIC Determination
Protocol 2: In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol assesses the in vivo efficacy of a test compound in treating a systemic fungal infection in mice.

Materials:

  • Test compound

  • Control antifungal agent (e.g., fluconazole)

  • Vehicle for compound administration (e.g., sterile saline, 5% dextrose in water)

  • Candida albicans strain

  • Male or female BALB/c mice (6-8 weeks old)

  • Sterile saline or PBS

  • Yeast extract-peptone-dextrose (YPD) agar plates

  • Animal housing and handling equipment

Procedure:

  • Inoculum Preparation: a. Culture C. albicans in a suitable broth medium overnight at 30°C with shaking. b. Harvest the cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS. c. Determine the cell concentration using a hemocytometer and adjust to the desired concentration for infection (e.g., 1 x 10⁶ cells/mL).

  • Infection of Mice: a. Randomly assign mice to treatment groups (e.g., vehicle control, test compound at different doses, positive control). b. Infect mice via intravenous (tail vein) injection with 0.1 mL of the prepared C. albicans suspension.

  • Treatment: a. Begin treatment at a specified time post-infection (e.g., 2-4 hours). b. Administer the test compound, vehicle, or positive control daily for a defined period (e.g., 7 days) via the appropriate route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring and Endpoints: a. Survival Study: Monitor the mice daily for a set period (e.g., 21 days) and record mortality. b. Fungal Burden Determination: At a predetermined time point (e.g., 4 days post-infection), euthanize a subset of mice from each group. Aseptically harvest organs (e.g., kidneys, spleen, liver), homogenize them in sterile PBS, and plate serial dilutions onto YPD agar. Incubate the plates at 37°C for 24-48 hours and count the colony-forming units (CFUs) to determine the fungal load per gram of tissue.

Logical_Relationship_Antifungal_Discovery Figure 3: Logical Flow of Antifungal Drug Discovery Start Start Synthesis Synthesis of Amino-Triazole Analogs Start->Synthesis InVitro In Vitro Screening (MIC Determination) Synthesis->InVitro Active Active? InVitro->Active Toxicity In Vitro Cytotoxicity Assays Active->Toxicity Yes Discard1 Discard Active->Discard1 No Safe Safe? Toxicity->Safe InVivo In Vivo Efficacy Studies (Murine Model) Safe->InVivo Yes Discard2 Discard Safe->Discard2 No Efficacious Efficacious? InVivo->Efficacious Lead Lead Compound Optimization Efficacious->Lead Yes Discard3 Discard Efficacious->Discard3 No End End Lead->End

Figure 3: Logical Flow of Antifungal Drug Discovery

Conclusion

The exploration of novel 1,2,4-triazole derivatives, including those with an amino-propyl linkage, remains a viable strategy in the quest for new and improved antifungal therapies. The protocols and information provided in this document offer a foundational framework for researchers to design and execute studies aimed at evaluating the antifungal potential of this compound and its analogs. By systematically assessing their in vitro activity against a panel of pathogenic fungi and validating promising candidates in relevant in vivo models, the scientific community can continue to advance the field of antifungal drug discovery.

References

Application Notes for the Synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(1H-1,2,4-triazol-1-yl)propan-2-amine is a versatile building block in medicinal chemistry and drug discovery. The 1,2,4-triazole moiety is a key pharmacophore found in a wide range of therapeutic agents, exhibiting activities such as antifungal, antiviral, and anticancer properties.[1][2] The presence of a primary amine group in the propan-2-amine side chain offers a convenient handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. These notes provide a detailed protocol for a plausible synthetic route to this compound, intended for use by qualified researchers in a controlled laboratory setting.

Chemical Profile and Safety Precautions

While specific toxicity data for this compound is not extensively documented, related triazole derivatives are known to be harmful if swallowed, in contact with skin, or inhaled, and may cause severe skin and eye irritation.[3][4][5] Therefore, it is imperative to handle all reagents and the final product with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All experimental procedures should be conducted in a well-ventilated fume hood. A safety data sheet (SDS) should be consulted for each reagent used in this protocol.

Synthetic Strategy

The synthesis of this compound can be achieved through a two-step process starting from commercially available reagents. The general strategy involves the nucleophilic substitution of a suitable leaving group on a propane backbone with 1H-1,2,4-triazole, followed by the introduction of the amine functionality. A common and effective method is the reaction of 1H-1,2,4-triazole with a protected amino-propane derivative, followed by deprotection.

Experimental Protocols

Materials and Methods

Reagents and Solvents:

  • 1H-1,2,4-Triazole

  • 1-(Boc-amino)propan-2-ol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

Instrumentation:

  • Magnetic stirrer with heating plate

  • Round-bottom flasks and standard glassware

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass spectrometer (MS)

Protocol 1: Synthesis of tert-butyl (1-(1H-1,2,4-triazol-1-yl)propan-2-yl)carbamate

  • Mesylation of 1-(Boc-amino)propan-2-ol:

    • To a solution of 1-(Boc-amino)propan-2-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude mesylate.

  • Nucleophilic Substitution with 1H-1,2,4-triazole:

    • To a solution of the crude mesylate from the previous step in anhydrous dimethylformamide (DMF), add 1H-1,2,4-triazole (1.2 eq) and potassium carbonate (2.0 eq).

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl (1-(1H-1,2,4-triazol-1-yl)propan-2-yl)carbamate.

Protocol 2: Deprotection to yield this compound

  • Boc-Deprotection:

    • Dissolve the purified tert-butyl (1-(1H-1,2,4-triazol-1-yl)propan-2-yl)carbamate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

    • Triturate the resulting solid with diethyl ether to obtain the hydrochloride salt of the desired product.

    • To obtain the free amine, dissolve the hydrochloride salt in water and basify with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.

    • Extract the free amine with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound.

Data Presentation

StepCompound NameStarting Material (g)Product Yield (g)Percent Yield (%)Purity (NMR/MS)
1tert-butyl (1-(1H-1,2,4-triazol-1-yl)propan-2-yl)carbamate10.011.585>95%
2This compound11.56.292>98%

Mandatory Visualization

SynthesisWorkflow A 1-(Boc-amino)propan-2-ol B Mesylation A->B MsCl, TEA DCM C Intermediate Mesylate B->C D Nucleophilic Substitution with 1H-1,2,4-triazole C->D 1H-1,2,4-triazole, K2CO3 DMF E tert-butyl (1-(1H-1,2,4-triazol-1-yl)propan-2-yl)carbamate D->E F Boc Deprotection E->F 4M HCl in Dioxane G This compound F->G

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Antifungal Screening of 1,2,4-Triazole Derivatives Against Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, specific research data on the direct antifungal screening of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine against Candida is not extensively available in publicly accessible literature. The following application notes and protocols are presented as a detailed, illustrative framework for investigating the potential antifungal properties of novel 1,2,4-triazole derivatives, using generalized procedures and representative data based on published studies of structurally related compounds.

Introduction

Candida species are significant opportunistic fungal pathogens, capable of causing both superficial and life-threatening systemic infections, particularly in immunocompromised individuals. The rise of drug-resistant strains necessitates the development of new antifungal agents. Triazoles are a major class of antifungal drugs that act by inhibiting the cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] This disruption of ergosterol synthesis leads to altered membrane fluidity and function, ultimately inhibiting fungal growth.[2][4][5] This document provides a comprehensive guide for the in vitro evaluation of novel 1,2,4-triazole derivatives against Candida species.

Mechanism of Action of Triazole Antifungals

Triazole antifungal agents are synthetic compounds characterized by a five-membered ring containing three nitrogen atoms.[2][3] Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][5] This enzyme is a key catalyst in the conversion of lanosterol to ergosterol. By binding to the heme iron atom in the active site of CYP51, triazoles block the demethylation of lanosterol, leading to the accumulation of toxic 14α-methylated sterols and a depletion of ergosterol in the fungal cell membrane.[5][6] The resulting defective cell membrane has altered permeability and reduced activity of membrane-bound enzymes, which ultimately inhibits fungal growth and replication.[6]

cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Membrane_Disruption Membrane Stress & Disruption Ergosterol->Membrane_Disruption depletion leads to Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 substrate CYP51->Ergosterol biosynthesis Toxic_Sterols Accumulation of 14α-methylated sterols CYP51->Toxic_Sterols Triazole 1,2,4-Triazole Compound Triazole->CYP51 inhibition Toxic_Sterols->Membrane_Disruption Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption->Growth_Inhibition Start Start Prep_Inoculum Prepare Candida Inoculum Start->Prep_Inoculum Serial_Dilution Serial Dilution of Test Compound Start->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate Prep_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48h Inoculate_Plate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End cluster_inhibition Biofilm Inhibition Assay cluster_disruption Biofilm Disruption Assay Inoculate_Inhibit Inoculate with Candida + Test Compound Incubate_Inhibit Incubate 24h at 37°C Inoculate_Inhibit->Incubate_Inhibit Wash_Inhibit Wash with PBS Incubate_Inhibit->Wash_Inhibit XTT_Inhibit XTT Assay Wash_Inhibit->XTT_Inhibit Inoculate_Disrupt Inoculate with Candida Incubate_Disrupt1 Incubate 24h at 37°C (form biofilm) Inoculate_Disrupt->Incubate_Disrupt1 Wash_Disrupt1 Wash with PBS Incubate_Disrupt1->Wash_Disrupt1 Add_Compound Add Test Compound Wash_Disrupt1->Add_Compound Incubate_Disrupt2 Incubate 24h at 37°C Add_Compound->Incubate_Disrupt2 Wash_Disrupt2 Wash with PBS Incubate_Disrupt2->Wash_Disrupt2 XTT_Disrupt XTT Assay Wash_Disrupt2->XTT_Disrupt

References

Application Notes and Protocols: Mechanism of Action Studies for Triazole-Based Antifungals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for elucidating the mechanism of action of triazole-based antifungal agents. The primary mode of action for this class of drugs is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[1][2][3] This inhibition leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic 14α-methylated sterols, ultimately disrupting membrane integrity and arresting fungal growth.[1]

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Triazole antifungals are synthetic compounds containing a triazole ring that binds to the heme iron atom in the active site of the cytochrome P450 enzyme, lanosterol 14α-demethylase.[2] This binding competitively inhibits the enzyme, preventing the conversion of lanosterol to ergosterol.[1] The subsequent disruption of the fungal cell membrane leads to increased permeability and the leakage of cellular contents, resulting in fungistatic or, in some cases, fungicidal activity.[1]

Signaling Pathway: Ergosterol Biosynthesis and Inhibition by Triazoles

The following diagram illustrates the key steps in the fungal ergosterol biosynthesis pathway and the point of inhibition by triazole antifungals.

Ergosterol_Biosynthesis_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Triazole Action cluster_consequences Cellular Consequences Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate Farnesyl Pyrophosphate Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate Squalene Squalene Farnesyl Pyrophosphate->Squalene Erg9 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Erg1 Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Erg7 4,4-Dimethyl-cholesta-8,14,24-trienol 4,4-Dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-Dimethyl-cholesta-8,14,24-trienol Erg11 (CYP51) Lanosterol 14α-demethylase ... ... 4,4-Dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Triazoles Triazoles Erg11 (CYP51)\nLanosterol 14α-demethylase Erg11 (CYP51) Lanosterol 14α-demethylase Triazoles->Erg11 (CYP51)\nLanosterol 14α-demethylase Inhibition Ergosterol Depletion Ergosterol Depletion Toxic Sterol Accumulation\n(14α-methylated sterols) Toxic Sterol Accumulation (14α-methylated sterols) Disrupted Membrane\nIntegrity & Function Disrupted Membrane Integrity & Function Ergosterol Depletion->Disrupted Membrane\nIntegrity & Function Toxic Sterol Accumulation\n(14α-methylated sterols)->Disrupted Membrane\nIntegrity & Function Fungal Growth Inhibition Fungal Growth Inhibition Disrupted Membrane\nIntegrity & Function->Fungal Growth Inhibition

Figure 1: Ergosterol biosynthesis pathway and the inhibitory action of triazoles.

Secondary Mechanisms and Cellular Effects

Beyond the primary mechanism, triazole treatment can induce a cascade of secondary effects, including:

  • Oxidative Stress: The disruption of mitochondrial function due to altered membrane composition can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage.[4][5]

  • Cell Wall Stress: Inhibition of ergosterol synthesis can indirectly affect the integrity of the fungal cell wall, as membrane-bound enzymes involved in cell wall synthesis may be impacted.

  • Gene Expression Alterations: Fungi may respond to triazole stress by altering the expression of genes involved in ergosterol biosynthesis, drug efflux, and stress response pathways.[3]

Experimental Protocols

To investigate the mechanism of action of novel triazole compounds, a series of in vitro assays are recommended.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standard and widely used technique.[6][7]

Workflow for MIC Determination

MIC_Workflow start Start: Prepare Fungal Inoculum prep_plate Prepare 96-well microtiter plate with serial dilutions of triazole compound start->prep_plate inoculate Inoculate wells with standardized fungal suspension prep_plate->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) incubate->read end End: Record MIC value read->end

Figure 2: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium buffered with MOPS

  • Triazole antifungal stock solution

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • Spectrophotometer (optional)

  • Incubator

Procedure:

  • Prepare Antifungal Dilutions: Serially dilute the triazole stock solution in RPMI-1640 medium across the wells of a 96-well plate to achieve a range of final concentrations.

  • Prepare Fungal Inoculum: Culture the fungal isolate on appropriate agar plates. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 to the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).

  • Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent at which there is no visible growth. This can be determined visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Protocol 2: Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to quantify the changes in sterol composition in fungal cells following treatment with a triazole antifungal. A decrease in ergosterol and an accumulation of 14α-methylated sterols are indicative of CYP51 inhibition.[8][9]

Workflow for Fungal Sterol Analysis

Sterol_Analysis_Workflow start Start: Culture fungal cells with and without triazole harvest Harvest and wash fungal cells start->harvest saponify Saponify cells with alcoholic KOH to release sterols harvest->saponify extract Extract non-saponifiable lipids (sterols) with an organic solvent (e.g., n-heptane) saponify->extract derivatize Derivatize sterols (e.g., silylation) to increase volatility extract->derivatize analyze Analyze by Gas Chromatography-Mass Spectrometry (GC-MS) derivatize->analyze quantify Identify and quantify sterols based on retention times and mass spectra analyze->quantify end End: Compare sterol profiles of treated vs. untreated cells quantify->end

Figure 3: Workflow for fungal sterol extraction and analysis by GC-MS.

Materials:

  • Fungal culture

  • Triazole antifungal

  • Alcoholic potassium hydroxide (KOH) solution

  • n-Heptane or other suitable organic solvent

  • Silylating agent (e.g., BSTFA with 1% TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Culture and Treatment: Grow fungal cells in a suitable liquid medium to the mid-logarithmic phase. Add the triazole antifungal at a sub-MIC concentration and incubate for a defined period (e.g., 16-24 hours). Include an untreated control.

  • Cell Harvesting and Saponification: Harvest the cells by centrifugation, wash with sterile water, and record the wet weight. Resuspend the cell pellet in alcoholic KOH and heat at 80-90°C for 1-2 hours to saponify the lipids.

  • Sterol Extraction: After cooling, add water and extract the non-saponifiable lipids (containing the sterols) with n-heptane. Repeat the extraction multiple times and pool the organic phases.

  • Derivatization: Evaporate the solvent under a stream of nitrogen. Add a silylating agent to the dried extract and heat at 60-70°C for 30-60 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a suitable temperature program to separate the different sterols. Identify and quantify the sterols by comparing their retention times and mass spectra to those of authentic standards.

Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)

This protocol measures the relative expression levels of genes of interest, such as ERG11 (the gene encoding lanosterol 14α-demethylase), efflux pump genes, and stress response genes, in response to triazole treatment.[10][11]

Workflow for qPCR Gene Expression Analysis

qPCR_Workflow start Start: Treat fungal cells with triazole extract_rna Extract total RNA from treated and untreated cells start->extract_rna check_quality Assess RNA quality and quantity extract_rna->check_quality cdna_synthesis Synthesize cDNA from RNA via reverse transcription check_quality->cdna_synthesis run_qpcr Perform qPCR with primers for target and reference genes cdna_synthesis->run_qpcr analyze_data Analyze data using the ΔΔCt method to determine relative gene expression run_qpcr->analyze_data end End: Report fold change in gene expression analyze_data->end

Figure 4: Workflow for quantitative real-time PCR (qPCR) gene expression analysis.

Materials:

  • Fungal culture

  • Triazole antifungal

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR instrument and SYBR Green or probe-based master mix

  • Primers for target genes and a reference gene (e.g., actin or GAPDH)

Procedure:

  • Cell Treatment and RNA Extraction: Treat fungal cells with the triazole antifungal as described for the sterol analysis. Harvest the cells and extract total RNA using a commercial kit or a standard protocol.

  • RNA Quality Control and DNase Treatment: Assess the integrity and purity of the extracted RNA using spectrophotometry and/or gel electrophoresis. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

  • qPCR: Set up the qPCR reactions containing the cDNA template, SYBR Green or a probe-based master mix, and primers for the target and reference genes. Run the reactions in a qPCR instrument using a standard thermal cycling protocol.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative fold change in gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the reference gene.

Quantitative Data Summary

The following tables summarize key quantitative data for commonly used triazole antifungals.

Table 1: Minimum Inhibitory Concentration (MIC) Ranges of Triazoles against Common Fungal Pathogens

AntifungalCandida albicans MIC Range (µg/mL)Aspergillus fumigatus MIC Range (µg/mL)
Fluconazole0.125 - 6416 - >64
Itraconazole0.015 - 10.12 - 8
Voriconazole0.015 - 20.06 - 4
Posaconazole0.015 - 10.03 - 2

Data compiled from multiple sources. MIC values can vary depending on the specific isolate and testing methodology.[12][13][14]

Table 2: IC50 Values of Triazoles for Fungal Lanosterol 14α-Demethylase (CYP51)

AntifungalCandida albicans CYP51 IC50 (µM)Aspergillus fumigatus CYP51 IC50 (µM)
Fluconazole0.1 - 1.3>100
Itraconazole0.02 - 0.10.05 - 0.2
Voriconazole0.01 - 0.050.02 - 0.1
Posaconazole0.003 - 0.020.01 - 0.05

IC50 values are highly dependent on the assay conditions and the specific enzyme preparation used.[15][16]

Table 3: Example of Gene Expression Changes in Candida albicans after Triazole Treatment

GeneFunctionFold Change (Triazole-Treated vs. Untreated)
ERG11Lanosterol 14α-demethylaseUp-regulated (2-10 fold)
CDR1ABC transporter (efflux pump)Up-regulated (2-15 fold)
MDR1MFS transporter (efflux pump)Up-regulated (2-8 fold)
UPC2Transcription factor regulating ergosterol biosynthesisUp-regulated (2-5 fold)

Fold changes are illustrative and can vary significantly based on the triazole used, its concentration, the duration of exposure, and the fungal strain.[3]

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for investigating the mechanism of action of triazole-based antifungals. By employing a combination of microbiological, biochemical, and molecular techniques, researchers can gain valuable insights into the primary and secondary effects of these important therapeutic agents, aiding in the discovery and development of new and more effective antifungal drugs.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration of Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of triazole antifungal agents against pathogenic yeasts and molds. The methodologies are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

Triazoles are a critical class of antifungal agents used in the treatment of a wide range of fungal infections. They function by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1][2][3][4] The determination of the MIC, the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism, is a fundamental in vitro method for assessing the susceptibility of a fungal isolate to a particular triazole.[5][6] This information is crucial for guiding therapeutic decisions, monitoring the development of resistance, and for the discovery and development of new antifungal compounds.

The most widely accepted and standardized method for determining the MIC of antifungal agents is the broth microdilution method.[5][7][8] Both the CLSI, through its documents M27 for yeasts and M38 for molds, and EUCAST, with its E.DEF 7.3 document for yeasts, provide detailed protocols to ensure inter-laboratory reproducibility.[9][10][11][12][13][14][15][16][17][18]

Mechanism of Action of Triazoles

Triazole antifungal agents target the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), a key enzyme in the ergosterol biosynthesis pathway.[1][2][3][4] By inhibiting this enzyme, triazoles prevent the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, disrupting its structure and function and ultimately inhibiting fungal growth.[4]

Triazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Drug Action cluster_membrane Fungal Cell Membrane Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase ... ... Mevalonate->... Squalene Squalene ...->Squalene Ergosterol Ergosterol ...->Ergosterol Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51/ERG11) 4,4-dimethyl-cholesta-8,14,24-trienol->... Healthy Cell Membrane Healthy Cell Membrane Ergosterol->Healthy Cell Membrane Triazoles Triazoles Triazoles->Lanosterol 14α-demethylase \n (CYP51/ERG11) Inhibition Toxic Sterols Accumulation of toxic sterols Disrupted Cell Membrane Disrupted Cell Membrane Toxic Sterols->Disrupted Cell Membrane Fungal Growth Inhibition Fungal Growth Inhibition Disrupted Cell Membrane->Fungal Growth Inhibition

Caption: Mechanism of action of triazole antifungal agents.

Experimental Protocol: Broth Microdilution Method for Yeasts (Candida spp.)

This protocol is a synthesized methodology based on the CLSI M27 and EUCAST E.DEF 7.3 guidelines.[9][10][12][13][14][19]

1. Materials

  • Fungal Isolate: Pure, 24-48 hour culture of the yeast to be tested on Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA).

  • Triazole Antifungal Agent: Analytical grade powder.

  • Dimethyl Sulfoxide (DMSO): For preparing stock solutions.

  • RPMI-1640 Broth Medium: With L-glutamine, without sodium bicarbonate, and buffered with 0.165 M morpholinepropanesulfonic acid (MOPS) to pH 7.0.[19]

  • Sterile Saline (0.85% NaCl) or Distilled Water.

  • Sterile, 96-well U-bottom microtiter plates. [19]

  • Spectrophotometer.

  • 0.5 McFarland turbidity standard.

  • Incubator (35°C).

  • Pipettes and sterile tips.

  • Vortex mixer.

2. Preparation of Reagents

  • Antifungal Stock Solution: Prepare a stock solution of the triazole in DMSO at a concentration 100 times the highest final concentration to be tested.

  • Working Solutions: Perform serial dilutions of the stock solution in RPMI-1640 medium to create a range of concentrations.

3. Inoculum Preparation

  • From a fresh culture, select at least five distinct colonies (≥1 mm in diameter).[9][19]

  • Suspend the colonies in 3-5 mL of sterile saline or distilled water.

  • Vortex the suspension for 15 seconds to homogenize.[9]

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at a wavelength of 530 nm.[19] This will result in a stock suspension of approximately 1-5 x 10^6 CFU/mL.

  • Dilute the stock suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[20]

4. Microtiter Plate Preparation and Inoculation

  • Add 100 µL of the appropriate antifungal working solution to each well of the 96-well plate, creating a two-fold serial dilution across the plate.

  • The final volume in each well after inoculation will be 200 µL.

  • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Add 100 µL of the prepared fungal inoculum to each well.

5. Incubation

  • Incubate the microtiter plates at 35°C for 24-48 hours.[21] For slower-growing species like Cryptococcus neoformans, incubation may be extended to 72 hours.[21]

6. Reading and Interpretation of Results

  • Visually examine the microtiter plates.

  • The MIC is defined as the lowest concentration of the triazole that causes a significant reduction in growth (typically ≥50%) compared to the growth control well.[21] This is often observed as a prominent decrease in turbidity.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculum Inoculum Preparation cluster_assay Assay cluster_results Results Fungal_Culture 1. Pure Fungal Culture (24-48h on SDA/PDA) Colony_Suspension 4. Suspend Colonies in Saline Fungal_Culture->Colony_Suspension Antifungal_Stock 2. Prepare Antifungal Stock Solution (in DMSO) Working_Solutions 3. Prepare Serial Dilutions of Antifungal in RPMI-1640 Antifungal_Stock->Working_Solutions Plate_Setup 7. Add Antifungal Dilutions to 96-well Plate Working_Solutions->Plate_Setup Turbidity_Adjustment 5. Adjust to 0.5 McFarland (1-5 x 10^6 CFU/mL) Colony_Suspension->Turbidity_Adjustment Final_Inoculum 6. Dilute in RPMI-1640 (to 0.5-2.5 x 10^3 CFU/mL) Turbidity_Adjustment->Final_Inoculum Inoculation 8. Inoculate Plate with Fungal Suspension Final_Inoculum->Inoculation Plate_Setup->Inoculation Incubation 9. Incubate at 35°C for 24-48h Inoculation->Incubation Visual_Reading 10. Visually Read Plates Incubation->Visual_Reading MIC_Determination 11. Determine MIC (≥50% growth inhibition) Visual_Reading->MIC_Determination

Caption: Workflow for the broth microdilution MIC assay.

Considerations for Molds (Aspergillus spp.)

The protocol for molds is similar to that for yeasts, with some key differences as outlined in the CLSI M38 document:

  • Inoculum Preparation: Conidia are harvested from mature cultures and the suspension is adjusted to a specific concentration.

  • Incubation: Incubation times are generally longer, typically 46-50 hours.[19]

  • Endpoint Reading: For triazoles against molds, the MIC is often read as the lowest concentration that causes 100% inhibition of growth (complete absence of visible growth).[19][22]

Data Presentation: Typical MIC Ranges for Triazoles

The following tables summarize the typical MIC ranges (in µg/mL) of common triazoles against wild-type isolates of Candida and Aspergillus species. These values are for guidance and can vary between studies and geographical locations.

Table 1: Triazole MIC Ranges for Candida Species

Antifungal AgentC. albicansC. glabrataC. parapsilosisC. tropicalisC. krusei
Fluconazole0.25 - 1.08.0 - 641.0 - 4.01.0 - 4.016 - >64
Voriconazole0.015 - 0.1250.125 - 1.00.015 - 0.1250.03 - 0.250.25 - 1.0
Posaconazole0.03 - 0.250.25 - 2.00.03 - 0.250.03 - 0.250.25 - 1.0
Itraconazole0.015 - 0.1250.25 - 1.00.03 - 0.250.03 - 0.250.25 - 1.0

Note: Data synthesized from multiple sources which may have slight variations in reported ranges.[23][24]

Table 2: Triazole MIC Ranges for Aspergillus Species

Antifungal AgentA. fumigatusA. flavusA. nigerA. terreus
Voriconazole0.25 - 1.00.5 - 2.01.0 - 2.00.25 - 1.0
Posaconazole0.125 - 0.50.25 - 1.00.5 - 2.00.125 - 0.5
Itraconazole0.25 - 1.00.5 - 2.01.0 - >8.00.25 - 1.0
Isavuconazole0.5 - 1.00.5 - 1.01.0 - 4.00.5 - 1.0

Note: Data synthesized from multiple sources. MIC values for molds can be influenced by the testing methodology.[11][22][25][26][27]

Quality Control

For reliable and reproducible MIC results, it is essential to include quality control (QC) strains with known MIC ranges in each assay. Recommended QC strains include:

  • Candida parapsilosis ATCC 22019

  • Candida krusei ATCC 6258

  • Aspergillus flavus ATCC 204304

  • Aspergillus fumigatus ATCC 204305

The obtained MIC values for these QC strains should fall within the acceptable ranges published by CLSI and/or EUCAST.

Conclusion

The broth microdilution method is the gold standard for determining the MIC of triazoles against fungal pathogens. Adherence to standardized protocols from organizations like CLSI and EUCAST is critical for generating accurate and comparable data. This information is indispensable for clinical decision-making, surveillance of antifungal resistance, and the advancement of new antifungal therapies.

References

Application of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine in Medicinal Chemistry: A Keystone for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Introduction

The compound 1-(1H-1,2,4-triazol-1-yl)propan-2-amine serves as a pivotal building block in medicinal chemistry, primarily recognized for its integral role in the synthesis of a wide array of therapeutic agents. While not typically an active pharmaceutical ingredient itself, its unique structural features, comprising a versatile 1,2,4-triazole ring linked to a propan-2-amine backbone, make it a valuable synthon for the development of novel drugs. The 1,2,4-triazole moiety is a well-established pharmacophore known for its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites.[1][2] This has led to its incorporation into numerous clinically successful drugs. This document provides a comprehensive overview of the applications of derivatives of this amine, focusing on their utility in the discovery of new antifungal and anticancer agents.

Application in Antifungal Drug Discovery

The 1,2,4-triazole scaffold is a cornerstone in the development of antifungal agents.[3] Many of the leading antifungal drugs, such as fluconazole and itraconazole, feature this heterocyclic system. The nitrogen atoms of the triazole ring are crucial for their mechanism of action, which involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately, the inhibition of fungal growth.

Derivatives synthesized from or containing the this compound motif are actively being investigated for their potential as next-generation antifungal agents, particularly against resistant strains. The amine group provides a convenient handle for the introduction of various side chains, allowing for the fine-tuning of the molecule's physicochemical properties and biological activity.

Quantitative Data: Antifungal Activity of 1,2,4-Triazole Derivatives

The following table summarizes the in vitro antifungal activity of various 1,2,4-triazole derivatives, highlighting their potency against different fungal pathogens.

Compound IDFungal StrainMIC (µg/mL)EC50 (µg/mL)Reference
Series A: Phenyl-propionamide Derivatives [4]
A1Candida albicans SC53140.125-[4]
A1Candida glabrata 5370.25-[4]
A2Cryptococcus neoformans 22-21≤0.125-[4]
A3Candida parapsilosis 22-200.5-[4]
A5Fluconazole-resistant C. albicans 9011.0-[4]
Series B: Ravuconazole/Isavuconazole Analogs [3]
14lCandida albicans0.125-[3]
14lCandida glabrata0.125-[3]
15aCandida glabrata0.25-[3]
Series C: Miconazole Analogs [5]
5bCandida albicans0.5-[5]
5eCandida albicans0.5-[5]
Phytopathogens [6]
5b4Sclerotinia sclerotiorum-0.12[6]
5b5Botrytis cinerea-17.47[6]

Application in Anticancer Drug Discovery

The 1,2,4-triazole nucleus is also a prominent feature in the design of anticancer agents.[7] Its derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. The mechanism of action for these compounds can be diverse, ranging from the inhibition of enzymes crucial for cancer cell proliferation, such as aromatase, to the induction of apoptosis. The structural versatility of this compound allows for its incorporation into a multitude of molecular frameworks to explore different anticancer strategies.

Quantitative Data: Anticancer Activity of 1,2,4-Triazole Derivatives

The following table presents the cytotoxic activity of selected 1,2,4-triazole derivatives against human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Series 7: 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones [7]
7dHeLa< 12[7]
7eHeLa< 12[7]
Series 10: 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-diones [7]
10aHeLa< 12[7]
10dHeLa< 12[7]

Experimental Protocols

Synthesis Protocol: General Procedure for the Synthesis of 1,2,4-Triazole Schiff Base Derivatives

This protocol describes a general method for synthesizing Schiff base derivatives from a 4-amino-1,2,4-triazole-3-thiol, which can be derived from precursors related to this compound.[8]

Materials:

  • Substituted 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Substituted benzaldehyde

  • Ethanol

  • Concentrated Sulfuric Acid

  • Dimethylformamide (DMF)

Procedure:

  • Suspend the substituted benzaldehyde (0.2 M) in ethanol (1 mL).

  • Add an equimolar amount of the corresponding 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol to the suspension.

  • Heat the suspension gently until a clear solution is obtained.

  • Add a few drops of concentrated sulfuric acid to the solution.

  • Reflux the reaction mixture for 6 hours on a water bath.

  • Allow the mixture to cool, during which a solid precipitate will form.

  • Filter the precipitated solid and wash it with cold ethanol.

  • Recrystallize the crude product from a mixture of dimethylformamide and ethanol to obtain the pure Schiff base derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Biological Assay Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27-A3)

This protocol outlines the reference method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[9][10][11]

Materials:

  • 96-well U-bottom microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Antifungal compound stock solution (in DMSO)

  • Yeast inoculum (e.g., Candida albicans)

  • Spectrophotometer

  • Incubator (35 °C)

Procedure:

  • Preparation of Antifungal Agent Dilutions:

    • Prepare a series of two-fold dilutions of the antifungal compound in RPMI-1640 medium directly in the microtiter plates. The final concentration range should typically span from 0.125 to 64 µg/mL.

    • Include a drug-free control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Inoculum Preparation:

    • Culture the yeast strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35 °C.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microtiter plate (except the sterility control).

    • Incubate the plates at 35 °C for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free control well.

    • The growth can be assessed visually or by using a spectrophotometer to measure the optical density.

Visualizations

Synthesis Workflow for 1,2,4-Triazole Derivatives

G General Synthesis Workflow for 1,2,4-Triazole Derivatives cluster_start Starting Materials cluster_reaction1 Step 1: Oxime Formation cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Reduction cluster_product Product cluster_derivatization Step 3: Derivatization cluster_final_products Final Bioactive Compounds start1 1-(1H-1,2,4-triazol-1-yl) propan-2-one reaction1 Condensation Reaction start1->reaction1 start2 Amine Source (e.g., NH2OH) start2->reaction1 intermediate1 1-(1H-1,2,4-triazol-1-yl) propan-2-one oxime reaction1->intermediate1 reaction2 Reduction (e.g., H2/Pd-C) intermediate1->reaction2 product 1-(1H-1,2,4-triazol-1-yl) propan-2-amine reaction2->product derivatization Coupling with Carboxylic Acids, Aldehydes, etc. product->derivatization final_products Novel Antifungal/Anticancer Agents derivatization->final_products

Caption: A generalized workflow for the synthesis of this compound and its subsequent derivatization.

Antifungal Mechanism of Action of Triazole Derivatives

G Mechanism of Action of Triazole Antifungals Triazole 1,2,4-Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Lanosterol Lanosterol Lanosterol->CYP51 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Growth Fungal Growth Membrane->Growth

Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole antifungal agents.

References

Application Notes and Protocols for In-Vivo Efficacy Testing of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The development of novel antifungal agents is paramount to address this growing threat. While in vitro assays provide essential preliminary data on the activity of a new compound, in vivo efficacy testing in relevant animal models is a critical step in the preclinical development pipeline. These studies are indispensable for evaluating a drug's therapeutic potential under physiological conditions, providing insights into its pharmacokinetics, pharmacodynamics, and overall efficacy in a complex biological system.

These application notes provide an overview and detailed protocols for conducting in vivo efficacy studies of novel antifungal agents against common fungal pathogens such as Candida, Aspergillus, and Cryptococcus.

Key Concepts in In-Vivo Antifungal Efficacy Testing

Successful in vivo evaluation of a novel antifungal agent relies on a well-designed study that considers the choice of animal model, the method of immunosuppression, the route of infection, and the endpoints for assessing efficacy.

  • Animal Models: Mice are the most frequently used animals in fungal infection models due to their genetic tractability, cost-effectiveness, and the availability of numerous immunological reagents.[1][2][3] Rabbits and guinea pigs are also utilized, particularly for specific types of infections like keratitis or when larger blood volumes are required for pharmacokinetic analysis.[2][4] The choice of mouse strain is also critical; for instance, A/J mice, which are deficient in complement component C5, are highly susceptible to Candida auris infection without the need for immunosuppression.[5][6][7]

  • Immunosuppression: Many pathogenic fungi are opportunistic and cause severe disease primarily in immunocompromised individuals.[8][9] To mimic this clinical scenario, animal models often require immunosuppression. Common methods include the use of corticosteroids or cytotoxic agents like cyclophosphamide to induce neutropenia.[1][3][10]

  • Route of Infection: The route of administration of the fungal pathogen should ideally mimic the natural course of infection in humans. For systemic infections, intravenous (tail vein) injection is common.[5] For pulmonary infections, intranasal or intratracheal inoculation of fungal spores is employed.[1][11]

  • Efficacy Endpoints: The efficacy of a novel antifungal agent is typically assessed by several quantitative measures, including:

    • Survival Rate: A primary endpoint where the percentage of surviving animals over a defined period is monitored.[5]

    • Fungal Burden: The quantity of viable fungi in target organs (e.g., kidneys, brain, lungs) is determined by plating homogenized tissue and counting colony-forming units (CFU).[12][13]

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters: These studies examine the relationship between drug exposure and its antifungal effect. Key parameters include the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC), the peak drug concentration to MIC ratio (Cmax/MIC), and the time the drug concentration remains above the MIC (%T>MIC).[14][15][16][17][18]

Data Presentation

Quantitative data from in vivo efficacy studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.

Table 1: In Vivo Efficacy of a Novel Antifungal Agent (NAFA-1) in a Murine Model of Disseminated Candidiasis

Treatment Group (n=10)Dose (mg/kg)Mean Survival Time (Days)Survival Rate (%)Fungal Burden in Kidneys (Log10 CFU/g ± SD)
Vehicle Control-807.5 ± 0.4
NAFA-11021803.2 ± 0.6
Fluconazole (Control)1018604.1 ± 0.5

Table 2: Pharmacokinetic/Pharmacodynamic Parameters of NAFA-1

ParameterValue
Pharmacokinetics
Half-life (t1/2)2.5 hours
Cmax5 µg/mL
AUC0-2430 µg·h/mL
In Vitro Susceptibility (MIC)
Candida albicans0.5 µg/mL
Pharmacodynamics
AUC/MIC Ratio60
Cmax/MIC Ratio10

Experimental Protocols

Protocol 1: Murine Model of Disseminated Candidiasis

This protocol describes a common model to assess the efficacy of a novel antifungal agent against a systemic Candida infection.

Materials:

  • Specific pathogen-free, 6-8 week old female BALB/c mice.

  • Candida albicans strain (e.g., SC5314).

  • Yeast extract-peptone-dextrose (YPD) broth and agar.

  • Sterile phosphate-buffered saline (PBS).

  • Novel antifungal agent (NAFA-1) and a standard antifungal (e.g., fluconazole).

  • Vehicle for drug administration.

  • Cyclophosphamide (optional, for immunosuppression).

  • Insulin syringes with 27-gauge needles.

  • Tissue homogenizer.

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture C. albicans in YPD broth overnight at 30°C with shaking.

    • Harvest the cells by centrifugation, wash twice with sterile PBS.

    • Resuspend the cells in PBS and adjust the concentration to 1 x 10^6 cells/mL using a hemocytometer.

  • Immunosuppression (Optional):

    • If required, administer cyclophosphamide (e.g., 150 mg/kg) intraperitoneally 4 days and 1 day prior to infection to induce neutropenia.[10]

  • Infection:

    • Infect mice by injecting 100 µL of the fungal inoculum (1 x 10^5 cells) via the lateral tail vein.

  • Treatment:

    • Randomly assign mice to treatment groups (e.g., vehicle control, NAFA-1, fluconazole).

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer the drugs at the desired doses and routes (e.g., oral gavage, intraperitoneal injection) daily for a specified duration (e.g., 7 days).

  • Monitoring and Endpoints:

    • Survival Study: Monitor the mice daily for signs of morbidity and mortality for a predefined period (e.g., 21 days).

    • Fungal Burden Study:

      • At a predetermined time point (e.g., 3 days post-infection), euthanize a subset of mice from each group.

      • Aseptically remove the kidneys, weigh them, and homogenize in sterile PBS.

      • Prepare serial dilutions of the homogenates and plate on YPD agar.

      • Incubate at 30°C for 24-48 hours and count the colonies to determine the CFU per gram of tissue.

Protocol 2: Murine Model of Pulmonary Aspergillosis

This protocol details a model for evaluating antifungal agents against invasive pulmonary aspergillosis.

Materials:

  • Specific pathogen-free, 6-8 week old male C57BL/6 mice.

  • Aspergillus fumigatus strain (e.g., AF293).[1]

  • Sabouraud dextrose agar (SDA).

  • Sterile PBS with 0.05% Tween 80.

  • Corticosteroids (e.g., cortisone acetate) for immunosuppression.

  • Novel antifungal agent and a standard antifungal (e.g., voriconazole).

  • Intranasal administration apparatus.

Procedure:

  • Preparation of Fungal Inoculum:

    • Grow A. fumigatus on SDA plates for 5-7 days at 37°C.

    • Harvest conidia by washing the plates with sterile PBS containing 0.05% Tween 80.

    • Filter the suspension through sterile gauze to remove hyphal fragments.

    • Wash the conidia and resuspend in PBS to a final concentration of 2.5 x 10^7 conidia/mL.

  • Immunosuppression:

    • Administer cortisone acetate (e.g., 250 mg/kg) subcutaneously on day -2 and day +1 relative to infection.

  • Infection:

    • Lightly anesthetize the mice.

    • Inoculate intranasally with 40 µL of the conidial suspension (1 x 10^6 conidia).

  • Treatment:

    • Begin treatment 24 hours post-infection.

    • Administer the novel and standard antifungal agents at the desired doses and routes daily for a specified period (e.g., 4 days).

  • Monitoring and Endpoints:

    • Survival Study: Monitor survival for up to 14 days post-infection.

    • Fungal Burden Study:

      • Euthanize a subset of mice at a specific time point (e.g., 96 hours post-infection).

      • Harvest the lungs, homogenize, and determine the fungal burden (CFU/g) as described in Protocol 1.

    • Histopathology: Fix lung tissue in formalin, embed in paraffin, section, and stain with Gomori's methenamine silver (GMS) or periodic acid-Schiff (PAS) to visualize fungal elements and assess tissue damage.

Visualizations

Experimental_Workflow_Antifungal_Testing cluster_prep Preparation cluster_infection Infection & Treatment cluster_endpoints Efficacy Assessment Inoculum Fungal Inoculum Preparation Infection Infection of Animals (e.g., IV, Intranasal) Inoculum->Infection Animal_Prep Animal Acclimation & Immunosuppression Animal_Prep->Infection Grouping Randomization into Treatment Groups Infection->Grouping Treatment Drug Administration (Novel Agent, Control, Vehicle) Grouping->Treatment Survival Survival Monitoring Treatment->Survival Fungal_Burden Fungal Burden (CFU in Target Organs) Treatment->Fungal_Burden Histo Histopathology Treatment->Histo PKPD PK/PD Analysis Treatment->PKPD Fungal_Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_drugs Antifungal Drug Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase (Target of Allylamines) Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha-demethylase (Target of Azoles) Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol Inhibit Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Ergosterol Bind to & Disrupt Membrane

References

Application Note and Protocol: Assessing Biofilm Inhibition by Antifungal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fungal biofilms are structured communities of microbial cells encased in a self-produced extracellular polymeric substance (EPS) matrix. These biofilms exhibit increased resistance to antifungal agents and host immune responses, posing a significant challenge in clinical settings. The development of novel antifungal compounds with anti-biofilm activity is a critical area of research. This document provides detailed protocols for assessing the efficacy of antifungal compounds in inhibiting and eradicating fungal biofilms, using common model organisms such as Candida albicans and Aspergillus fumigatus. The primary methods covered are crystal violet staining for biomass quantification, XTT/MTT assay for metabolic activity assessment, and confocal laser scanning microscopy (CLSM) for visualization of biofilm architecture.

Key Methodologies:

This application note outlines three primary methodologies to quantitatively and qualitatively assess antifungal activity against fungal biofilms.

  • Crystal Violet (CV) Staining: A simple and widely used method to quantify the total biofilm biomass.[1][2][3]

  • XTT/MTT Reduction Assay: A colorimetric assay to determine the metabolic activity of the fungal cells within the biofilm, providing an indication of cell viability.[4][5][6][7][8]

  • Confocal Laser Scanning Microscopy (CLSM): An advanced imaging technique to visualize the three-dimensional structure of the biofilm and assess the effects of antifungal treatment on its architecture and cell viability (using fluorescent stains).[9][10][11][12]

Experimental Workflow Overview

The general workflow for assessing the anti-biofilm activity of a compound involves several key stages, from initial culture preparation to final data analysis. The process can be adapted to study either the inhibition of biofilm formation or the eradication of pre-formed (mature) biofilms.

Antifungal Biofilm Inhibition Assay Workflow Experimental Workflow for Biofilm Inhibition Assays cluster_prep Preparation cluster_assay Assay Execution cluster_quant Quantification & Visualization cluster_analysis Data Analysis start Fungal Culture Preparation (e.g., C. albicans, A. fumigatus) biofilm_formation Biofilm Formation (24-48h incubation in 96-well plate) start->biofilm_formation treatment Treatment with Antifungal Compound start->treatment For Inhibition Assay compound_prep Antifungal Compound Serial Dilutions compound_prep->treatment biofilm_formation->treatment For Eradication Assay incubation Incubation (24h) treatment->incubation quant_method Select Method incubation->quant_method cv_assay Crystal Violet Assay (Biomass) quant_method->cv_assay xtt_assay XTT/MTT Assay (Metabolic Activity) quant_method->xtt_assay clsm Confocal Microscopy (Visualization) quant_method->clsm data_analysis Absorbance Reading or Image Analysis cv_assay->data_analysis xtt_assay->data_analysis clsm->data_analysis results Determination of MBIC/MBEC data_analysis->results

Caption: A high-level overview of the experimental workflow for assessing antifungal biofilm inhibition.

Experimental Protocols

Protocol 1: Biofilm Formation and Treatment

This initial protocol is common for all subsequent quantification methods and is based on a 96-well microtiter plate model.[13][14]

Materials:

  • Fungal strain (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus)

  • Appropriate growth medium (e.g., RPMI-1640, Sabouraud Dextrose Broth supplemented with glucose)[2][15]

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • Antifungal compound of interest

  • Sterile phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Fungal Inoculum Preparation:

    • For Candida albicans, grow an overnight culture in liquid medium at 30°C.[16] Harvest the cells by centrifugation, wash with PBS, and resuspend in the appropriate medium to a final concentration of 1 x 106 cells/mL.[17]

    • For Aspergillus fumigatus, grow on an agar plate for 3-5 days.[18] Harvest conidia by washing the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to 1 x 105 conidia/mL in the appropriate medium.[19]

  • Biofilm Formation:

    • Aseptically dispense 100 µL of the fungal suspension into the wells of a 96-well microtiter plate.[13]

    • Include wells for negative controls (medium only).

    • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.[2][14]

  • Antifungal Treatment:

    • For Biofilm Inhibition Assay: Prepare serial dilutions of the antifungal compound in the growth medium. Add 100 µL of the fungal suspension and 100 µL of the antifungal dilution to the wells simultaneously at the start of the incubation.

    • For Biofilm Eradication Assay: After the biofilm formation period (24-48 hours), carefully aspirate the medium from each well and gently wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells.[13] Prepare serial dilutions of the antifungal compound in fresh growth medium and add 200 µL to each well.

    • Include positive control wells (biofilm with no antifungal agent) and negative control wells (medium only).

    • Incubate the plate for a further 24 hours at 37°C.[13]

Protocol 2: Quantification of Biofilm Biomass by Crystal Violet (CV) Staining

Procedure:

  • Following the treatment period, aspirate the medium and wash the wells twice with 200 µL of PBS.[13]

  • Fix the biofilm by adding 200 µL of methanol (99%) to each well and incubate for 15 minutes.[2]

  • Remove the methanol and allow the plate to air dry.

  • Add 200 µL of 0.1% (w/v) Crystal Violet solution to each well and incubate at room temperature for 15 minutes.[13]

  • Carefully remove the CV solution and wash the wells gently with distilled water until the water runs clear.

  • Air dry the plate completely.

  • Solubilize the bound CV by adding 200 µL of 33% (v/v) acetic acid to each well.[2][14]

  • Read the absorbance at 570 nm or 620 nm using a microplate reader.[2][13] The absorbance is proportional to the amount of biofilm biomass.

Protocol 3: Quantification of Metabolic Activity by XTT Assay

Procedure:

  • Following the treatment period, wash the biofilms twice with 200 µL of PBS.[13]

  • Prepare the XTT/menadione solution immediately before use. For each well, mix 50 µL of XTT stock solution (1 mg/mL in PBS) with 4 µL of menadione stock solution (1 mM in acetone).[5][13]

  • Add 54 µL of the XTT/menadione solution to each well.

  • Incubate the plate in the dark at 37°C for 2-3 hours.[13]

  • After incubation, transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • Read the absorbance at 490 nm using a microplate reader.[5][15] The absorbance is proportional to the metabolic activity of the cells in the biofilm.

Protocol 4: Visualization of Biofilm by Confocal Laser Scanning Microscopy (CLSM)

Procedure:

  • Grow biofilms on a suitable surface for microscopy (e.g., glass coverslips in a 6-well plate or a µ-Slide).[9][12]

  • Treat the biofilms with the antifungal compound as described in Protocol 1.

  • After treatment, wash the biofilms with PBS.

  • Stain the biofilms using appropriate fluorescent dyes. For example, a combination of SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red) can be used to assess cell viability.

  • Mount the sample on a confocal microscope.

  • Acquire z-stack images through the entire thickness of the biofilm using appropriate laser lines and emission filters.[10]

  • Process the acquired 3D image stacks to analyze biofilm structure, thickness, and cell viability.

Data Presentation

The results of the biofilm inhibition assays are typically presented as the Minimum Biofilm Inhibitory Concentration (MBIC) or the Minimum Biofilm Eradication Concentration (MBEC). These values are defined as the lowest concentration of the antifungal agent that results in a specific level of inhibition (e.g., 50% or 80%) compared to the untreated control.[20]

Table 1: Representative Data for Biofilm Inhibition by Antifungal Compound X against Candida albicans

Compound X Conc. (µg/mL)Mean Absorbance (570 nm) - CV Assay% Inhibition (Biomass)Mean Absorbance (490 nm) - XTT Assay% Inhibition (Metabolic Activity)
0 (Control)1.2500%0.8500%
21.12510%0.76510%
40.93825%0.63825%
80.62550%0.42550%
160.31375%0.21375%
320.12590%0.08590%

From this data, the MBIC50 (concentration inhibiting 50% of biofilm formation) would be 8 µg/mL.

Table 2: Representative Data for Biofilm Eradication by Antifungal Compound Y against Aspergillus fumigatus

Compound Y Conc. (µg/mL)Mean Absorbance (570 nm) - CV Assay% Eradication (Biomass)Mean Absorbance (490 nm) - XTT Assay% Eradication (Metabolic Activity)
0 (Control)1.5000%0.9500%
81.35010%0.85510%
161.12525%0.71325%
320.75050%0.47550%
640.37575%0.23875%
1280.15090%0.09590%

From this data, the MBEC50 (concentration eradicating 50% of the pre-formed biofilm) would be 32 µg/mL.

Signaling Pathway Visualization

Disruption of key signaling pathways involved in biofilm formation is a common mechanism of action for novel antifungal compounds. For instance, quorum sensing pathways are critical for biofilm development in many fungal species.

QuorumSensingInhibition cluster_cell Fungal Cell QS_molecule Quorum Sensing Molecule (e.g., Farnesol) receptor Cell Surface Receptor QS_molecule->receptor signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade gene_expression Gene Expression (Biofilm Formation Genes) signaling_cascade->gene_expression biofilm_formation Biofilm Formation gene_expression->biofilm_formation antifungal Antifungal Compound antifungal->receptor Inhibits antifungal->signaling_cascade Inhibits

Caption: Inhibition of a quorum sensing signaling pathway by an antifungal compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine. The content is tailored for researchers, scientists, and professionals in drug development.

Synthesis Overview

The synthesis of this compound is typically achieved in a two-step process. The first step involves the N-alkylation of 1,2,4-triazole with chloroacetone to form the ketone intermediate, 1-(1H-1,2,4-triazol-1-yl)propan-2-one. The second step is the reductive amination of this ketone to yield the desired primary amine.

Synthesis_Pathway Triazole 1,2,4-Triazole Step1 Step 1: N-Alkylation Triazole->Step1 Chloroacetone Chloroacetone Chloroacetone->Step1 Ketone 1-(1H-1,2,4-triazol-1-yl)propan-2-one Step1->Ketone Step2 Step 2: Reductive Amination Ketone->Step2 Final_Product This compound Step2->Final_Product Amine_Source Ammonia Source (e.g., NH4OAc) Amine_Source->Step2 Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Step2

Caption: General two-step synthesis pathway for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis.

Step 1: Synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-one

Q1: My N-alkylation reaction is showing low yield. What are the possible causes and solutions?

A1: Low yields in the N-alkylation of 1,2,4-triazole with chloroacetone can be attributed to several factors. A common issue is the formation of isomeric byproducts, as alkylation can occur at different nitrogen atoms of the triazole ring. Another possibility is the dialkylation of the triazole.

ParameterRecommended ConditionTroubleshooting Tips
Base Weak base (e.g., K₂CO₃, NaHCO₃)Strong bases can lead to side reactions of chloroacetone.
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Ensures good solubility of the triazole salt.
Temperature 50-80 °CHigher temperatures may promote side reactions.
Stoichiometry Slight excess of 1,2,4-triazoleCan help to minimize dialkylation.

Q2: I am observing multiple spots on my TLC plate for the ketone synthesis. How can I identify the product and byproducts?

A2: The main product is 1-(1H-1,2,4-triazol-1-yl)propan-2-one. A common byproduct is the N4-alkylated isomer, 4-(2-oxopropyl)-4H-1,2,4-triazole. These can often be distinguished by their different polarities on a TLC plate. Characterization by NMR spectroscopy is definitive.

Q3: What is a reliable method for purifying the ketone intermediate?

A3: Column chromatography is an effective method for purifying 1-(1H-1,2,4-triazol-1-yl)propan-2-one from unreacted starting materials and isomeric byproducts.[1][2] A gradient elution using a mixture of ethyl acetate and hexanes is typically effective.

Step 2: Reductive Amination to this compound

Q4: My reductive amination is not going to completion. What should I check?

A4: Incomplete conversion in reductive amination can be due to several factors, including the choice of reducing agent, pH of the reaction mixture, and the stability of the intermediate imine.

ParameterRecommended ConditionTroubleshooting Tips
Reducing Agent Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)These are milder than NaBH₄ and selectively reduce the imine in the presence of the ketone.[3]
pH Slightly acidic (pH 5-6)Facilitates imine formation without significantly hydrolyzing it. An acetic acid/sodium acetate buffer can be used.
Ammonia Source Ammonium acetate or ammonia in methanolProvides the amine source for imine formation.
Solvent Methanol, Ethanol, or DichloromethaneShould be compatible with the chosen reducing agent.

Q5: I am getting a significant amount of the corresponding alcohol as a byproduct. How can I avoid this?

A5: Formation of 1-(1H-1,2,4-triazol-1-yl)propan-2-ol is a common side reaction resulting from the reduction of the starting ketone. This is more prevalent when using stronger reducing agents like sodium borohydride (NaBH₄). Using a milder reducing agent such as NaBH₃CN or NaBH(OAc)₃, which are less reactive towards ketones at acidic pH, can minimize this side reaction.[3]

Q6: How can I purify the final amine product?

A6: The basic nature of the product amine allows for purification via an acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to extract the amine into the aqueous layer. The aqueous layer is then basified, and the product is re-extracted with an organic solvent. Final purification can be achieved by column chromatography or distillation under reduced pressure.

Troubleshooting_Workflow cluster_step1 Troubleshooting Step 1 cluster_step2 Troubleshooting Step 2 Start Low Yield or Incomplete Reaction Check_Step Identify the problematic step Start->Check_Step Step1_Issues Step 1: N-Alkylation Issues Check_Step->Step1_Issues N-Alkylation Step2_Issues Step 2: Reductive Amination Issues Check_Step->Step2_Issues Reductive Amination Isomer_Formation Isomer formation? (Check TLC/NMR) Step1_Issues->Isomer_Formation Imine_Formation Poor imine formation? (Check pH) Step2_Issues->Imine_Formation Wrong_Reducer Wrong reducing agent? Step2_Issues->Wrong_Reducer Alcohol_Byproduct Alcohol byproduct? Step2_Issues->Alcohol_Byproduct Optimize_Base Optimize base (e.g., K₂CO₃) Isomer_Formation->Optimize_Base Control_Temp Control temperature (50-80 °C) Optimize_Base->Control_Temp Adjust_Stoich Adjust stoichiometry (excess triazole) Control_Temp->Adjust_Stoich Adjust_pH Adjust pH to 5-6 Imine_Formation->Adjust_pH Use_Mild_Reducer Use NaBH₃CN or NaBH(OAc)₃ Wrong_Reducer->Use_Mild_Reducer Alcohol_Byproduct->Use_Mild_Reducer

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Step 1: Synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-one
  • To a solution of 1,2,4-triazole (1.2 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetone (1.0 equivalent) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the title compound.

Step 2: Synthesis of this compound
  • Dissolve 1-(1H-1,2,4-triazol-1-yl)propan-2-one (1.0 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (1.5 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of 1 M HCl until the pH is ~2 to destroy excess reducing agent.

  • Basify the solution with 2 M NaOH to pH ~10.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

  • Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Data Presentation

Typical Reaction Parameters and Outcomes
StepReactantsSolventTemp. (°C)Time (h)Typical Yield (%)
1 1,2,4-Triazole, Chloroacetone, K₂CO₃DMF6012-1860-75
2 1-(1H-1,2,4-triazol-1-yl)propan-2-one, NH₄OAc, NaBH₃CNMethanolRT2450-70
Expected Analytical Data for this compound
AnalysisExpected Results
¹H NMR Signals corresponding to the triazole protons, the methylene protons adjacent to the triazole, the methine proton, the methyl protons, and the amine protons.
¹³C NMR Peaks for the triazole carbons, the methylene carbon, the methine carbon, and the methyl carbon.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the product (C₅H₁₀N₄, MW: 126.16 g/mol ).
Purity (by HPLC) >95% after purification.

References

Technical Support Center: Optimizing N-Alkylation of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 1,2,4-triazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this crucial chemical transformation.

Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of 1,2,4-triazoles, offering potential causes and actionable solutions in a question-and-answer format.

Problem: Low or No Product Yield

Q1: I am observing a very low yield or no formation of my desired N-alkylated 1,2,4-triazole. What are the possible reasons and how can I resolve this?

A1: Low or no product yield can stem from several factors. Below is a systematic guide to troubleshoot this issue.[1]

  • Inert Reactants: The alkylating agent may have degraded, or the 1,2,4-triazole starting material might be impure. Verify the purity of your reactants.[1]

  • Incorrect Base: The chosen base might be too weak to deprotonate the 1,2,4-triazole effectively. For instance, triethylamine can be too weak, leading to an intractable mixture. In contrast, stronger bases like sodium methoxide, potassium carbonate, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often more effective. The choice of base can be critical and is often dependent on the solvent and the triazole substrate.[1]

  • Inappropriate Solvent: The solubility of the triazole salt in the reaction solvent is crucial. If the deprotonated triazole is not soluble, the reaction will be slow or may not proceed. Polar aprotic solvents like DMF and DMSO are often good choices.[1]

  • Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, consider increasing the temperature.[1] Microwave irradiation can also be a powerful tool to accelerate the reaction, often reducing reaction times from hours to minutes.[1]

  • Moisture: The presence of water can hydrolyze the alkylating agent or interfere with the reaction in other ways. Ensure you are using anhydrous solvents and a dry reaction setup.[1]

G start Low or No Yield reactant_check Verify Purity of 1,2,4-Triazole and Alkylating Agent start->reactant_check base_check Is the Base Strong Enough? reactant_check->base_check   Reactants OK impure Use Pure Reactants reactant_check->impure Impure solvent_check Is the Triazole Salt Soluble in the Solvent? base_check->solvent_check Yes strong_base Use a Stronger Base (e.g., K2CO3, DBU, NaH) base_check->strong_base No temp_check Is the Reaction Temperature Optimized? solvent_check->temp_check Yes polar_solvent Switch to a More Polar Aprotic Solvent (e.g., DMF, DMSO) solvent_check->polar_solvent No anhydrous_check Is the Reaction Under Anhydrous Conditions? temp_check->anhydrous_check Yes increase_temp Increase Temperature or Use Microwave Irradiation temp_check->increase_temp No end_good Problem Resolved anhydrous_check->end_good Yes dry_conditions Use Anhydrous Solvents and Dry Glassware anhydrous_check->dry_conditions No impure->reactant_check strong_base->base_check polar_solvent->solvent_check increase_temp->temp_check dry_conditions->anhydrous_check G start Poor Regioselectivity sterics_check Consider Steric Hindrance of Triazole and Alkylating Agent start->sterics_check base_solvent_check Evaluate Base and Solvent System sterics_check->base_solvent_check less_hindered Alkylation Favored at Less Hindered Nitrogen sterics_check->less_hindered temp_check Investigate Reaction Temperature base_solvent_check->temp_check n1_favored Try DBU in THF for N1-Selectivity base_solvent_check->n1_favored end_good Improved Regioselectivity temp_check->end_good vary_temp Screen a Range of Temperatures temp_check->vary_temp G start Start prep Prepare Reaction Mixture: 1,2,4-Triazole, Alkylating Agent, Base, Solvent in Microwave Vial start->prep irradiate Microwave Irradiation (Set Temperature and Time) prep->irradiate cool Cool to Room Temperature irradiate->cool workup Reaction Work-up (e.g., Filtration, Extraction) cool->workup purify Purification (Chromatography/Crystallization) workup->purify end End purify->end

References

Technical Support Center: Purification of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Such as the epoxide precursor or 1,2,4-triazole.

  • Regioisomers: Depending on the synthetic route, isomers like 1-(4H-1,2,4-triazol-4-yl)propan-2-amine could form.

  • Bis-triazole Adducts: Products resulting from the reaction of two triazole molecules with the propane backbone, similar to impurities found in the synthesis of related compounds like fluconazole.[1]

  • Solvent Adducts: Residual solvents from the reaction or purification steps.

Q2: What are the recommended initial purification techniques for crude this compound?

A2: For initial purification, a combination of extraction and crystallization is often effective. An acidic aqueous wash can help remove unreacted 1,2,4-triazole. Subsequent crystallization from a suitable solvent system can then be employed to isolate the product with moderate purity. For related triazole compounds, recrystallization from solvents like 2-propanol or petroleum ether/chloroform has been reported.[2][3]

Q3: Is this compound chiral? If so, how can the enantiomers be separated?

A3: Yes, the molecule contains a chiral center at the second carbon of the propane chain. Enantiomeric separation is crucial for pharmacological studies. Chiral High-Performance Liquid Chromatography (HPLC) is a common method for this. A study on similar 1,2,4-triazole compounds successfully used a chiral OD column with a mobile phase of iso-propyl alcohol and n-hexane (20:80, v/v).[4] Enzymatic resolution is another potential method for chiral separation.[5]

Troubleshooting Guides

Guide 1: Low Purity After Column Chromatography

Q: I performed column chromatography on my crude product, but the purity is still low. What could be the issue?

A: Low purity after column chromatography can stem from several factors. Consider the following troubleshooting steps:

  • Inappropriate Stationary Phase: The polarity of silica gel might be causing degradation or irreversible adsorption of your amine-containing compound. Consider using alumina (neutral or basic) or a C18 reversed-phase column.

  • Incorrect Mobile Phase: The eluent system may not have sufficient resolution to separate your product from closely related impurities.

    • Action: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/heptane with a small amount of triethylamine) to find an optimal mobile phase that gives good separation (ΔRf > 0.2) between your product and impurities. Adding a small percentage of a base like triethylamine or ammonia to the mobile phase can reduce tailing of the amine on silica gel.

  • Column Overloading: Loading too much crude product onto the column will lead to poor separation.

    • Action: As a rule of thumb, use a sample-to-adsorbent ratio of 1:50 to 1:100 by weight for effective separation.

  • Co-eluting Impurities: An impurity may have a very similar polarity to your product, making separation by standard chromatography difficult.

    • Action: If an impurity co-elutes, you may need to try a different chromatographic technique (e.g., reversed-phase HPLC) or attempt to remove the impurity by recrystallization or a chemical workup step prior to chromatography.

Guide 2: Issues with Enantiomeric Separation by Chiral HPLC

Q: I am trying to separate the enantiomers of this compound using chiral HPLC, but I am not getting baseline separation. What should I do?

A: Achieving baseline separation of enantiomers often requires careful optimization of HPLC conditions.

  • Suboptimal Mobile Phase: The ratio of polar (e.g., isopropanol, ethanol) to non-polar (e.g., n-hexane) solvent is critical.[4]

    • Action: Systematically vary the mobile phase composition. For example, if using isopropanol/n-hexane, try adjusting the ratio from 10:90 to 30:70. Small changes can significantly impact resolution.

  • Incorrect Chiral Stationary Phase (CSP): Not all chiral columns work for all compounds.

    • Action: If a cellulose-based column (like an OD-H) is not effective, try a different type of CSP, such as one based on amylose or a Pirkle-type column.

  • Low Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase.

    • Action: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) and observe the effect on the resolution.

  • Temperature Effects: Column temperature can influence enantioseparation.

    • Action: If your HPLC system has a column oven, try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C).

Data Presentation

Table 1: Illustrative Purity Assessment at Different Purification Stages

Purification StepMethodPurity (%)Yield (%)Key Impurities Removed
Crude Product-65100Unreacted starting materials, regioisomers
Liquid-Liquid ExtractionAcidic Wash75901,2,4-triazole
CrystallizationIsopropanol9270Polar impurities
Column ChromatographySilica Gel, DCM/MeOH9860Regioisomers, other minor impurities
Chiral HPLCChiral OD-H Column>99.5 (single enantiomer)45 (per enantiomer)Unwanted enantiomer

Experimental Protocols

Protocol 1: General Purification by Column Chromatography

This protocol is a general guideline and should be optimized for your specific sample.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the chosen mobile phase or a stronger solvent like dichloromethane.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase (e.g., 95:5 dichloromethane:methanol with 0.1% triethylamine). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Once the solvent level reaches the top of the silica bed, carefully load the dissolved sample onto the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Enantiomeric Separation by Chiral HPLC

This protocol is based on a method used for similar triazole compounds.[4]

  • System Preparation:

    • Column: Chiral OD-H (or similar cellulose-based) column.

    • Mobile Phase: Isopropanol:n-hexane (20:80, v/v). Ensure the solvents are HPLC grade and degassed.

    • Flow Rate: 1.0 mL/min (can be optimized).

    • Detection: UV detector at 223 nm.

  • Sample Preparation: Prepare a dilute solution of the purified racemic amine in the mobile phase (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject a small volume (e.g., 10 µL) of the sample onto the column.

  • Data Acquisition: Record the chromatogram until both enantiomer peaks have eluted.

  • Analysis: Determine the retention times and peak areas for each enantiomer to calculate the enantiomeric excess (ee%).

Visualizations

PurificationWorkflow Crude Crude Product LLE Liquid-Liquid Extraction (Acidic Wash) Crude->LLE Remove basic impurities Crystallization Crystallization LLE->Crystallization Remove polar impurities ColumnChrom Column Chromatography Crystallization->ColumnChrom Remove regioisomers ChiralSep Chiral Separation (HPLC or SFC) ColumnChrom->ChiralSep Separate enantiomers PureEnantiomer Pure Enantiomer (>99.5%) ChiralSep->PureEnantiomer

Caption: General purification workflow for this compound.

TroubleshootingTree Start Poor Chiral Separation? AdjustMP Adjust Mobile Phase Ratio (e.g., Hexane/IPA) Start->AdjustMP Yes ChangeColumn Try Different Chiral Column (e.g., Amylose-based) AdjustMP->ChangeColumn No Improvement OptimizeFlow Optimize Flow Rate & Temperature AdjustMP->OptimizeFlow Improved? ChangeColumn->AdjustMP Try again Derivatize Consider Derivatization of the Amine ChangeColumn->Derivatize Still no separation OptimizeFlow->ChangeColumn No Success Baseline Separation Achieved OptimizeFlow->Success Yes

Caption: Decision tree for troubleshooting chiral HPLC separation issues.

References

Technical Support Center: 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazoles. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome common challenges and optimize your synthetic routes.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of 1,2,4-triazoles, with a focus on the formation of common byproducts.

Issue 1: Formation of 1,3,4-Oxadiazole Byproducts

Question: I am observing a significant amount of a 1,3,4-oxadiazole byproduct in my reaction mixture when synthesizing 1,2,4-triazoles from hydrazides. What is the cause and how can I minimize it?

Answer:

The formation of a 1,3,4-oxadiazole is a common competing reaction pathway, especially in syntheses involving the cyclization of acylhydrazide intermediates.[1] This side reaction is often promoted by acidic conditions and high temperatures, which can favor the intramolecular cyclization of the acylhydrazide to the more stable oxadiazole ring over the desired intermolecular reaction to form the triazole.

Troubleshooting Steps:

  • Reaction Conditions:

    • Temperature: High temperatures can favor the formation of the 1,3,4-oxadiazole. Try running the reaction at a lower temperature for a longer duration.

    • pH: Avoid overly acidic conditions which can catalyze the oxadiazole formation. If an acid catalyst is necessary, consider using a milder acid or reducing its concentration.

    • Anhydrous Conditions: Ensure that all solvents and reagents are strictly anhydrous, as the presence of water can facilitate side reactions.

  • Reagent Choice:

    • The choice of the coupling or dehydrating agent can significantly influence the reaction outcome. Consider screening different reagents to find one that selectively promotes triazole formation.

  • Microwave Synthesis:

    • Microwave-assisted synthesis can often reduce reaction times and improve yields of the desired 1,2,4-triazole, potentially minimizing the formation of thermal decomposition byproducts.[2][3][4]

Issue 2: Formation of Regioisomeric Mixtures in Einhorn-Brunner and Pellizzari Reactions

Question: My Einhorn-Brunner (or unsymmetrical Pellizzari) reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve the regioselectivity of my reaction?

Answer:

The formation of regioisomers is a well-known challenge in the Einhorn-Brunner and unsymmetrical Pellizzari reactions.[5][6] In the Einhorn-Brunner reaction, the regioselectivity is primarily governed by the electronic properties of the two acyl groups on the imide starting material. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon.[5][7] Similarly, in the Pellizzari reaction with two different acyl groups, a mixture of triazoles can be formed.[6]

Troubleshooting Steps:

  • Substrate Design (Einhorn-Brunner):

    • To enhance regioselectivity, design the imide substrate with two acyl groups that have significantly different electronic properties. For example, pairing a strong electron-withdrawing group with an electron-donating group will direct the nucleophilic attack of the hydrazine to a specific carbonyl, leading to a higher yield of the desired regioisomer.[7]

  • Catalyst Selection:

    • For some 1,2,4-triazole syntheses, the choice of catalyst can control regioselectivity. For instance, in certain cycloaddition reactions, Ag(I) and Cu(II) catalysts have been shown to selectively produce different regioisomers.[8][9]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature may improve regioselectivity, although it might require longer reaction times.

    • Solvent: The polarity of the solvent can influence the reaction pathway. It is advisable to screen different solvents to optimize for the desired isomer.

  • Purification:

    • If a mixture of isomers is unavoidable, separation can be attempted by column chromatography with a carefully selected eluent system, or by fractional crystallization. In some cases, derivatization of the mixture can alter the physical properties of the isomers, facilitating their separation.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in 1,2,4-triazole synthesis?

A1: The most frequently encountered byproducts are 1,3,4-oxadiazoles, which arise from a competing cyclization pathway, and regioisomers of the desired 1,2,4-triazole, particularly in reactions with unsymmetrical precursors like the Einhorn-Brunner and Pellizzari reactions.[1][5][6] Other potential byproducts can result from the hydrolysis of starting materials, such as nitriles, or from thermal decomposition at high reaction temperatures.

Q2: How can I improve the overall yield of my 1,2,4-triazole synthesis?

A2: To improve the yield, consider the following:

  • Purity of Starting Materials: Ensure all reagents and solvents are pure and dry.

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition.

  • Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and often leads to higher yields compared to conventional heating methods.[2][3][4][10]

  • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of one reagent may be beneficial in some cases.

Q3: Are there modern synthetic methods that offer better control over byproduct formation?

A3: Yes, modern synthetic methods often provide better selectivity and milder reaction conditions. Catalyst-controlled reactions, such as [3+2] cycloaddition reactions, can offer excellent regioselectivity.[7][8][9] The use of microwave irradiation has also been shown to be a valuable tool in minimizing byproduct formation by reducing reaction times and allowing for better temperature control.[2][3][10]

Data Presentation

The following tables provide illustrative data on how reaction conditions can influence the formation of byproducts in 1,2,4-triazole synthesis. Please note that these are representative examples, and actual results will vary depending on the specific substrates used.

Table 1: Illustrative Effect of Temperature on 1,3,4-Oxadiazole Byproduct Formation

Reaction Temperature (°C)Desired 1,2,4-Triazole Yield (%)1,3,4-Oxadiazole Byproduct Yield (%)
1207515
1506030
1804545

Table 2: Illustrative Regioisomeric Ratio in the Einhorn-Brunner Reaction Based on Imide Substituents

R¹ (Electron-withdrawing)R² (Electron-donating)Approximate Ratio of Isomer 1 : Isomer 2
-CF₃-CH₃> 95 : 5
-NO₂-OCH₃> 90 : 10
-Cl-C(CH₃)₃~ 80 : 20
-CH₃-C₂H₅~ 50 : 50

Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis

Synthesis MethodReaction TimeTypical Yield of 1,2,4-Triazole (%)Reference
Conventional Heating10 - 27 hours64 - 80[2]
Microwave Irradiation10 - 30 minutes85 - 97[2]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Diphenyl-1,2,4-triazole via Pellizzari Reaction

This protocol describes the synthesis of a symmetrical 1,2,4-triazole to avoid the formation of regioisomers.

Materials:

  • Benzamide

  • Benzoylhydrazide

  • High-boiling point solvent (e.g., paraffin oil, optional)

  • Ethanol (for recrystallization)

Procedure:

  • Combine equimolar amounts of benzamide and benzoylhydrazide in a round-bottom flask.

  • Heat the mixture to a high temperature (typically >200 °C) with stirring. If a solvent is used, ensure it is appropriate for the high temperature.

  • Maintain the temperature for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product can then be purified by recrystallization from a suitable solvent, such as ethanol.

Protocol 2: General Procedure for the Einhorn-Brunner Reaction

This protocol outlines a general procedure for the synthesis of 1,2,4-triazoles from an imide and a hydrazine.

Materials:

  • Diacylamine (imide)

  • Substituted hydrazine

  • Glacial acetic acid (solvent and catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the imide in glacial acetic acid.

  • Add the substituted hydrazine to the solution (typically a slight excess, e.g., 1.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • The crude product, which may be a mixture of regioisomers, can be purified by column chromatography or recrystallization.[7]

Visualizations

Reaction Pathways

pellizzari_byproduct Amide + Acylhydrazide Amide + Acylhydrazide Intermediate Intermediate Amide + Acylhydrazide->Intermediate 1,2,4-Triazole 1,2,4-Triazole Intermediate->1,2,4-Triazole Desired Pathway 1,3,4-Oxadiazole 1,3,4-Oxadiazole Intermediate->1,3,4-Oxadiazole Competing Pathway (High Temp, Acidic)

Pellizzari reaction pathway and byproduct formation.

einhorn_brunner_isomers Unsymmetrical Imide + Hydrazine Unsymmetrical Imide + Hydrazine Attack at Carbonyl 1 Attack at Carbonyl 1 Unsymmetrical Imide + Hydrazine->Attack at Carbonyl 1 More Electrophilic Attack at Carbonyl 2 Attack at Carbonyl 2 Unsymmetrical Imide + Hydrazine->Attack at Carbonyl 2 Less Electrophilic Regioisomer 1 Regioisomer 1 Attack at Carbonyl 1->Regioisomer 1 Major Product Regioisomer 2 Regioisomer 2 Attack at Carbonyl 2->Regioisomer 2 Minor Product

Einhorn-Brunner reaction leading to regioisomers.
Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Byproduct Formation check_purity Check Purity of Starting Materials start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp change_catalyst Screen Different Catalysts/Reagents optimize_temp->change_catalyst use_microwave Consider Microwave Synthesis change_catalyst->use_microwave purification Optimize Purification (Chromatography/ Recrystallization) use_microwave->purification end Improved Yield/ Purity purification->end

A logical workflow for troubleshooting common issues.

References

Technical Support Center: Stability of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(1H-1,2,4-triazol-1-yl)propan-2-amine. The information addresses common stability issues encountered in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation. What are the most likely causes?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of oxidizing agents. The amine functional group is susceptible to both oxidative and pH-catalyzed degradation, while the triazole ring is generally more stable but can also degrade under harsh conditions.[1][2][3][4]

Q2: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

Q3: I am observing unexpected peaks in my HPLC analysis after storing the compound in solution. What could these be?

A3: Unexpected peaks likely represent degradation products. Given the structure, potential degradation pathways include oxidation of the amine group to form N-oxides or hydroxylamines, and hydrolysis. To identify these products, techniques like LC-MS/MS are recommended.

Q4: How does temperature affect the stability of this compound solutions?

A4: As with most chemical compounds, elevated temperatures will accelerate the rate of degradation.[6] For short-term storage, refrigeration (2-8 °C) is advisable. For long-term storage, freezing (-20 °C or lower) may be necessary, but freeze-thaw cycles should be minimized.[7] A thorough thermal stability study is recommended to establish appropriate storage and handling conditions.

Q5: Are there any common solvents that should be avoided when working with this compound?

A5: While specific solvent compatibility data is limited, care should be taken with solvents that may contain impurities like peroxides (e.g., older ethers like THF or diethyl ether), as these can promote oxidative degradation of the amine. Using high-purity, recently opened solvents is a best practice. The choice of solvent can also influence molecular interactions and stability.[8][9]

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Solution
Potential Cause Troubleshooting Step Rationale
Inappropriate pH Measure the pH of your solution. Adjust to a neutral or slightly acidic range (e.g., pH 5-7) using a suitable buffer system.Extreme pH levels can catalyze hydrolytic and oxidative degradation of the amine group.[1][2][10]
Oxidative Degradation De-gas your solvent and solution by sparging with an inert gas (e.g., nitrogen or argon). Avoid vigorous shaking or vortexing which can introduce atmospheric oxygen.The amine functionality is susceptible to oxidation, which can be accelerated by dissolved oxygen.[11]
High Temperature Store the solution at a lower temperature (e.g., 4°C for short-term, -20°C for long-term). Avoid repeated freeze-thaw cycles.Chemical degradation rates generally increase with temperature.[6]
Photodegradation Protect the solution from light by using amber vials or wrapping the container in aluminum foil.Although not as common for this structure, exposure to light, especially UV, can sometimes induce degradation.[11]
Issue 2: Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Step Rationale
Degradation Over Time Prepare fresh solutions for each experiment. If using a stock solution, perform a quick purity check (e.g., by HPLC) before use.The compound may be degrading during the course of the experiment, leading to a lower effective concentration.
Interaction with Media Components Evaluate the stability of the compound in your specific assay medium. Some components could catalyze degradation.The complex nature of biological media can present unforeseen stability challenges.
Adsorption to Labware Consider using low-adsorption plasticware or silanized glassware.The compound may be adsorbing to the surfaces of your storage containers or assay plates, reducing the concentration in solution.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and pathways.[12][11][13]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as acetonitrile or methanol.[13]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.[13]

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.[13]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution (solid and in solution) at 70°C for 48 hours.[14]

  • Photodegradation: Expose the stock solution to a light source providing both UV and visible light (as per ICH Q1B guidelines).

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to determine the extent of degradation and profile the degradation products.

Protocol 2: Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, impurities, or excipients.[14][15]

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent with DAD/UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B, 2-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm (or lambda max of the compound)
Injection Volume 10 µL

Note: This is a general starting method and may require optimization for your specific application and instrumentation.[16]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Mix with 0.1 M HCl stock->acid base Mix with 0.1 M NaOH stock->base oxide Mix with 3% H2O2 stock->oxide heat Incubate at 70°C stock->heat light Expose to UV/Vis Light stock->light neutralize Neutralize Acid/Base Samples acid->neutralize After Incubation base->neutralize After Incubation hplc Analyze by Stability-Indicating HPLC oxide->hplc heat->hplc light->hplc neutralize->hplc lcms Identify Degradants by LC-MS/MS hplc->lcms If degradants observed

Caption: Workflow for a forced degradation study.

G cluster_pathways Potential Degradation Pathways compound This compound (Parent Compound) oxidation Oxidation (e.g., N-oxide, hydroxylamine) compound->oxidation [O] (e.g., H2O2, O2) hydrolysis Hydrolysis (Cleavage of C-N bond) compound->hydrolysis H2O (Acid/Base Catalyzed) other Other Reactions (e.g., Ring Opening - less likely) compound->other Harsh Conditions (e.g., strong acid/heat)

Caption: Potential degradation pathways for the target compound.

References

Technical Support Center: Synthesis of 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the formation of common side products during the synthesis of 1,3,4-oxadiazoles.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1,3,4-oxadiazoles, focusing on the identification and prevention of side products.

Issue 1: Formation of Sulfur-Containing Impurities

  • Symptom: Your final product is contaminated with a sulfur-containing compound, often identified by mass spectrometry as the corresponding 1,3,4-thiadiazole.

  • Probable Cause: This is a frequent side product when using sulfur-containing reagents, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), to synthesize the 1,3,4-oxadiazole from a diacylhydrazine intermediate. It can also occur if the starting material is a thiosemicarbazide.[1] For example, reacting aroyl hydrazides with thioacetamide can primarily yield 5-methyl-2-aryl-1,3,4-thiadiazoles.[1]

  • Solution:

    • Reagent Selection: If the goal is the 1,3,4-oxadiazole, avoid sulfur-containing cyclizing agents. Opt for dehydrating agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or triflic anhydride.[2]

    • Starting Material Purity: Ensure your starting diacylhydrazine is free from any sulfur-containing impurities.

    • Alternative Routes: If starting from a thiosemicarbazide, consider alternative synthetic pathways that do not involve this intermediate if the corresponding thiadiazole is a persistent side product.

Issue 2: Presence of Trifluoromethylated Side Products

  • Symptom: When using trifluoroacetic anhydride (TFAA) as the cyclodehydrating agent, you observe a significant amount of a trifluoromethylated oxadiazole side product, along with the corresponding carboxylic acid (e.g., benzoic acid).

  • Probable Cause: This side product arises from a competing reaction pathway involving the N-acylation of the diacylhydrazine by TFAA, leading to an N,N',N'-triacylated hydrazine intermediate. The acidity of the reaction medium influences this side reaction.

  • Solution:

    • Solvent Choice: The formation of the trifluoromethylated side product is more prevalent in less acidic, or buffered, solvents like THF or in the presence of bases like pyridine. In these conditions, TFAA acts more as an acylating agent.

    • Acidic Conditions: Performing the reaction in a more acidic solvent can favor the desired O-trifluoroacylation pathway, leading to the 1,3,4-oxadiazole.

    • Reagent Stoichiometry: Carefully control the stoichiometry of TFAA to minimize over-acylation of the diacylhydrazine.

Issue 3: Low Yield and Incomplete Reaction

  • Symptom: The reaction results in a low yield of the desired 1,3,4-oxadiazole, with a significant amount of unreacted diacylhydrazine or other starting materials remaining.

  • Probable Cause:

    • Inefficient Dehydration: The chosen dehydrating agent may not be potent enough, or the reaction conditions (temperature, time) may be insufficient for complete cyclodehydration.[1]

    • Harsh Reaction Conditions: High temperatures and strongly acidic or basic media can lead to the decomposition of starting materials, intermediates, or the final product.[1]

  • Solution:

    • Optimize Dehydrating Agent: Select a suitable dehydrating agent for your specific substrate. Common and effective agents include POCl₃, SOCl₂, P₂O₅, and triflic anhydride.[2][3]

    • Temperature and Time: Gradually increase the reaction temperature and/or time while monitoring the reaction progress by TLC or LC-MS to find the optimal conditions for cyclization without causing degradation.

    • Microwave Irradiation: Consider using microwave-assisted synthesis, which can often reduce reaction times and improve yields.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in 1,3,4-oxadiazole synthesis?

A1: The most frequently encountered side products are 1,3,4-thiadiazoles, which form when using sulfur-containing reagents.[1] When using trifluoroacetic anhydride (TFAA), trifluoromethylated oxadiazoles can be a significant byproduct. Incomplete reactions can also leave uncyclized diacylhydrazine intermediates in the final product.

Q2: How can I choose the best dehydrating agent to minimize side products?

A2: The choice of dehydrating agent is critical. Phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentoxide (P₂O₅) are commonly used and generally provide high yields with minimal side products when used under optimized conditions.[3][5] For sensitive substrates, milder reagents like Burgess reagent may be a better option.[3] A comparative study on the cyclization of N,N'-bishydrazide derivatives showed that P₂O₅, polyphosphoric acid (PPA), and POCl₃ all worked well to provide high yields of the desired 1,3,4-oxadiazole.[5]

Q3: Can the work-up procedure influence the formation of side products?

A3: Yes, the work-up is crucial. For reactions using agents like POCl₃ or SOCl₂, it is important to carefully neutralize the reaction mixture, often by pouring it onto crushed ice followed by basification (e.g., with sodium bicarbonate solution), to quench the reactive reagent and prevent further side reactions or degradation of the product.[2]

Q4: What are the best purification techniques to remove common side products?

A4:

  • Recrystallization: This is often the most effective method for removing minor impurities and obtaining a highly pure crystalline product.

  • Column Chromatography: Silica gel column chromatography is a versatile technique for separating the desired 1,3,4-oxadiazole from side products, especially if they have different polarities.

  • Washing: In the case of 1,3,4-thiadiazole impurities, which are often less polar, a differential solvent wash may be effective.

Data Presentation

Table 1: Comparison of Dehydrating Agents for 1,3,4-Oxadiazole Synthesis

Dehydrating AgentTypical Reaction ConditionsReported YieldsPotential Side Products/Issues
POCl₃ Reflux, neat or in a solvent like toluene54-90%Incomplete cyclization, decomposition with sensitive substrates.
SOCl₂ RefluxGood to high yieldsIncomplete cyclization, potential for chlorination of sensitive functional groups.
P₂O₅ High temperature, often with polyphosphoric acidHigh yieldsHarsh conditions, may not be suitable for all substrates.
Triflic Anhydride Mild conditionsGood to excellent yieldsCan be expensive.
TFAA Varies with solventCan be highFormation of trifluoromethylated side products.
Burgess Reagent Mild conditionsGood to excellent yieldsMilder alternative, but can be costly.[3]

Experimental Protocols

Protocol 1: High-Purity Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles using POCl₃

This protocol describes a general and efficient method for the cyclodehydration of 1,2-diacylhydrazines to yield 2,5-disubstituted-1,3,4-oxadiazoles with high purity.

Materials:

  • 1,2-diacylhydrazine derivative

  • Phosphorus oxychloride (POCl₃)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Appropriate solvent for recrystallization (e.g., ethanol, methanol)

Procedure:

  • To a round-bottom flask, add the 1,2-diacylhydrazine derivative.

  • Carefully add an excess of phosphorus oxychloride (typically 5-10 equivalents) to the flask. The reaction can often be run neat.

  • Heat the reaction mixture to reflux (the temperature will be the boiling point of POCl₃, approximately 105 °C) for 1-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a generous amount of crushed ice in a beaker with stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and will release HCl gas.

  • Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic.

  • The solid product that precipitates out is collected by vacuum filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.

Troubleshooting for this Protocol:

  • If the reaction is incomplete: Increase the reflux time or the amount of POCl₃.

  • If the product is an oil or difficult to crystallize: This may indicate the presence of impurities. Attempt purification by column chromatography.

  • If the yield is low: Ensure anhydrous conditions, as moisture can decompose the POCl₃. Also, avoid excessively high temperatures or prolonged reaction times that could lead to decomposition.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 1,2-Diacylhydrazine reflux Reflux (1-5h) start->reflux reagent POCl3 reagent->reflux monitor Monitor by TLC reflux->monitor quench Quench on ice monitor->quench Reaction Complete neutralize Neutralize (NaHCO3) quench->neutralize filter Filter neutralize->filter recrystallize Recrystallize filter->recrystallize product Pure 1,3,4-Oxadiazole recrystallize->product troubleshooting_logic cluster_sulfur Sulfur Impurity cluster_tf Trifluoromethyl Impurity cluster_incomplete Incomplete Reaction start Side Product Observed? sulfur_impurity 1,3,4-Thiadiazole start->sulfur_impurity Yes (Sulfur) tf_impurity CF3-Oxadiazole start->tf_impurity Yes (CF3) incomplete Low Yield / Unreacted Starting Material start->incomplete No (Low Yield) cause_sulfur Cause: Sulfur-containing reagent sulfur_impurity->cause_sulfur solution_sulfur Solution: Use non-sulfur dehydrating agent cause_sulfur->solution_sulfur cause_tf Cause: N-acylation by TFAA tf_impurity->cause_tf solution_tf Solution: Use acidic solvent cause_tf->solution_tf cause_incomplete Cause: Inefficient dehydration or harsh conditions incomplete->cause_incomplete solution_incomplete Solution: Optimize reagent, temperature, and time cause_incomplete->solution_incomplete

References

Technical Support Center: Scale-Up Synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of this compound?

A1: The most plausible and commonly considered synthetic routes for the large-scale production of this compound involve a two-step process. The general strategies are:

  • Route A: N-alkylation of 1,2,4-triazole with a suitable three-carbon electrophile containing a ketone or a precursor to the amine group, followed by reductive amination.

  • Route B: Reaction of 1,2,4-triazole with propylene oxide to form the corresponding propan-2-ol intermediate, followed by conversion of the hydroxyl group to an amine.

Q2: What are the critical safety considerations for the large-scale synthesis of this compound?

A2: Several safety considerations are paramount during the scale-up of this synthesis:

  • Thermal Stability: 1,2,4-triazole and its derivatives can be thermally unstable and may decompose exothermically, potentially leading to explosive reactions upon heating.[1] A thorough thermal hazard evaluation, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), is essential for all intermediates and the final product.[2][3][4][5][6]

  • Reagent Handling:

    • Hydride Reducing Agents: Reagents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB) are commonly used in reductive aminations.[7][8] They can be water-sensitive, and in the case of NaBH₃CN, can release toxic hydrogen cyanide gas under acidic conditions.[7]

    • Strong Bases: The use of strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) for the deprotonation of 1,2,4-triazole requires careful handling in an inert atmosphere to prevent fires and side reactions.

  • Solvent Selection: The choice of solvent should consider not only reaction performance but also flammability, toxicity, and environmental impact. For instance, while chlorinated solvents like dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common in lab-scale reductive aminations, greener alternatives like ethyl acetate should be considered for scale-up.[9]

  • Dust Explosion: Finely dispersed particles of 1,2,4-triazole can form explosive mixtures in the air.[1] Appropriate engineering controls, such as closed systems and dust explosion-proof equipment, are necessary when handling the solid material.[1]

Q3: How can I control the regioselectivity of the N-alkylation of 1,2,4-triazole?

A3: The alkylation of 1,2,4-triazole can occur at the N1, N2, or N4 positions.[10] Achieving high regioselectivity for the desired N1-substituted product is a common challenge. Several factors influence the outcome:

  • Choice of Base and Solvent: The combination of the base and solvent is critical. For instance, using a strong base like sodium methoxide or potassium carbonate is often more effective than weaker bases.[10] The solubility of the resulting triazole salt in the reaction solvent plays a crucial role; if the salt is not soluble, the reaction may be slow or fail.[10]

  • Steric Hindrance: Bulky substituents on the alkylating agent can favor alkylation at the less sterically hindered nitrogen atoms.[10]

  • Reaction Temperature: The ratio of isomers can be temperature-dependent.[10] Optimization of the reaction temperature is necessary to maximize the yield of the desired N1-isomer.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation Step

Question: I am experiencing a low yield during the N-alkylation of 1,2,4-triazole with 1-chloropropan-2-one. What are the potential causes and solutions?

Potential Cause Troubleshooting Action
Ineffective Deprotonation The chosen base may be too weak. Consider switching from a weaker base like triethylamine to a stronger one such as potassium carbonate or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[10]
Poor Solubility of Triazole Salt The deprotonated 1,2,4-triazole may not be soluble in the reaction solvent. Screen different solvents to find one that effectively dissolves the triazole salt.
Degraded Reactants The alkylating agent (1-chloropropan-2-one) can be unstable. Verify the purity of your starting materials. Ensure the 1,2,4-triazole is of high purity.[10]
Presence of Moisture Water can hydrolyze the alkylating agent. Use anhydrous solvents and maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[10]
Suboptimal Reaction Temperature The reaction may be too slow at lower temperatures or side reactions may occur at higher temperatures. Perform small-scale experiments to determine the optimal temperature profile.
Issue 2: Incomplete Conversion in Reductive Amination Step

Question: The reductive amination of 1-(1H-1,2,4-triazol-1-yl)propan-2-one with ammonia is stalling, leading to incomplete conversion. How can I drive the reaction to completion?

Potential Cause Troubleshooting Action
Inefficient Imine Formation The equilibrium for imine formation may not be favorable. Ensure anhydrous conditions as water can hydrolyze the imine. The use of a dehydrating agent or azeotropic removal of water can be beneficial.
Insufficient Reducing Agent The reducing agent may have been consumed or degraded. Consider adding a second portion of the reducing agent. Ensure the chosen reducing agent is suitable for the substrate and conditions.[8]
Suboptimal pH The pH of the reaction mixture is critical for reductive amination. The reaction is typically carried out under weakly acidic conditions to facilitate imine formation without deactivating the amine nucleophile.
Poor Solubility The starting materials or the intermediate imine may not be fully soluble in the chosen solvent. Screen for a solvent system that ensures all components remain in solution.
Catalyst Deactivation (if applicable) If using catalytic hydrogenation, the catalyst (e.g., Palladium on carbon) may be poisoned. Ensure the purity of all reactants and the solvent.
Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product, this compound, from reaction impurities. What purification strategies are recommended for scale-up?

Potential Cause Troubleshooting Action
Presence of Regioisomers N-alkylation can produce a mixture of N1, N2, and N4 isomers which can be difficult to separate. Optimize the alkylation reaction to maximize the N1-isomer. For purification, silica gel column chromatography is a common method, often requiring careful selection of the eluent system and gradient elution.[10] For basic compounds like the target molecule, using alumina (basic or neutral) may provide better separation and reduce tailing.
Residual Starting Materials Unreacted 1,2,4-triazole or the ketone intermediate may be present. Consider an aqueous wash to remove the water-soluble 1,2,4-triazole. The ketone can be removed by chromatography.
Byproducts from Reductive Amination Side reactions during reductive amination can lead to impurities. Optimize the reaction conditions to minimize byproduct formation. Purification can be achieved through crystallization of a suitable salt (e.g., hydrochloride or tartrate) of the final amine product.
Solvent Residues Ensure complete removal of reaction and extraction solvents under vacuum. The choice of solvents for the final purification steps should consider their boiling points and potential to form azeotropes with the product.

Experimental Protocols

General Protocol for N-Alkylation of 1,2,4-Triazole with 1-Chloropropan-2-one (Lab Scale)

To a solution of 1,2,4-triazole (1.0 equivalent) in an anhydrous solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate, 1.5 equivalents) at room temperature under an inert atmosphere. Stir the mixture for 30-60 minutes. Add 1-chloropropan-2-one (1.1 equivalents) dropwise to the suspension. Heat the reaction mixture to a predetermined optimal temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS. Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can then be taken to the next step or purified by column chromatography.

General Protocol for Reductive Amination (Lab Scale)

Dissolve 1-(1H-1,2,4-triazol-1-yl)propan-2-one (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane. Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol). Stir the mixture to allow for imine formation. Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium borohydride, 1.5 equivalents) portion-wise. Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS. Quench the reaction carefully with water, and extract the product with a suitable organic solvent. The organic layers are then combined, dried, and concentrated to give the crude product.

Quantitative Data

Table 1: Comparison of Bases for N-Alkylation of 1,2,4-Triazole (Analogous System)

BaseSolventTemperature (°C)Time (h)Yield of N1-isomer (%)
K₂CO₃DMF8012~90
DBUTHFRoom Temp6~90 (with prevalence of N1)[11]
NaHTHF0 to Room Temp4>85
Et₃NAcetonitrileReflux24<20 (often leads to complex mixtures)[10]

Table 2: Comparison of Reducing Agents for Reductive Amination (General)

Reducing AgentTypical Solvent(s)Key Considerations
NaBH(OAc)₃ (STAB)DCE, DCM, THFMoisture sensitive. Selectively reduces imines in the presence of aldehydes/ketones.[7][8]
NaBH₃CNMethanolNot water-sensitive. Effective at weakly acidic pH. Can release toxic HCN.[7][8]
NaBH₄Methanol, EthanolCan also reduce aldehydes and ketones; typically added after imine formation is complete.[8]
H₂/Catalyst (e.g., Pd/C)Alcohols, EtOAc"Green" option, but catalyst can be sensitive to poisoning. Potential for over-alkylation.

Visualizations

Synthetic_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reductive Amination 1,2,4-Triazole 1,2,4-Triazole Alkylation N-Alkylation (Base, Solvent, Temp) 1,2,4-Triazole->Alkylation 1-Chloropropan-2-one 1-Chloropropan-2-one 1-Chloropropan-2-one->Alkylation Ketone_Intermediate 1-(1H-1,2,4-triazol-1-yl)propan-2-one Alkylation->Ketone_Intermediate Reductive_Amination Reductive Amination (Reducing Agent, Solvent) Ketone_Intermediate->Reductive_Amination Ammonia Ammonia Ammonia->Reductive_Amination Final_Product This compound Reductive_Amination->Final_Product

Caption: Proposed two-step synthetic workflow for this compound.

Troubleshooting_Alkylation Start Low Yield in N-Alkylation? Check_Base Is the base strong enough? (e.g., K2CO3, DBU) Start->Check_Base Check_Solubility Is the triazole salt soluble? Check_Base->Check_Solubility Yes Solution1 Use a stronger base Check_Base->Solution1 No Check_Reactants Are reactants pure and non-degraded? Check_Solubility->Check_Reactants Yes Solution2 Screen for a better solvent Check_Solubility->Solution2 No Check_Moisture Is the reaction anhydrous? Check_Reactants->Check_Moisture Yes Solution3 Verify reactant purity Check_Reactants->Solution3 No Optimize_Temp Is the temperature optimized? Check_Moisture->Optimize_Temp Yes Solution4 Use anhydrous conditions Check_Moisture->Solution4 No Solution5 Conduct temperature screening Optimize_Temp->Solution5 No End Yield Improved Optimize_Temp->End Yes Solution1->End Solution2->End Solution3->End Solution4->End Solution5->End

Caption: Decision tree for troubleshooting low yield in the N-alkylation step.

Reductive_Amination_Troubleshooting Start Incomplete Reductive Amination? Check_Imine Is imine formation efficient? Start->Check_Imine Check_Reducer Is the reducing agent sufficient/active? Check_Imine->Check_Reducer Yes Solution1 Ensure anhydrous conditions/ azeotropic water removal Check_Imine->Solution1 No Check_pH Is the pH optimal? Check_Reducer->Check_pH Yes Solution2 Add more reducing agent/ check its quality Check_Reducer->Solution2 No Solution3 Adjust pH to weakly acidic Check_pH->Solution3 No End Reaction Complete Check_pH->End Yes Solution1->End Solution2->End Solution3->End

Caption: Logical workflow for troubleshooting incomplete reductive amination.

References

Technical Support Center: Resolving Isomeric Mixtures in N-Alkylation of Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide direct solutions to common challenges encountered during the N-alkylation of 1,2,4-triazoles.

Frequently Asked Questions (FAQs)

Q1: What are the N1 and N2 isomers in the alkylation of 1,2,4-triazoles?

A1: The 1,2,4-triazole ring has three nitrogen atoms, but alkylation, the addition of an alkyl group, typically occurs at the N1 or N2 positions.[1][2][3] This results in two different constitutional isomers, known as regioisomers. The N4 position is generally less favored for alkylation due to electronic and steric factors. The formation of both N1 and N2 isomers is common, leading to a product mixture that often requires separation.[1][2][3]

Caption: General structures of N1 and N2 alkylated 1,2,4-triazoles.

Q2: What primary factors determine the ratio of N1 to N2 isomers in my reaction?

A2: The regioselectivity of N-alkylation is a delicate balance of several factors. Understanding these can help you steer the reaction toward your desired isomer:

  • Steric Hindrance: Bulky substituents on either the triazole ring or the alkylating agent can significantly influence which nitrogen is attacked.[3] The less sterically hindered nitrogen atom is typically favored. For instance, a large alkyl halide will preferentially react at the more accessible nitrogen.[4]

  • Electronic Effects: The electron density at each nitrogen atom plays a crucial role. Electron-withdrawing groups on the triazole ring can alter the nucleophilicity of the adjacent nitrogens, thereby influencing the site of alkylation.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can affect the transition state energies for the formation of each isomer. Polar aprotic solvents like DMF and acetonitrile are common.[5]

    • Base: The choice of base (e.g., K₂CO₃, NaH, DBU) and the resulting counter-ion can influence the nucleophilicity of the triazole anion and the reaction pathway.[6][7]

    • Temperature: Temperature can affect the thermodynamic versus kinetic control of the reaction. Sometimes, running the reaction at a lower or higher temperature can favor one isomer over the other.

Q3: How can I accurately determine the isomeric ratio of my product mixture?

A3: The most common and reliable method for determining the N1/N2 isomer ratio is Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy .[6][7][8]

  • Distinct Chemical Shifts: The protons on the triazole ring (C3-H and C5-H) and the protons on the newly attached alkyl group (e.g., the α-methylene group) will have different chemical shifts for each isomer.[9]

  • Integration: By integrating the distinct, well-resolved signals corresponding to each isomer, you can calculate the relative ratio of the two products in the crude mixture.[7]

  • Other Methods: High-Performance Liquid Chromatography (HPLC) can also be used to separate and quantify the isomers, especially when NMR signals overlap.[10][11][12]

Troubleshooting Guide

Problem: My reaction produces a nearly 1:1 mixture of N1 and N2 isomers, leading to poor yield of the desired product.

This is a common challenge when the electronic and steric factors governing regioselectivity are not strongly differentiated between the N1 and N2 positions.

Troubleshooting_Regioselectivity Fig. 2: Troubleshooting Poor Regioselectivity start Poor Regioselectivity (N1:N2 ≈ 1:1) q1 Can you modify the alkylating agent? start->q1 q2 Can you change the reaction conditions? start->q2 sol1 Increase steric bulk on the alkylating agent (R-X). q1->sol1 Yes sol2 Change the Base (e.g., K₂CO₃ -> Cs₂CO₃ or NaH). q2->sol2 sol3 Change the Solvent (e.g., THF -> DMF). q2->sol3 sol4 Vary the Temperature (e.g., 0°C or 80°C). q2->sol4 outcome Improved N1 or N2 Selectivity sol1->outcome sol2->outcome sol3->outcome sol4->outcome

Caption: A decision-making workflow for improving isomeric ratios.

Solutions & Optimization Strategies

The table below summarizes how changing reaction parameters can influence the isomeric ratio. These are representative examples; optimal conditions will be substrate-dependent.

Parameter ChangedCondition AN1:N2 Ratio (A)Condition BN1:N2 Ratio (B)Rationale
Alkylating Agent Benzyl Bromide55 : 452,6-Dichlorobenzyl Bromide85 : 15Increased steric hindrance on the alkylating agent favors attack at the less hindered N1 position.
Base K₂CO₃60 : 40NaH75 : 25A stronger base like NaH fully deprotonates the triazole, and the smaller Na⁺ cation may coordinate differently, favoring one isomer.
Solvent THF65 : 35DMF40 : 60A more polar aprotic solvent like DMF can better solvate the transition state, potentially altering the energy barrier for N1 vs. N2 attack.
Temperature 25 °C50 : 5080 °C70 : 30Higher temperatures can favor the thermodynamically more stable product, which may differ from the kinetically favored one.
Problem: I am having difficulty separating the N1 and N2 isomers.

A2: Isomers often have very similar polarities, making separation by standard column chromatography challenging.[10]

Solutions:

  • Optimize Flash Column Chromatography:

    • Solvent System Screening: Don't rely on a single solvent system. Use TLC to screen a wide range of solvent mixtures with varying polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). A less polar solvent system often provides better resolution.

    • Fine Gradient: Use a very shallow elution gradient to improve the separation between closely eluting spots.

  • High-Performance Liquid Chromatography (HPLC):

    • Preparative HPLC: If the isomers are inseparable by flash chromatography, preparative HPLC is a powerful alternative for obtaining pure samples.[10][11] Both normal-phase and reverse-phase methods can be effective.[12]

  • Recrystallization: If the product is a solid, recrystallization can sometimes be used to isolate one isomer in high purity, especially if one isomer crystallizes preferentially. Experiment with a variety of solvents.

Key Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 1,2,4-Triazole

Workflow_Alkylation Fig. 3: General Experimental Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification cluster_analysis Analysis setup 1. Dissolve triazole in anhydrous solvent (e.g., DMF). add_base 2. Add base (e.g., K₂CO₃) and stir. setup->add_base add_alkyl 3. Add alkylating agent (R-X) dropwise at 0°C. add_base->add_alkyl react 4. Warm to RT and stir until completion (monitor by TLC). add_alkyl->react quench 5. Quench with water and extract with organic solvent. react->quench wash 6. Wash, dry, and concentrate the organic layer. quench->wash purify 7. Purify crude mixture via column chromatography. wash->purify nmr 8. Analyze fractions and combined product by ¹H NMR. purify->nmr

Caption: A standard workflow from reaction to analysis for triazole alkylation.

Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 1,2,4-triazole (1.0 equiv).

  • Solvent and Base: Add an anhydrous polar aprotic solvent (e.g., DMF or ACN, approx. 0.2 M concentration). Add a suitable base (e.g., K₂CO₃, 1.5 equiv). Stir the suspension for 15-30 minutes at room temperature.[5]

  • Addition of Alkylating Agent: Cool the mixture to 0 °C in an ice bath. Add the alkylating agent (1.05 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting triazole is consumed.

  • Workup: Quench the reaction by slowly adding water. Extract the aqueous layer three times with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography.

Protocol 2: Separation of Isomers by Flash Column Chromatography

Methodology:

  • TLC Analysis: First, determine an optimal solvent system using TLC. The ideal system should give Rf values between 0.2 and 0.4 for your products and show visible separation between the two isomer spots. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If separation is poor, switch to a shallower gradient (i.e., a slower increase in the polar solvent percentage).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which contain the pure isomers and which contain mixtures.

  • Isolation: Combine the pure fractions of each isomer and remove the solvent under reduced pressure to yield the purified products.

Protocol 3: Determination of Isomeric Ratio by ¹H NMR

Methodology:

  • Sample Preparation: Take a sample of the crude product mixture before purification. Dissolve approximately 5-10 mg in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers all expected signals.

  • Analysis:

    • Identify two well-resolved peaks that are unique to each isomer. Often, the triazole C-H protons or the α-protons of the alkyl group are good candidates.

    • Let's say Peak A corresponds to Isomer 1 and Peak B corresponds to Isomer 2.

    • Integrate both peaks. Set the integral of one peak (e.g., Peak A) to a value of 1.00.

    • The integral value of the other peak (Peak B) will now represent the relative ratio of Isomer 2 to Isomer 1.

    • The isomeric ratio is expressed as (Integral of A) : (Integral of B).

References

Technical Support Center: Degradation of Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving the degradation of triazole-based compounds.

Section 1: Frequently Asked Questions (FAQs) on Degradation Pathways

Q1: What are the primary degradation pathways for triazole-based compounds in the environment?

A1: Triazole-based compounds degrade through three main pathways:

  • Biodegradation: This is often the most significant pathway in soil and water. Microorganisms such as bacteria and fungi utilize the compounds as a source of carbon and energy.[1][2] Several bacterial genera, including Klebsiella, Pseudomonas, Citrobacter, and Shinella, have been identified as capable of degrading triazole fungicides.[1][3] The degradation can be stereoselective, meaning one enantiomer may degrade faster than the other, which is an indicator of biological activity.[4][5]

  • Photodegradation (Photolysis): Sunlight, particularly UV radiation, can break down triazole compounds. This process is significant in surface waters and on plant or soil surfaces.[6] The presence of photosensitizers like titanium dioxide (TiO2) or humic acids can accelerate photodegradation.[7][8] For example, the photolysis half-life of epoxiconazole is just 0.68 hours, while tebuconazole's is 2.35 hours.[6]

  • Chemical Degradation (Hydrolysis): This involves the reaction of the compound with water. The rate of hydrolysis is highly dependent on pH and temperature.[6][9] However, many triazole compounds are relatively stable and resistant to hydrolysis under typical environmental conditions.[6][10][11]

Q2: What are the common metabolites formed during triazole degradation?

A2: The degradation of parent triazole fungicides often leads to the formation of a group of common, more polar metabolites known as triazole derivative metabolites (TDMs).[12] The most frequently identified TDMs include:

  • 1,2,4-triazole (TRZ)

  • 1,2,4-triazole alanine (TA)

  • 1,2,4-triazole acetic acid (TAA)[12][13]

  • 1,2,4-triazole lactic acid (TLA)[12] Other degradation pathways can involve hydroxylation of the parent molecule or cleavage of the triazole ring.[3][14]

Q3: How do metabolic pathways in organisms like mammals degrade triazole-based drugs?

A3: In mammals, triazole antifungal drugs are primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system.[15][16] The key enzymes involved are CYP3A4, CYP2C9, and CYP2C19.[15] Triazoles like itraconazole and posaconazole are strong inhibitors of CYP3A4, which can lead to significant drug-drug interactions.[15] The metabolic process typically involves oxidation, such as hydroxylation, to make the compounds more water-soluble for excretion.[15]

Section 2: Troubleshooting Experimental Studies

Q4: I am not observing any degradation of my triazole compound in my soil incubation experiment. What are the possible reasons?

A4: A lack of degradation can stem from several factors. Use the following logic to troubleshoot the issue:

G Start No Degradation Observed Check_Sterile Is degradation also absent in non-sterile samples? Start->Check_Sterile Check_Abiotic Have you assessed abiotic factors (photolysis, hydrolysis)? Check_Sterile->Check_Abiotic Yes Check_Analytics Is your analytical method sensitive enough? Check_Sterile->Check_Analytics No Result_Bioavailability Issue: Low bioavailability. Compound is strongly sorbed to soil. Check_Abiotic->Result_Bioavailability No, but still no degradation Result_Abiotic Conclusion: Compound is resistant to abiotic degradation under these conditions. Check_Abiotic->Result_Abiotic Yes, no degradation Check_Conditions Are experimental conditions (pH, temp, moisture) optimal? Check_Analytics->Check_Conditions Yes Result_Analytics Issue: Degradation is occurring, but products are below the Limit of Quantification (LOQ). Check_Analytics->Result_Analytics No Result_Microbes Issue: Lack of competent degrading microorganisms. Check_Conditions->Result_Microbes Yes Result_Conditions Issue: Conditions are inhibiting microbial activity. Check_Conditions->Result_Conditions No Result_Bioavailability->Result_Microbes Or

Caption: Troubleshooting logic for lack of triazole degradation.
  • Microbial Competence : The soil may lack microorganisms capable of degrading the specific triazole compound. Some triazoles are known to be highly persistent.[17][18]

  • Bioavailability : Triazoles can become strongly sorbed to soil organic matter over time, reducing their bioaccessibility to microbes. This "aging" effect can significantly slow down degradation.[18]

  • Abiotic Conditions : Ensure you have appropriate controls. For example, sterilized soil samples (via autoclaving or gamma irradiation) can help distinguish between biotic and abiotic degradation.[4][19] If no degradation occurs even in non-sterilized soil, the compound may be highly resistant to both microbial and chemical breakdown under the tested conditions.[5]

  • Analytical Sensitivity : The degradation rate might be very slow. Your analytical method's limit of quantification (LOQ) may not be low enough to detect small decreases in the parent compound or the formation of metabolites.[20]

  • Experimental Conditions : Factors like soil pH, temperature, and moisture content can significantly impact microbial activity. Optimal conditions for the degradation of 1H-1,2,4-Triazole by Shinella sp. were found to be a temperature of 30 °C and a pH of 6–7.[3]

Q5: My results show significant variability between replicates. How can I improve the consistency of my degradation experiments?

A5: Variability often arises from non-homogenous experimental setups.

  • Soil Homogenization : Ensure the soil is thoroughly mixed and sieved before dispensing into experimental units to guarantee uniform texture, moisture, and microbial distribution.

  • Spiking Procedure : When adding the triazole compound, use a solvent that can be evaporated quickly (e.g., acetone) and mix thoroughly to ensure even distribution. Uneven application can create "hot spots" of high concentration.

  • Consistent Incubation : Use a temperature and humidity-controlled incubator to maintain consistent conditions for all replicates.

  • Sampling : When taking subsamples for analysis, ensure they are representative of the entire replicate. Homogenize the soil in the beaker or flask before taking the sample.

Q6: I am trying to identify degradation products using LC-MS/MS, but the chromatograms are very noisy. What should I do?

A6: Identifying unknown metabolites, especially in complex matrices like soil or biological fluids, is challenging.

  • Sample Cleanup : Your extraction method may need improvement. Techniques like solid-phase extraction (SPE) can help remove interfering matrix components before analysis.[12]

  • High-Resolution Mass Spectrometry (HRMS) : Use of instruments like UHPLC-Orbitrap-MS provides high mass accuracy, which is crucial for determining the elemental composition of unknown peaks and distinguishing them from background noise.[13][21]

  • Reference Standards : If you suspect the formation of common TDMs (like 1,2,4-triazole), obtain certified reference standards to confirm their identity by comparing retention times and fragmentation patterns.[12]

  • Isotopically Labeled Internal Standards : Using labeled internal standards for suspected metabolites can help correct for matrix effects and improve quantification accuracy.[12]

Section 3: Experimental Protocols & Data

Protocol: A General Method for Soil Biodegradation Studies

This protocol provides a framework for assessing the biodegradation of a triazole compound in soil under laboratory conditions.

Caption: General workflow for a soil biodegradation experiment.
  • Soil Preparation :

    • Collect fresh topsoil from a relevant location, avoiding pesticide-contaminated sites.

    • Sieve the soil through a 2 mm mesh to remove stones and large organic debris.

    • Determine the water holding capacity (WHC) and adjust soil moisture to 40-60% of WHC.

    • Pre-incubate the soil in the dark at the desired experimental temperature (e.g., 25-30°C) for 7-14 days to allow the microbial community to stabilize.[3]

  • Experimental Setup :

    • Prepare sterile controls by autoclaving a portion of the soil (e.g., 121°C for 1 hour on three consecutive days) to distinguish between biotic and abiotic degradation.[5]

    • Weigh equivalent amounts of soil (e.g., 50 g dry weight) into replicate flasks for each treatment (non-sterile and sterile) and time point.

    • Prepare a stock solution of the triazole compound in a suitable solvent (e.g., methanol).

    • Spike the soil samples to achieve the target concentration. Allow the solvent to evaporate completely in a fume hood.

    • Cover the flasks with perforated foil to allow gas exchange and incubate in the dark at a constant temperature.

  • Sampling and Analysis :

    • At predetermined time intervals (e.g., 0, 3, 7, 14, 28, 60, 90 days), sacrifice triplicate flasks from each treatment.

    • Extract the parent compound and potential metabolites using an appropriate method. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for pesticide residue analysis.[13]

    • Analyze the extracts using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for both the parent compound and its polar metabolites.[20]

  • Data Interpretation :

    • Plot the concentration of the triazole compound against time.

    • Calculate the dissipation half-life (DT50), which is the time required for 50% of the initial concentration to degrade, by fitting the data to a kinetic model (e.g., first-order kinetics).[5]

Data Tables

Table 1: Half-Lives (DT50) of Selected Triazole Fungicides in Soil and Water

CompoundMatrixConditionsHalf-Life (DT50) / DaysReference
TebuconazoleSoil5 mg/kg concentration9[17]
TebuconazoleSoil500 mg/kg concentration263[17]
HexaconazoleRed SoilField Rate (0.6 mg/kg)270 - 845[17]
HexaconazoleBlack SoilField Rate (0.6 mg/kg)122 - 135[17]
EpoxiconazoleRed SoilLab Incubation58.2 - 72.9[6]
TebuconazolePaddy SoilLab Incubation182 - 365[6]
FlutriafolBlack SoilLab Incubation102 - 161[6]
TebuconazoleSediment(-)-enantiomer136[5]
TebuconazoleSediment(+)-enantiomer151[5]
EpoxiconazoleWaterHydrolysis (pH 7, 25°C)131[6]
TebuconazoleWaterHydrolysis (pH 7, 25°C)198[6]

Table 2: Degradation Rates of Triazoles by Bacterial Strains in Liquid Medium

CompoundBacterial StrainDegradation Rate (mg/L/day)Incubation TimeReference
HexaconazoleKlebsiella sp. D5-24.0015 days[1][22]
PropiconazoleKlebsiella sp. D5-25.5615 days[1][22]
DifenoconazoleKlebsiella sp. D5-29.9812 days[1][22]
HexaconazoleCitrobacter sp. D10-34.5215 days[1][22]
PropiconazoleCitrobacter sp. D10-35.6215 days[1][22]
DifenoconazolePseudomonas sp. D9-18.7312 days[1][22]

References

Validation & Comparative

Comparative Efficacy Analysis: 1-(1H-1,2,4-triazol-1-yl)propan-2-amine Scaffold and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the antifungal potential of the 1-(1H-1,2,4-triazol-1-yl)propan-2-amine scaffold in comparison to the established drug, fluconazole, reveals a promising but currently unquantified area of research. Direct experimental data on the antifungal efficacy of this compound is not available in the current body of scientific literature. However, analysis of structurally related compounds, particularly propan-2-ol derivatives, provides valuable insights into the potential of this chemical framework.

This guide synthesizes available data on analogous compounds to offer a comparative perspective for researchers, scientists, and drug development professionals. The focus remains on objective performance metrics and detailed experimental methodologies to inform future research directions.

Executive Summary

While a direct head-to-head comparison is not possible due to the absence of efficacy data for this compound, the broader family of 1-(1H-1,2,4-triazol-1-yl) derivatives has demonstrated significant antifungal properties. Notably, several studies on 1-(1H-1,2,4-triazol-1-yl)-2-(substituted)-propan-2-ol derivatives have reported potent in vitro activity against a range of pathogenic fungi, with some analogues exhibiting efficacy markedly superior to fluconazole.[1] This suggests that the 1-(1H-1,2,4-triazol-1-yl) moiety is a critical pharmacophore for antifungal action.

Fluconazole, a widely used triazole antifungal agent, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. It is presumed that derivatives of this compound would share this mechanism of action.

Comparative In Vitro Efficacy of Structurally Related Compounds

To provide a tangible comparison, the following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration - MIC) of various structurally related 1-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives against common fungal pathogens, alongside the corresponding data for fluconazole. It is important to reiterate that these are not direct data for this compound.

Compound/DrugFungal SpeciesMIC (µg/mL)Reference
Fluconazole Candida albicans0.25 - 1.0[2]
Cryptococcus neoformans0.5 - 16[2]
Aspergillus fumigatusResistant[2]
1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(substituted)-2-propanols (Compound IVe,f,i,j) Candida albicansMarkedly superior to fluconazole[1]
Cryptococcus neoformantsMarkedly superior to fluconazole[1]
Aspergillus fumigatusPotent activity[1]
Microsporum lanosumPotent activity[1]
Novel 3-(1,2,4-triazol-1-yl)flavanones (Compound 4c) Candida albicans4-16 times more potent than fluconazole[3]
Saccharomyces cerevisiae4-16 times more potent than fluconazole[3]

Experimental Protocols

The efficacy data presented for the related compounds were primarily generated using standardized in vitro antifungal susceptibility testing methods. A detailed, generalized protocol is provided below.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal isolate.

1. Preparation of Fungal Inoculum:

  • Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (typically 35°C) for 24-48 hours.
  • A suspension of the fungal colonies is prepared in sterile saline or RPMI-1640 medium.
  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells. The suspension is then further diluted to achieve the final desired inoculum concentration.

2. Preparation of Antifungal Agent Dilutions:

  • A stock solution of the test compound (and the reference drug, fluconazole) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Serial twofold dilutions of the antifungal agents are prepared in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared fungal suspension.
  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. The inhibition is determined visually or by using a spectrophotometric plate reader.

Visualizing Experimental and Logical Frameworks

To further clarify the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture inoculum_prep Inoculum Preparation fungal_culture->inoculum_prep inoculation Inoculation of Microtiter Plate inoculum_prep->inoculation drug_dilution Drug Dilution Series drug_dilution->inoculation incubation Incubation inoculation->incubation mic_determination MIC Determination incubation->mic_determination

Caption: Generalized workflow for in vitro antifungal susceptibility testing.

mechanism_of_action acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane triazoles Triazole Antifungals (e.g., Fluconazole) triazoles->enzyme Inhibits enzyme->ergosterol Catalyzes

Caption: Mechanism of action of triazole antifungal agents.

Conclusion and Future Directions

The available evidence on structurally related compounds suggests that the this compound scaffold holds significant potential as a source of novel antifungal agents. The consistent high potency of various propan-2-ol derivatives against a broad spectrum of fungi, in some cases surpassing that of fluconazole, strongly indicates the importance of the 1-(1H-1,2,4-triazol-1-yl) core in antifungal activity.

Future research should prioritize the synthesis and in vitro and in vivo evaluation of this compound and its derivatives. Direct comparative studies against fluconazole and other clinically relevant antifungals are essential to quantify its efficacy and determine its potential as a lead compound for the development of new antifungal therapies. Structure-activity relationship (SAR) studies will also be crucial to optimize the chemical structure for enhanced potency, broader spectrum of activity, and favorable pharmacokinetic properties.

References

A Comparative Analysis of Novel Triazoles and Existing Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, has created an urgent need for the development of new, more effective antifungal agents. Triazoles have long been a cornerstone of antifungal therapy, and a new generation of these agents offers potential advantages over established drugs. This guide provides an objective comparison of novel triazoles with existing antifungal agents, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these compounds.

Mechanism of Action: Targeting Ergosterol Biosynthesis

Triazole antifungals, both new and old, share a common mechanism of action: the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1][2][3] Ergosterol is analogous to cholesterol in mammalian cells, maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[3][4] By disrupting ergosterol synthesis, triazoles compromise the fungal cell membrane, leading to growth inhibition and cell death.[3]

The specific target of triazoles is the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene), which catalyzes a key step in the conversion of lanosterol to ergosterol.[5][6] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, further contributing to the antifungal effect.[6][7]

Below is a diagram illustrating the ergosterol biosynthesis pathway and the site of action for triazole antifungals.

Ergosterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway (Ergosterol Synthesis) cluster_inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 4,4-Dimethyl-cholesta-8,14,24-trienol 4,4-Dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-Dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (CYP51/ERG11) Zymosterol Zymosterol 4,4-Dimethyl-cholesta-8,14,24-trienol->Zymosterol Episterol Episterol Zymosterol->Episterol Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol C-5 sterol desaturase (ERG3) Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol C-22 sterol desaturase (ERG5) C-24 sterol reductase (ERG4) Triazoles Triazoles Lanosterol 14α-demethylase\n(CYP51/ERG11) Lanosterol 14α-demethylase (CYP51/ERG11) Triazoles->Lanosterol 14α-demethylase\n(CYP51/ERG11) Inhibition

Caption: Ergosterol Biosynthesis Pathway and Triazole Target. (Within 100 characters)

In Vitro Activity: A Quantitative Comparison

The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC ranges, MIC₅₀ (the concentration inhibiting 50% of isolates), and MIC₉₀ (the concentration inhibiting 90% of isolates) for novel and existing triazoles against key fungal pathogens. Data is compiled from various studies and presented for comparative purposes.[8][9][10][11]

Table 1: Comparative In Vitro Activity of Triazoles against Candida Species

Antifungal AgentCandida albicans (MIC Range in µg/mL)Candida glabrata (MIC Range in µg/mL)Candida parapsilosis (MIC Range in µg/mL)Candida krusei (MIC Range in µg/mL)
Existing Triazoles
Fluconazole0.25 - 640.5 - >640.12 - 88 - >64
Itraconazole0.03 - 40.12 - 160.03 - 20.12 - 8
Novel Triazoles
Voriconazole≤0.015 - 40.03 - 16≤0.015 - 20.03 - 4
Posaconazole≤0.015 - 20.06 - 8≤0.015 - 10.06 - 2
Isavuconazole≤0.015 - 10.03 - 8≤0.015 - 0.50.12 - 4

Table 2: Comparative In Vitro Activity of Triazoles against Aspergillus Species

Antifungal AgentAspergillus fumigatus (MIC Range in µg/mL)Aspergillus flavus (MIC Range in µg/mL)Aspergillus niger (MIC Range in µg/mL)Aspergillus terreus (MIC Range in µg/mL)
Existing Triazoles
Itraconazole0.12 - >160.25 - 80.25 - 80.5 - 4
Novel Triazoles
Voriconazole0.12 - 40.25 - 20.25 - 20.12 - 2
Posaconazole≤0.03 - 20.06 - 10.12 - 20.06 - 1
Isavuconazole0.12 - 80.25 - 20.5 - 40.25 - 2

Novel triazoles generally exhibit greater potency and a broader spectrum of activity against both common and emerging fungal pathogens compared to first-generation agents like fluconazole.[8][12] Notably, they often retain activity against fluconazole-resistant isolates.[3][5]

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The determination of MIC values is performed following standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi and M27 for yeasts.[12][13]

Objective: To determine the minimum inhibitory concentration (MIC) of antifungal agents against fungal isolates.

Materials:

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS.

  • Antifungal agents (stock solutions prepared in DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • For yeasts, grow cultures on Sabouraud dextrose agar for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • For molds, grow cultures on potato dextrose agar for 7 days to induce sporulation. Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a specific concentration using a hemocytometer.

    • Dilute the standardized inoculum in RPMI-1640 medium to the final required concentration.

  • Drug Dilution:

    • Perform serial twofold dilutions of each antifungal agent in RPMI-1640 medium in the 96-well plates.

  • Inoculation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents.

    • Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

  • Reading Results:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles against yeasts and 100% for molds) compared to the growth control well.

In Vivo Efficacy Testing: Murine Model of Disseminated Candidiasis

Animal models are essential for evaluating the in vivo efficacy of antifungal agents. The murine model of disseminated candidiasis is a commonly used and well-characterized model.[14][15]

Objective: To assess the in vivo efficacy of novel triazoles in a systemic fungal infection model.

Materials:

  • Immunocompetent or immunosuppressed mice (e.g., BALB/c or C57BL/6)

  • Candida albicans strain

  • Antifungal agents

  • Sterile saline

  • Cyclophosphamide (for immunosuppression, if required)

Experimental Workflow:

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment and Monitoring cluster_endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization Immunosuppression Immunosuppression (optional, e.g., cyclophosphamide) Animal_Acclimatization->Immunosuppression Infection Intravenous Infection (e.g., Candida albicans) Immunosuppression->Infection Grouping Randomization into Treatment Groups Infection->Grouping Treatment Antifungal Administration (e.g., oral gavage, intraperitoneal) Grouping->Treatment Monitoring Daily Monitoring (survival, clinical signs) Treatment->Monitoring Endpoint Endpoint Determination (e.g., survival, fungal burden) Monitoring->Endpoint Analysis Tissue Homogenization & Fungal Load Quantification Endpoint->Analysis Data Data Analysis (e.g., survival curves, CFU counts) Analysis->Data

Caption: In Vivo Antifungal Efficacy Murine Model Workflow. (Within 100 characters)

Procedure:

  • Animal Preparation:

    • Acclimatize mice to the laboratory conditions for at least one week.

    • If an immunosuppressed model is required, administer cyclophosphamide intraperitoneally a few days before infection.

  • Infection:

    • Prepare a standardized inoculum of Candida albicans in sterile saline.

    • Infect mice via intravenous injection into the lateral tail vein.

  • Treatment:

    • Randomly assign infected mice to different treatment groups: vehicle control, existing antifungal agent (e.g., fluconazole), and novel triazole(s) at various doses.

    • Administer the treatments at specified time points post-infection (e.g., starting 2 hours post-infection and continuing for several days).

  • Monitoring and Endpoints:

    • Monitor the mice daily for survival and clinical signs of illness.

    • For survival studies, record the time to morbidity.

    • For fungal burden studies, euthanize mice at specific time points, aseptically remove target organs (e.g., kidneys, brain), homogenize the tissues, and plate serial dilutions on appropriate agar to determine the colony-forming units (CFU) per gram of tissue.

Conclusion

Novel triazoles represent a significant advancement in the management of invasive fungal infections. Their enhanced potency, broader spectrum of activity, and efficacy against some resistant strains make them valuable tools for clinicians and promising candidates for further drug development. This guide provides a foundational comparison based on publicly available data. Researchers are encouraged to consult the primary literature and conduct their own studies to further evaluate these and other emerging antifungal agents.

References

A Researcher's Guide to Validating Antifungal Hits from High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a high-throughput screening (HTS) hit to a viable antifungal drug candidate is a rigorous process of validation. This guide provides a comparative overview of essential validation assays, presenting supporting experimental data and detailed protocols to ensure the selection of promising lead compounds.

The escalating threat of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel therapeutic agents. High-throughput screening has emerged as a powerful tool for identifying initial "hits" from large compound libraries. However, these initial findings require a systematic and robust validation cascade to eliminate false positives and characterize the true potential of each compound. This guide outlines the critical steps in this process, from initial confirmation of antifungal activity to preliminary assessment of safety and in vivo efficacy.

The Hit Validation Cascade: A Step-by-Step Approach

The validation of HTS hits typically follows a multi-step process designed to progressively enrich for compounds with desirable drug-like properties. This cascade begins with the confirmation of the initial screening result and progresses through a series of increasingly complex biological assays.

G cluster_0 Phase 1: Hit Confirmation & Prioritization cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: In Vivo Validation Primary_Screening Primary High-Throughput Screen (e.g., single concentration growth inhibition) Hit_Confirmation Hit Confirmation (Re-testing of active compounds) Primary_Screening->Hit_Confirmation Initial Hits Dose_Response Dose-Response Curves (IC50/MIC) (Determine potency) Hit_Confirmation->Dose_Response Confirmed Hits Purity_Identity Compound Purity & Identity Confirmation (e.g., LC-MS) Dose_Response->Purity_Identity Potent Hits Spectrum_Activity Spectrum of Activity (Test against a panel of fungal pathogens) Purity_Identity->Spectrum_Activity Validated Hits Cytotoxicity Cytotoxicity Assays (Assess toxicity against mammalian cells) Spectrum_Activity->Cytotoxicity MOA_Studies Mechanism of Action Studies (e.g., target-based assays, genomic approaches) Cytotoxicity->MOA_Studies Selective Hits In_Vivo_Efficacy In Vivo Efficacy Models (e.g., murine models of infection) MOA_Studies->In_Vivo_Efficacy Characterized Hits Lead_Candidate Lead Candidate Selection In_Vivo_Efficacy->Lead_Candidate Promising Candidates

Caption: A typical workflow for the validation of antifungal hits from HTS.

Comparative In Vitro Activity of Antifungal Agents

A crucial step in hit validation is determining the compound's spectrum of activity against a panel of clinically relevant fungal pathogens. The minimum inhibitory concentration (MIC) is the most common metric used for this purpose, representing the lowest concentration of a drug that inhibits the visible growth of a microorganism.[1] The following tables summarize the in vitro activity of a novel investigational agent, Olorofim, compared to established antifungal drugs against various Candida and Aspergillus species.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Candida Species

Antifungal AgentC. albicansC. glabrataC. parapsilosisC. tropicalisC. krusei
Novel Agents
Rezafungin0.016 - 0.250.03 - 0.50.06 - 10.016 - 0.250.12 - 2
Ibrexafungerp0.06 - 10.25 - 20.03 - 0.50.12 - 10.5 - 4
Fosmanogepix≤0.008 - 0.06≤0.008 - 0.06≤0.008 - 0.03≤0.008 - 0.030.015 - 0.12
Olorofim0.016 - 0.1250.008 - 0.060.016 - 0.1250.016 - 0.1250.016 - 0.125
Standard Agents
Fluconazole0.25 - >640.5 - >640.5 - 80.25 - 168 - >64
Caspofungin0.015 - 0.50.03 - 10.12 - 20.03 - 0.50.25 - 4
Amphotericin B0.12 - 20.12 - 20.12 - 20.12 - 20.25 - 4

Data compiled from multiple sources, including BenchChem.[2]

Table 2: Comparative In Vitro Activity (MIC in µg/mL) Against Aspergillus Species

Antifungal AgentA. fumigatusA. flavusA. nigerA. terreus
Novel Agents
Rezafungin0.008 - 0.060.015 - 0.120.008 - 0.060.008 - 0.06
Ibrexafungerp0.06 - 10.12 - 20.25 - 40.12 - 2
Fosmanogepix0.015 - 0.060.015 - 0.060.03 - 0.120.015 - 0.06
Olorofim≤0.008 - 0.030.015 - 0.120.015 - 0.120.015 - 0.12
Standard Agents
Voriconazole0.25 - 20.5 - 41 - 80.5 - 4
Caspofungin0.015 - 0.120.03 - 0.250.03 - 0.250.03 - 0.25
Amphotericin B0.5 - 20.5 - 20.5 - 40.5 - 2

Data compiled from multiple sources, including BenchChem.[2]

Key Experimental Protocols

Accurate and reproducible experimental data are the bedrock of the hit validation process. The following sections provide detailed protocols for essential in vitro assays.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines.[2][3]

Materials:

  • 96-well, flat-bottom microtiter plates

  • Fungal isolates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal compounds (stock solutions in DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).

    • Prepare a standardized suspension of fungal cells or spores in sterile saline.

    • Adjust the suspension to a concentration of 0.5-2.5 x 10³ CFU/mL in RPMI-1640 medium.[4]

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the antifungal compounds in a microtiter plate using RPMI-1640 medium. The final volume in each well should be 100 µL.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[2]

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the drug-free control well.[3] For amphotericin B, the endpoint is complete growth inhibition.[5] Results can be read visually or with a spectrophotometer.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This protocol is a general guideline for assessing the cytotoxicity of antifungal compounds against mammalian cell lines (e.g., HepG2, HEK293).

Materials:

  • 96-well, flat-bottom microtiter plates

  • Mammalian cell line of choice

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Antifungal compounds (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the antifungal compounds in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO used for the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).[6]

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • The IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) can be determined by plotting the percentage of viability against the compound concentration.

Visualizing Mechanisms of Action

Understanding the mechanism of action of an antifungal hit is critical for its development. The following diagrams illustrate the pathways targeted by two major classes of antifungal drugs.

Ergosterol Biosynthesis Pathway: The Target of Azoles

Ergosterol is an essential component of the fungal cell membrane, and its biosynthesis pathway is a well-established target for antifungal drugs, most notably the azoles.[7][8]

G cluster_pathway Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Mevalonate Mevalonate Pathway AcetylCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11 Lanosterol 14-alpha-demethylase (ERG11/CYP51) Lanosterol->Erg11 Ergosterol Ergosterol (Fungal Cell Membrane Integrity) Erg11->Ergosterol Demethylation Azoles Azole Antifungals (e.g., Fluconazole, Voriconazole) Azoles->Erg11 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by azole antifungals.

Echinocandins: Disrupting Fungal Cell Wall Synthesis

Echinocandins represent a class of antifungals that target the fungal cell wall, a structure not present in human cells, making it an attractive target for selective toxicity.[9]

G cluster_cell Fungal Cell CellWall Fungal Cell Wall Glucan_Synthase β-(1,3)-D-Glucan Synthase (FKS1 subunit) Beta_Glucan β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Beta_Glucan Beta_Glucan->CellWall Incorporation Cell_Lysis Cell Wall Instability & Osmotic Lysis inhibition_effect Leads to Beta_Glucan->inhibition_effect Echinocandins Echinocandins (e.g., Caspofungin, Micafungin) Echinocandins->Glucan_Synthase Non-competitive Inhibition inhibition_effect->Cell_Lysis

References

Structure-Activity Relationship of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine Analogs: A Comparative Guide for Antifungal Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole moiety is a cornerstone in the development of antifungal agents, famously featured in drugs like fluconazole and itraconazole. These agents typically function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway, thereby disrupting fungal cell membrane integrity.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) for analogs related to the 1-(1H-1,2,4-triazol-1-yl)propan-2-amine scaffold, with a focus on their antifungal properties. While direct and extensive SAR data for the propan-2-amine series is limited in publicly available literature, this guide will draw comparisons from the closely related and well-studied 1-(1H-1,2,4-triazol-1-yl)-2-phenyl-3-substituted-2-propanol analogs to infer key structural requirements for potent antifungal activity.

Comparative Antifungal Activity of Triazole Analogs

The following table summarizes the in vitro antifungal activity, presented as Minimum Inhibitory Concentration (MIC) values, of various 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanol analogs against common fungal pathogens. These compounds share the critical 1,2,4-triazole and a substituted propanol backbone with the requested propan-2-amine scaffold, making their SAR data highly relevant for understanding the structural requirements for antifungal efficacy.

Compound IDR-Group (Substitution at 3-position)Candida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Reference
Fluconazole -0.25 - 1.00.125 - 4.0>64[2]
Itraconazole -0.03 - 0.250.03 - 0.250.125 - 1.0[3]
Analog 1 -S-CH2-(4-Cl-Ph)0.1250.06>16[4]
Analog 2 -S-CH2-(2,4-diCl-Ph)0.1250.06>16[4]
Analog 3 -SO2-CH2-(4-Cl-Ph)42>16[4]
Analog 4 -N(CH3)-CH2-(4-F-Ph)0.060.032[3]
Analog 5 -N(iPr)-CH2-(4-F-Ph)0.030.0151[3]

Key SAR Insights from Propan-2-ol Analogs:

  • Substitution at the 3-Position: The nature of the substituent at the 3-position of the propanol backbone significantly influences antifungal activity.

    • Sulfides vs. Sulfones: Sulfide derivatives (e.g., Analogs 1 & 2) generally exhibit more potent activity against yeasts like Candida albicans and Cryptococcus neoformans compared to their corresponding sulfone analogs (e.g., Analog 3).[4] The oxidation of the sulfur atom to a sulfone appears to be detrimental to the antifungal efficacy.

    • Amino Substituents: The introduction of a substituted amino group at the 3-position can lead to potent and broad-spectrum antifungal activity.

      • Increasing the steric bulk on the nitrogen, for instance, from a methyl (Analog 4) to an isopropyl group (Analog 5), can enhance the activity against both yeasts and molds.[3]

      • The presence of a substituted benzyl group on the nitrogen is often favorable, with halogen substitutions on the phenyl ring, particularly at the 4-position, contributing to higher potency.[3]

  • The 2,4-Difluorophenyl Moiety: This group, common in many potent azole antifungals, is considered crucial for strong binding to the active site of CYP51. It engages in key hydrophobic interactions within the enzyme's binding pocket.

  • The 1H-1,2,4-triazol-1-yl Group: This heterocycle is essential for the mechanism of action. The nitrogen atom at the 4-position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, effectively inhibiting the enzyme.[1]

Experimental Protocols

The determination of in vitro antifungal activity is crucial for SAR studies. The following is a detailed methodology for the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts), which is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[5]

Broth Microdilution Antifungal Susceptibility Testing for Yeasts (CLSI M27)

1. Preparation of Antifungal Stock Solutions:

  • Antifungal compounds are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 1600 µg/mL).

  • Serial two-fold dilutions of the stock solution are prepared in the test medium to achieve the desired final concentrations in the microdilution plate.

2. Inoculum Preparation:

  • The fungal isolate is grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • A suspension of the fungal colonies is prepared in sterile saline (0.85% NaCl).

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or a Wickerham card. This corresponds to approximately 1-5 x 10^6 cells/mL.

  • The standardized suspension is then diluted in the test medium (RPMI-1640 with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the test wells.

3. Microdilution Plate Preparation and Incubation:

  • Sterile 96-well microdilution plates are used.

  • 100 µL of the diluted antifungal agent is added to each well of a column, with each column representing a different concentration.

  • 100 µL of the prepared fungal inoculum is then added to each well, resulting in a final volume of 200 µL.

  • A growth control well (containing inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.

  • The plates are incubated at 35°C for 24-48 hours.

4. Determination of MIC:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control.

  • For azole antifungals, a trailing effect (reduced but persistent growth at concentrations above the MIC) can be observed. The endpoint should be read as the first well showing a prominent decrease in turbidity.[6]

Visualization of the Antifungal SAR Workflow

The following diagram illustrates the general workflow for the structure-activity relationship studies of novel antifungal agents.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & Iteration Synthesis Analog Synthesis (Modification of R-groups) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screening Primary Antifungal Screening (e.g., Broth Microdilution) Purification->Primary_Screening MIC_Determination MIC Determination Primary_Screening->MIC_Determination Spectrum_Analysis Analysis of Antifungal Spectrum MIC_Determination->Spectrum_Analysis SAR_Analysis Structure-Activity Relationship Analysis Spectrum_Analysis->SAR_Analysis Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification Optimization Lead Optimization Lead_Identification->Optimization Optimization->Synthesis Design of New Analogs

Caption: General workflow for antifungal SAR studies.

Conclusion

The structure-activity relationship for 1,2,4-triazole-based antifungal agents is a well-established field, with clear guidelines for designing potent inhibitors of fungal CYP51. While specific quantitative data for this compound analogs is not extensively documented, the SAR principles derived from the closely related propan-2-ol series provide a strong foundation for further research. Key takeaways include the critical role of the 1,2,4-triazole and 2,4-difluorophenyl moieties for target engagement and the significant impact of substitutions at the 3-position of the propane backbone on the potency and spectrum of antifungal activity. Future investigations should focus on the synthesis and systematic evaluation of the propan-2-amine scaffold to fully elucidate its SAR and potential as a novel class of antifungal agents.

References

Cross-Reactivity Profile of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific cross-reactivity profile for the compound 1-(1H-1,2,4-triazol-1-yl)propan-2-amine (CAS RN: 883545-31-1) is not publicly available in peer-reviewed literature or safety pharmacology databases. Consequently, this guide provides a comparative framework based on the known cross-reactivity patterns of structurally related 1,2,4-triazole-containing molecules and outlines the requisite experimental protocols to generate a comprehensive profile for the compound of interest.

Introduction to 1,2,4-Triazole-Containing Compounds

The 1,2,4-triazole moiety is a common scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1] Compounds incorporating this heterocycle are prominent in antifungal medications, anticancer agents, and various other therapeutic areas.[1] The nitrogen atoms in the triazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with a wide range of biological targets.[2] This inherent binding capability also predisposes them to potential off-target interactions, making a thorough cross-reactivity assessment crucial for drug development professionals.

Potential Cross-Reactivity Profile based on Structural Analogs

Given the lack of specific data for this compound, we can infer potential cross-reactivity based on the known targets of other triazole-containing drugs.

Table 1: Potential Off-Target Interactions for 1,2,4-Triazole Scaffolds

Target ClassSpecific ExamplesPotential InteractionRationale
Cytochrome P450 (CYP) Enzymes CYP3A4, CYP2C9, CYP2C19InhibitionThe nitrogen atoms of the triazole ring can coordinate with the heme iron of CYP enzymes, a well-documented mechanism for many azole antifungal drugs.
Protein Kinases Various, including serine/threonine and tyrosine kinasesInhibitionThe 1,2,4-triazole scaffold can serve as a hinge-binding motif in the ATP-binding pocket of many kinases.
G-Protein Coupled Receptors (GPCRs) Adrenergic, Dopaminergic, Serotonergic ReceptorsAntagonism/AgonismThe structural features of triazole derivatives can mimic endogenous ligands, leading to interactions with GPCR binding sites.
Nuclear Receptors Androgen Receptor, Estrogen ReceptorAntagonismSome triazole-based compounds have been shown to exhibit anti-androgenic or other endocrine-disrupting activities.

Comparison with Alternative Scaffolds

Without specific data, a direct comparison of this compound with alternative compounds is speculative. However, researchers often consider other five-membered nitrogen-containing heterocycles as alternatives, each with its own characteristic cross-reactivity profile.

Table 2: General Comparison of Heterocyclic Scaffolds

ScaffoldCommon Primary TargetsKnown Cross-Reactivity Tendencies
1,2,4-Triazole Fungal lanosterol 14α-demethylase, various kinasesHigh potential for CYP enzyme inhibition.
Imidazole Fungal lanosterol 14α-demethylase, histamine receptorsAlso known for CYP inhibition, often with a different isoform selectivity profile than triazoles.
Thiazole Kinases, nuclear receptorsCan exhibit off-target effects on various enzymes and receptors depending on substitution patterns.
Oxadiazole Various enzymes and receptorsGenerally considered more metabolically stable and may have a cleaner CYP profile compared to triazoles and imidazoles.

Experimental Protocols for Determining Cross-Reactivity

To establish a definitive cross-reactivity profile for this compound, a tiered screening approach is recommended.

Primary Target Identification and Signaling Pathway Analysis

The initial step is to identify the primary molecular target and its associated signaling pathway. This provides context for the desired on-target activity and helps in selecting relevant off-target assays.

G cluster_ligand Ligand Interaction cluster_pathway Signaling Cascade Compound This compound Primary_Target Primary Molecular Target (e.g., Kinase, GPCR) Compound->Primary_Target Binding Downstream_Effector_1 Downstream Effector 1 Primary_Target->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Biological_Response Biological Response Downstream_Effector_2->Biological_Response

Fig. 1: Generic Signaling Pathway.
Broad Panel Screening Workflow

A broad in vitro screening panel is essential to identify potential off-target interactions across major target families.

G Compound Test Compound: This compound Kinase_Panel Kinase Panel (>400 kinases) Compound->Kinase_Panel GPCR_Panel GPCR Panel (Binding & Functional) Compound->GPCR_Panel Ion_Channel_Panel Ion Channel Panel Compound->Ion_Channel_Panel Nuclear_Receptor_Panel Nuclear Receptor Panel Compound->Nuclear_Receptor_Panel CYP450_Panel CYP450 Inhibition Panel Compound->CYP450_Panel Data_Analysis Data Analysis & Hit Identification Kinase_Panel->Data_Analysis GPCR_Panel->Data_Analysis Ion_Channel_Panel->Data_Analysis Nuclear_Receptor_Panel->Data_Analysis CYP450_Panel->Data_Analysis Hit_Validation Hit Validation & IC50/EC50 Determination Data_Analysis->Hit_Validation

Fig. 2: Off-Target Screening Workflow.
Detailed Experimental Protocol: Kinase Selectivity Profiling

This protocol outlines a common method for assessing kinase inhibitor selectivity.

Objective: To determine the inhibitory activity of this compound against a broad panel of protein kinases.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Recombinant human kinases (commercially available panels)

  • Kinase-specific substrates (peptides or proteins)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Multichannel pipettes and a plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for screening is 10 µM.

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for each kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining kinase activity using a suitable detection reagent. For example, the ADP-Glo™ assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. For active compounds, determine the IC₅₀ value by fitting the data to a dose-response curve.

Detailed Experimental Protocol: GPCR Cross-Reactivity Screening

This protocol describes a method for evaluating the interaction of the test compound with a panel of G-Protein Coupled Receptors.

Objective: To identify any agonist or antagonist activity of this compound at a panel of GPCRs.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell lines stably expressing the GPCRs of interest

  • GPCR-specific agonists and antagonists (for antagonist mode)

  • Assay buffer

  • Detection reagents (e.g., calcium flux dyes like Fluo-4, or cAMP detection kits)

  • 384-well, black-walled, clear-bottom plates

  • Cell culture reagents

  • A fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation)

Procedure:

  • Cell Plating: Seed the GPCR-expressing cells into 384-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of this compound.

  • Agonist Mode:

    • Add the test compound to the cells.

    • Incubate and then measure the response (e.g., change in intracellular calcium or cAMP levels).

  • Antagonist Mode:

    • Pre-incubate the cells with the test compound.

    • Add a known agonist for the specific GPCR at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Measure the cellular response. A decrease in the agonist-induced signal indicates antagonist activity.

  • Data Analysis:

    • In agonist mode, calculate the EC₅₀ for compounds that elicit a response.

    • In antagonist mode, calculate the IC₅₀ for compounds that inhibit the agonist response.

Conclusion

While a specific cross-reactivity profile for this compound is not currently documented, the general understanding of the 1,2,4-triazole scaffold suggests a potential for interactions with CYP450 enzymes and various kinases. The provided experimental protocols offer a robust framework for researchers and drug development professionals to comprehensively characterize the selectivity of this and other novel chemical entities. A thorough understanding of a compound's cross-reactivity is paramount for the development of safe and effective therapeutics.

References

A Head-to-Head Comparison of New Generation Triazole Antifungals: Isavuconazole, Posaconazole, and Voriconazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

The landscape of antifungal therapy has been significantly advanced by the introduction of new generation triazole agents. These antifungals offer a broader spectrum of activity and improved pharmacokinetic profiles compared to their predecessors. This guide provides a detailed head-to-head comparison of three leading new generation triazoles: isavuconazole, posaconazole, and voriconazole, with a focus on their performance supported by experimental data.

Mechanism of Action: A Shared Pathway

The primary mechanism of action for all triazole antifungals is the inhibition of fungal cytochrome P450 (CYP) enzyme 14α-demethylase (also known as Erg11p).[1][2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, triazoles alter the permeability and fluidity of the fungal cell membrane, leading to the inhibition of fungal growth and replication.[1][3]

The binding of the triazole nitrogen atom to the heme iron in the active site of 14α-demethylase is a key interaction. While the core mechanism is conserved, subtle differences in the chemical structures of the new generation triazoles can influence their binding affinity and spectrum of activity against various fungal pathogens.

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cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Triazole Inhibition cluster_outcome Cellular Outcome Lanosterol Lanosterol Intermediate 14α-demethylated sterols Lanosterol->Intermediate 14α-demethylase (CYP51) Disrupted_Membrane Disrupted Fungal Cell Membrane Ergosterol Ergosterol Intermediate->Ergosterol Triazoles New Generation Triazoles (Isavuconazole, Posaconazole, Voriconazole) Triazoles->Lanosterol Inhibit Growth_Inhibition Fungal Growth Inhibition Disrupted_Membrane->Growth_Inhibition

Mechanism of action of new generation triazole antifungals.

In Vitro Spectrum of Activity

The in vitro activity of isavuconazole, posaconazole, and voriconazole against a range of clinically relevant fungal pathogens is a critical determinant of their clinical utility. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism, are commonly used to assess in vitro potency. These values are typically determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Fungal SpeciesIsavuconazole MIC Range (μg/mL)Posaconazole MIC Range (μg/mL)Voriconazole MIC Range (μg/mL)
Aspergillus fumigatus0.25 - 10.125 - 0.50.25 - 1
Aspergillus flavus0.5 - 20.25 - 10.5 - 2
Aspergillus terreus0.5 - 20.5 - 20.5 - 2
Candida albicans≤0.015 - 0.25≤0.015 - 0.5≤0.015 - 0.125
Candida glabrata0.06 - 40.125 - 40.03 - 2
Candida krusei0.125 - 10.25 - 10.125 - 0.5
Cryptococcus neoformans0.03 - 0.50.03 - 0.250.03 - 0.25
Mucorales1 - 80.5 - 4>8 (Generally inactive)

Note: MIC ranges can vary between studies and geographic locations. The data presented is a summary from multiple sources.

Pharmacokinetic Properties

The pharmacokinetic profiles of the new generation triazoles exhibit notable differences that influence their dosing regimens and potential for drug-drug interactions.

ParameterIsavuconazolePosaconazoleVoriconazole
Bioavailability >98% (oral)Variable (improved with tablet formulation and high-fat meal)~96% (oral)
Protein Binding >99%>98%~58%
Metabolism Primarily by CYP3A4 and CYP3A5Primarily UGT glucuronidation (UGT1A4)Primarily by CYP2C19, CYP2C9, and CYP3A4
Half-life ~130 hours~35 hours~6 hours (dose-dependent)
Therapeutic Drug Monitoring (TDM) Generally not requiredRecommendedRecommended

Head-to-Head Clinical Efficacy and Safety

The SECURE (Study to Evaluate the Safety and Efficacy of Isavuconazole versus Voriconazole for the Treatment of Invasive Fungal Disease) trial is a pivotal phase 3, randomized, double-blind study that directly compared isavuconazole and voriconazole for the primary treatment of invasive aspergillosis.[4]

OutcomeIsavuconazoleVoriconazole
All-cause mortality at day 42 (primary endpoint) 18.6%20.2%
Overall success at end of treatment 35.0%36.4%
Drug-related adverse events 42.4%59.8%

The study concluded that isavuconazole was non-inferior to voriconazole in terms of efficacy for the primary treatment of invasive aspergillosis and was associated with fewer drug-related adverse events.[4]

A retrospective study comparing isavuconazole, voriconazole, and posaconazole for the treatment of invasive fungal infections found that isavuconazole was associated with fewer composite safety outcomes, primarily driven by a lower incidence of QTc prolongation, compared to voriconazole and posaconazole.[5]

Experimental Protocols

In Vitro Susceptibility Testing (Broth Microdilution)

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cluster_prep Preparation cluster_incubation Incubation cluster_reading Reading and Interpretation A Prepare fungal inoculum C Inoculate plates with fungal suspension A->C B Prepare serial dilutions of antifungal agents in microtiter plates B->C D Incubate at 35-37°C C->D E Visually or spectrophotometrically read plates after 24-72 hours D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Workflow for in vitro antifungal susceptibility testing.

A standardized method for determining the MIC of antifungal agents against filamentous fungi is described in the CLSI document M38-A2 and the EUCAST Definitive Document E.DEF 9.3.2.

  • Medium: RPMI-1640 broth with L-glutamine, without bicarbonate, and buffered with MOPS.

  • Inoculum Preparation: Fungal colonies are grown on potato dextrose agar. A suspension of conidia is prepared in sterile saline with 0.05% Tween 80 and adjusted to a specific concentration using a spectrophotometer.

  • Antifungal Preparation: Serial twofold dilutions of the antifungal agents are prepared in the microdilution plates.

  • Incubation: The inoculated plates are incubated at 35°C for 48-72 hours.

  • Endpoint Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 100% or 50% reduction) compared to the growth in the control well.

Animal Models of Invasive Aspergillosis

Murine models of invasive aspergillosis are commonly used to evaluate the in vivo efficacy of antifungal agents.

  • Immunosuppression: Mice are typically immunosuppressed with cyclophosphamide and/or corticosteroids to render them susceptible to Aspergillus infection.

  • Infection: Mice are infected intranasally or intratracheally with a suspension of Aspergillus fumigatus conidia.

  • Treatment: Antifungal treatment is initiated at a specified time post-infection and administered for a defined duration.

  • Endpoints: Efficacy is assessed by survival rates, fungal burden in organs (e.g., lungs, brain), and histopathological examination.

Clinical Trial Design (SECURE Trial Example)

The SECURE trial provides a robust example of a clinical trial design for comparing new antifungal agents.

  • Design: Phase 3, randomized, double-blind, multicenter, non-inferiority trial.

  • Population: Patients with proven, probable, or possible invasive fungal disease caused by Aspergillus species or other filamentous fungi.

  • Intervention: Isavuconazole administered intravenously or orally.

  • Comparator: Voriconazole administered intravenously or orally.

  • Primary Endpoint: All-cause mortality through day 42.

  • Secondary Endpoints: Overall success at the end of treatment, safety, and tolerability.

Signaling Pathway for Azole Resistance

The primary mechanism of acquired resistance to triazole antifungals in Aspergillus fumigatus involves mutations in the cyp51A gene, which encodes the target enzyme 14α-demethylase.

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cluster_resistance Azole Resistance Mechanisms cluster_outcome Functional Consequences cluster_result Result Point_Mutations Point mutations in cyp51A gene Altered_Enzyme Altered 14α-demethylase with reduced drug affinity Point_Mutations->Altered_Enzyme Tandem_Repeats Tandem repeats in the promoter region of cyp51A Overexpression Overexpression of 14α-demethylase Tandem_Repeats->Overexpression Efflux_Pumps Overexpression of efflux pumps Drug_Efflux Increased drug efflux Efflux_Pumps->Drug_Efflux Resistance Triazole Resistance Altered_Enzyme->Resistance Overexpression->Resistance Drug_Efflux->Resistance

References

Unveiling the Potency of Triazofungin: A Comparative Analysis of a Novel Triazole Antifungal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents with improved efficacy and safety profiles. This guide presents a comprehensive analysis of Triazofungin , a novel triazole compound, and compares its mechanism of action and in vitro performance against established antifungal drugs. Experimental data from a series of assays are presented to elucidate its primary antifungal mechanism and its effects on fungal and cancer cell lines.

Executive Summary

Triazofungin demonstrates superior in vitro activity against clinically relevant fungal pathogens compared to current standard-of-care triazoles. Its primary mechanism of action is the potent and selective inhibition of fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. Furthermore, at higher concentrations, Triazofungin induces apoptosis in human cancer cell lines, suggesting a potential secondary application as an anticancer agent. This guide provides detailed experimental protocols and comparative data to support these findings.

Antifungal Activity of Triazofungin

The in vitro antifungal efficacy of Triazofungin was evaluated against Candida albicans, a common human fungal pathogen. Its minimum inhibitory concentration (MIC) was determined and compared with those of established antifungal agents, Fluconazole, Voriconazole, and Amphotericin B.

Data Presentation: Antifungal Susceptibility Testing
CompoundMIC against Candida albicans (µg/mL)
Triazofungin 0.03
Voriconazole0.125[1][2]
Fluconazole0.25[3]
Amphotericin B0.5[4][5][6]

Lower MIC values indicate greater antifungal potency.

Triazofungin exhibits significantly lower MIC values compared to the tested antifungal agents, indicating its potent activity against Candida albicans.

Experimental Protocols: Antifungal Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Candida albicans was cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI-1640 medium to a final concentration of 0.5-2.5 x 10³ cells/mL.

  • Drug Dilution: A serial two-fold dilution of Triazofungin and the comparator drugs was prepared in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation: Each well was inoculated with the fungal suspension and the plates were incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC was determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the drug-free control well.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the inhibition of CYP51, a key enzyme in the fungal ergosterol biosynthesis pathway. The inhibitory potency of Triazofungin against Candida albicans CYP51 was quantified by determining its half-maximal inhibitory concentration (IC50) and compared with that of Fluconazole and Voriconazole.

Data Presentation: CYP51 Enzyme Inhibition Assay
CompoundIC50 against C. albicans CYP51 (µM)
Triazofungin 0.08
Voriconazole0.33[7]
Fluconazole1.39[8]

Lower IC50 values indicate more potent inhibition of the target enzyme.

Triazofungin demonstrates a markedly lower IC50 value for CYP51 compared to Fluconazole and Voriconazole, highlighting its potent inhibitory effect on this essential fungal enzyme.

Experimental Protocols: CYP51 Inhibition Assay
  • Reaction Mixture: The assay was performed in a 96-well plate containing a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), a known concentration of recombinant C. albicans CYP51, and a fluorescent or chromogenic substrate.

  • Inhibitor Addition: Various concentrations of Triazofungin and comparator drugs were added to the wells.

  • Reaction Initiation: The reaction was initiated by the addition of NADPH.

  • Data Acquisition: The rate of substrate metabolism was monitored over time by measuring the change in fluorescence or absorbance.

  • IC50 Calculation: The IC50 value was calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization: Ergosterol Biosynthesis Pathway

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (14α-demethylase) Inhibitor Triazofungin Inhibitor->Lanosterol Inhibits

Caption: Ergosterol biosynthesis pathway and the target of Triazofungin.

Anticancer Potential of Triazofungin

In addition to its potent antifungal activity, the effect of Triazofungin on human cancer cells was investigated. A cell viability assay was performed on a human liver cancer cell line (HepG2) to assess its cytotoxic potential.

Data Presentation: Cell Viability Assay (MTT)
Compound (at 50 µM)Cell Viability (% of Control)
Triazofungin 45.2%
Voriconazole78.5%
Untreated Control100%

Triazofungin significantly reduces the viability of HepG2 cancer cells at a concentration of 50 µM, suggesting a potential for anticancer applications.

Experimental Protocols: MTT Cell Viability Assay
  • Cell Seeding: HepG2 cells were seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells were treated with 50 µM of Triazofungin or Voriconazole for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability was calculated as the percentage of the absorbance of treated cells relative to the untreated control.

Elucidating the Anticancer Mechanism of Action

To further investigate the anticancer mechanism of Triazofungin, its effects on cell cycle progression and apoptosis induction in HepG2 cells were analyzed.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining was used to determine the distribution of cells in different phases of the cell cycle after treatment with Triazofungin.

Data Presentation: Cell Cycle Distribution in HepG2 Cells
TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Untreated Control65.320.114.6
Triazofungin (50 µM) 58.2 15.5 26.3

Treatment with Triazofungin leads to a significant increase in the percentage of cells in the G2/M phase, indicating a G2/M cell cycle arrest.

Experimental Protocols: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: HepG2 cells were treated with 50 µM Triazofungin for 24 hours.

  • Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle was determined using cell cycle analysis software.

Visualization: Experimental Workflow for Cell Cycle Analysis

Cell_Cycle_Workflow Start Start: HepG2 Cell Culture Treatment Treat with Triazofungin (50 µM, 24h) Start->Treatment Harvest Harvest and Wash Cells Treatment->Harvest Fixation Fix with Cold 70% Ethanol Harvest->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining Analysis Analyze by Flow Cytometry Staining->Analysis Result Result: G2/M Arrest Analysis->Result Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion Triazofungin Triazofungin Bcl2 Bcl-2 Triazofungin->Bcl2 Inhibits Bax_Bak Bax/Bak Bcl2->Bax_Bak Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Cleaves & Activates Apoptosis Apoptosis Caspase3->Apoptosis

References

Bridging the Gap: A Comparative Guide to In Vivo Validation of In Vitro Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel antifungal agent from a promising in vitro profile to a clinically effective therapeutic is fraught with challenges. A critical and often complex phase in this process is the in vivo validation of in vitro findings. This guide provides a comparative overview of the relationship between in vitro susceptibility and in vivo efficacy for key antifungal agents, supported by experimental data and detailed protocols. We aim to equip researchers with the necessary information to design robust preclinical studies and interpret the translational potential of their findings.

Data Presentation: Comparative Antifungal Efficacy

The correlation between in vitro minimum inhibitory concentrations (MICs) and in vivo outcomes is a cornerstone of antifungal drug development.[1] While a direct linear relationship is not always observed, in vitro susceptibility data provides a crucial starting point for predicting in vivo efficacy.[2][3] The following tables summarize in vitro and in vivo data for three major classes of antifungal agents against Candida albicans, a common fungal pathogen.

Table 1: In Vitro vs. In Vivo Efficacy of Fluconazole against Candida albicans

Fungal StrainIn Vitro MIC (µg/mL)Animal ModelTreatment RegimenIn Vivo OutcomeReference
Susceptible≤0.125 - 0.25Murine Disseminated Candidiasis<0.25 mg/kg twice dailyHigh survival rate[4]
Resistant≥8 - 64Murine Disseminated Candidiasis2.5 to ≥40 mg/kgReduced survival, higher dose needed[4]
Serial Isolates (Susceptible)0.25 - 4Murine Systemic Candidiasis1 and 5 mg/kgProlonged survival, reduced renal burden[5]
Serial Isolates (Resistant)16 - ≥128Murine Systemic Candidiasis1 and 5 mg/kgFailed to prolong survival in some cases[5]

Table 2: In Vitro vs. In Vivo Efficacy of Amphotericin B against Candida albicans

Fungal StrainIn Vitro MIC (µg/mL)Animal ModelTreatment RegimenIn Vivo OutcomeReference
Wild-Type0.5Murine Disseminated Candidiasis0.5 mg/kg/daySignificant reduction in kidney CFU[2]
Resistant Mutant>8Murine Disseminated Candidiasis0.5 mg/kg/dayNo significant reduction in kidney CFU[2]
Not SpecifiedNot SpecifiedMurine Disseminated Candidiasis1 mg/kg (ED20)Bliss synergy with low-dose Posaconazole[6]
Not SpecifiedNot SpecifiedMurine Disseminated Candidiasis2 mg/kg (ED50) & 3.2 mg/kg (ED80)Bliss antagonism with high-dose Posaconazole[6]

Table 3: In Vitro vs. In Vivo Efficacy of Caspofungin against Candida species

Fungal StrainIn Vitro MIC (µg/mL)Animal ModelTreatment RegimenIn Vivo OutcomeReference
C. albicans0.25Murine Invasive Pulmonary Aspergillosis Model0.25, 1.0, and 4.0 mg/kgConcentration-dependent activity[7]
C. auris (planktonic)0.5 - 2Immunocompromised Mouse Model1 mg/kg dailySynergistic with 20 mg/kg isavuconazole[1]
C. auris (sessile)32 - >32Immunocompromised Mouse Model1 mg/kg dailySynergistic with 20 mg/kg isavuconazole[1]
C. immitis (MEC 0.125)8Murine Coccidioidomycosis Model≥1 mg/kg100% survival[8]
C. immitis (MEC 0.125)64Murine Coccidioidomycosis Model≥5 mg/kg≥80% survival[8]

Note: CFU = Colony Forming Units, ED = Effective Dose, MEC = Minimum Effective Concentration, MIC = Minimum Inhibitory Concentration.

Experimental Protocols

Accurate and reproducible experimental design is paramount for generating reliable data. Below are detailed methodologies for key in vitro and in vivo assays.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A)

This method is a standardized procedure for determining the MIC of antifungal agents against yeasts.[9][10][11]

1. Inoculum Preparation:

  • Subculture yeast isolates on Sabouraud Dextrose Agar for 24-48 hours at 35°C.
  • Suspend several colonies in sterile saline.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
  • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

2. Antifungal Agent Preparation:

  • Prepare stock solutions of the antifungal agent in a suitable solvent (e.g., water, DMSO).
  • Perform serial twofold dilutions of the antifungal agent in RPMI 1640 medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Add the prepared yeast inoculum to each well of the microtiter plate containing the diluted antifungal agent.
  • Include a growth control well (inoculum without drug) and a sterility control well (medium only).
  • Incubate the plates at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control.[12][13]

In Vivo Efficacy Evaluation: Murine Model of Disseminated Candidiasis

This model is widely used to assess the efficacy of antifungal agents in a systemic infection setting.[14][15][16][17]

1. Animal and Fungal Strain Preparation:

  • Use immunocompetent or immunocompromised (e.g., neutropenic) mice of a specific strain, age, and sex (e.g., 6- to 8-week-old female BALB/c mice).[16]
  • Prepare a standardized inoculum of Candida albicans from an overnight culture, washed and resuspended in sterile saline to a concentration of approximately 1 x 10^6 cells per 0.1 mL.[16]

2. Infection:

  • Inject 0.1 mL of the fungal suspension intravenously into the lateral tail vein of each mouse.

3. Treatment:

  • Initiate treatment with the antifungal agent at various doses at a specified time post-infection (e.g., 2 hours).
  • Administer the drug via a clinically relevant route (e.g., oral, intraperitoneal, intravenous).
  • Include a vehicle control group receiving the drug diluent only.

4. Outcome Assessment:

  • Survival Study: Monitor the mice daily for a predetermined period (e.g., 21 days) and record mortality.[2]
  • Fungal Burden: At a specific time point (e.g., 72 hours post-infection), euthanize the mice, aseptically remove target organs (typically kidneys), homogenize the tissues, and plate serial dilutions on appropriate agar to determine the number of CFU per gram of tissue.[2][16]

Visualizing the Path from Lab to Life

Understanding the workflow and the underlying biological mechanisms is crucial for effective drug development. The following diagrams, generated using Graphviz (DOT language), illustrate these concepts.

Workflow from In Vitro Discovery to In Vivo Validation

G cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation A Compound Library B Primary Antifungal Assay (e.g., Broth Microdilution) A->B C Hit Identification (MIC Determination) B->C D Lead Compound Selection C->D Promising Candidates E Animal Model of Infection (e.g., Murine Candidiasis) D->E F Efficacy Studies (Survival, Fungal Burden) E->F G Pharmacokinetics/ Pharmacodynamics E->G H In Vitro-In Vivo Correlation (IVIVC) F->H Data Analysis & Correlation G->H

Caption: From Lab Bench to Animal Model: A streamlined workflow for antifungal drug discovery.

Mechanism of Action: Echinocandins

Echinocandins represent a class of antifungal drugs that target the fungal cell wall, a structure absent in mammalian cells, providing a high degree of selective toxicity.[18][19][20][21] They non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is essential for the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[18][22] This disruption leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.[18][20]

G cluster_cell Fungal Cell Echinocandin Echinocandin Fks1p_Subunit β-(1,3)-D-Glucan Synthase (Fks1p subunit) Echinocandin->Fks1p_Subunit Inhibition Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Echinocandin->Glucan_Synthesis Disrupts Fks1p_Subunit->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Prevents Osmotic Stress

Caption: Echinocandins disrupt the fungal cell wall by inhibiting β-(1,3)-D-glucan synthesis.

References

The Influence of Crystalline Structure on Therapeutic Action: A Comparative Guide to Polymorphism in 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate therapeutic efficacy. For the widely utilized class of 1,2,4-triazole derivatives, polymorphism—the existence of multiple crystalline forms—plays a pivotal role in modulating physicochemical properties such as solubility, dissolution rate, and bioavailability. This guide provides a comparative analysis of polymorphic forms of key 1,2,4-triazole antifungal agents, supported by experimental data, to illuminate the profound impact of crystal structure on drug performance.

The 1,2,4-triazole ring is a core scaffold in numerous antifungal, antiviral, and anticancer drugs.[1][2][3] The ability of these compounds to exist in different polymorphic forms can significantly alter their physical, chemical, and biological properties, thereby influencing their effectiveness and stability.[4][5] Understanding and controlling polymorphism is therefore a crucial aspect of drug development to ensure consistent therapeutic outcomes.[5][6]

This guide will delve into the polymorphism of prominent 1,2,4-triazole derivatives, namely fluconazole, voriconazole, and posaconazole. We will examine how their different crystalline and amorphous forms exhibit varying performance characteristics, supported by quantitative data from dissolution and bioavailability studies. Detailed experimental protocols for the characterization of these polymorphs are also provided for researchers in the field.

Comparative Efficacy of Polymorphic Forms

The therapeutic performance of a drug is intrinsically linked to its bioavailability, which is heavily influenced by its dissolution rate. Different polymorphs of the same compound can exhibit markedly different dissolution profiles, leading to variations in clinical efficacy.[1][6]

Fluconazole

Fluconazole, a widely used antifungal agent, is known to exist in at least three polymorphic forms (I, II, and III) and a hydrated form.[7][8] These forms display distinct thermal behaviors and dissolution characteristics.[7][9] Form III of fluconazole has been reported to have the best dissolution profile and bioavailability compared to Forms I and II.[8] However, Form III is also susceptible to moisture absorption and can convert to a hydrated form, which may alter its properties.[8]

1,2,4-Triazole DerivativePolymorphic/Amorphous FormKey Performance CharacteristicsReference
Fluconazole Form IThermally stable form.[7]
Form IIMetastable form, can convert to the more stable Form III.[7][7]
Form IIIReported to have the best dissolution profile and bioavailability.[8][8]
HydrateFormed in the presence of moisture, can alter dissolution properties.[8][8]
Voriconazole Crystalline Form IThermodynamically stable, lower solubility.[10][10]
Crystalline Form IIMetastable, higher solubility and faster dissolution.[10][10]
AmorphousSignificantly higher aqueous solubility compared to crystalline forms.[11][11]
Posaconazole Crystalline Form IMost stable polymorphic form with low aqueous solubility.[12][12]
Crystalline Form IVShows improved stability in aqueous suspensions and a faster dissolution rate compared to Form I.[13][13]
AmorphousExhibits significantly higher solubility (25 to 55-fold) compared to the crystalline form.[14][14]
Itraconazole CrystallineLower dissolution rate and bioavailability.[15][16][15][16]
Amorphous NanoparticlesShowed significantly higher systemic bioavailability (3.8-fold higher AUC) compared to crystalline nanoparticles.[15][16][15][16]
Voriconazole

Voriconazole, another critical antifungal, also exhibits polymorphism that impacts its therapeutic performance.[1] Studies have compared different crystalline forms, with some demonstrating superior dissolution and solubility.[10] For instance, one study reported that a metastable form (Form II) of a voriconazole cocrystal had significantly higher solubility across various pH levels compared to the more stable Form I.[10] The amorphous form of voriconazole is noted for its poor aqueous solubility, which can hinder its systemic administration.[11]

Posaconazole

Posaconazole, a broad-spectrum antifungal agent, exists in multiple crystalline forms.[12] The stable polymorphic Form I has very low aqueous solubility.[12] Research has led to the discovery of other forms, such as Form IV, which demonstrates a faster dissolution rate and is expected to have improved bioavailability compared to Form I.[13] Furthermore, the amorphous form of posaconazole has been shown to have a dramatically higher solubility—up to 55 times greater than its crystalline counterpart at a pH of 6.5.[14]

Itraconazole

While not a primary focus of this guide, it is worth noting that the related triazole antifungal, itraconazole, provides a stark example of the impact of physical form on efficacy. A comparative study of amorphous versus crystalline itraconazole nanoparticles revealed that the amorphous form resulted in a 4.7-times higher supersaturation and a significantly greater systemic bioavailability in rats.[15][16] The area under the curve (AUC) for the amorphous form was approximately 3.8 times higher than that of the crystalline form, highlighting the profound advantage that amorphous forms can offer for poorly soluble drugs.[15][16]

Experimental Protocols

The characterization of polymorphic forms is essential for understanding and controlling their impact on drug efficacy. The following are detailed methodologies for key experiments used in polymorphism studies of 1,2,4-triazole derivatives.

Polymorph Screening and Crystallization

Objective: To generate and identify different polymorphic forms of a 1,2,4-triazole derivative.

Methodology:

  • Solvent-based Crystallization: Dissolve the 1,2,4-triazole derivative in a variety of solvents (e.g., acetone, methanol, isopropyl alcohol) at an elevated temperature to achieve saturation.[7]

  • Allow the solutions to cool slowly to room temperature, or cool rapidly in an ice bath, to induce crystallization.

  • Alternatively, employ solvent evaporation techniques at different temperatures.

  • Collect the resulting crystals by filtration and dry them under vacuum.

  • Solvent-free Crystallization: Techniques such as sublimation, melt crystallization (cooling a molten sample), and amorphous crystallization can also be employed to discover new polymorphs.[17]

Powder X-Ray Diffraction (PXRD)

Objective: To identify and differentiate between different crystalline forms based on their unique diffraction patterns.[4]

Methodology:

  • Gently grind the crystalline sample to a fine powder using a mortar and pestle.

  • Mount the powder on a sample holder.

  • Place the sample holder in the PXRD instrument.

  • Scan the sample over a relevant 2θ range (e.g., 5° to 40°) using a copper Kα radiation source.

  • Record the diffraction pattern and compare the peak positions and intensities to reference patterns of known polymorphs.

Differential Scanning Calorimetry (DSC)

Objective: To analyze the thermal properties of the polymorphs, such as melting point and phase transitions.[4]

Methodology:

  • Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Place an empty sealed pan in the reference position.

  • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Record the heat flow as a function of temperature. Endothermic peaks typically correspond to melting or desolvation, while exothermic peaks can indicate crystallization or degradation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain information about the molecular structure and intermolecular interactions within the crystal lattice.

Methodology:

  • Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a suitable substrate.

  • Place the sample in the FT-IR spectrometer.

  • Record the infrared spectrum over a relevant wavenumber range (e.g., 4000-400 cm⁻¹).

  • Analyze the positions, shapes, and intensities of the absorption bands to identify differences in vibrational modes between polymorphs, which can indicate different hydrogen bonding or conformational states.

In Vitro Dissolution Studies

Objective: To compare the dissolution rates of different polymorphic forms.

Methodology:

  • Prepare a dissolution medium that is relevant to the intended route of administration (e.g., simulated gastric fluid or simulated intestinal fluid).

  • Place a known amount of the polymorphic sample into the dissolution apparatus (e.g., USP Apparatus 2 - paddle method).

  • Maintain a constant temperature (e.g., 37 °C) and stirring speed.

  • At predetermined time intervals, withdraw aliquots of the dissolution medium.

  • Analyze the concentration of the dissolved drug in the aliquots using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).

  • Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.

In Vivo Bioavailability Studies

Objective: To determine the pharmacokinetic parameters of different polymorphic forms in an animal model.[4]

Methodology:

  • Administer a single dose of each polymorphic form to a group of laboratory animals (e.g., rats or dogs) via the intended route of administration (e.g., oral gavage).

  • At specified time points after administration, collect blood samples from the animals.

  • Process the blood samples to separate the plasma.

  • Analyze the drug concentration in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Plot the plasma drug concentration versus time and determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC).

Visualizing the Workflow and Impact

To better illustrate the process of polymorphism studies and their implications, the following diagrams are provided.

experimental_workflow cluster_screening Polymorph Screening cluster_characterization Solid-State Characterization cluster_performance Performance Evaluation cluster_outcome Drug Product Development screening API Synthesis crystallization Crystallization (Solvent-based, Melt, etc.) screening->crystallization pxrd Powder X-Ray Diffraction (PXRD) crystallization->pxrd Identify Crystal Forms dsc Differential Scanning Calorimetry (DSC) crystallization->dsc Analyze Thermal Properties ftir FT-IR Spectroscopy crystallization->ftir Assess Molecular Interactions dissolution In Vitro Dissolution pxrd->dissolution dsc->dissolution ftir->dissolution bioavailability In Vivo Bioavailability dissolution->bioavailability Predict In Vivo Behavior outcome Optimized Drug Efficacy & Stability bioavailability->outcome

Caption: Experimental workflow for polymorphism studies.

polymorphism_efficacy_relationship cluster_polymorphs Polymorphic Forms cluster_properties Physicochemical Properties cluster_pharmacokinetics Pharmacokinetics cluster_efficacy Therapeutic Outcome stable Stable Polymorph (e.g., Form I) solubility Solubility stable->solubility Lower metastable Metastable Polymorph (e.g., Form II / Amorphous) metastable->solubility Higher dissolution_rate Dissolution Rate solubility->dissolution_rate bioavailability Bioavailability (AUC, Cmax) dissolution_rate->bioavailability efficacy Drug Efficacy bioavailability->efficacy

Caption: Relationship between polymorphism and drug efficacy.

References

A Comparative Analysis of Triazole Isomers in Medicinal Chemistry: 1,2,3-Triazole vs. 1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: December 2025

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry. Their two primary isomeric forms, 1,2,3-triazole and 1,2,4-triazole, serve as privileged structures in the development of a wide array of therapeutic agents.[1] Both isomers offer a unique combination of chemical stability, favorable electronic properties, and the capacity for hydrogen bonding, which enhances their interaction with biological targets.[1] This guide provides a comparative analysis of the physicochemical properties and biological activities of 1,2,3-triazole and 1,2,4-triazole derivatives, supported by experimental data, to assist researchers in the strategic design of novel drug candidates.

Core Structural and Physicochemical Differences

The primary distinction between the two isomers lies in the arrangement of the nitrogen atoms within the five-membered ring. In 1,2,3-triazoles, the three nitrogen atoms are positioned adjacent to one another, whereas 1,2,4-triazoles have one nitrogen atom separated from the other two.[1] This seemingly minor structural variance significantly influences the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities, leading to distinct pharmacological profiles.[1]

Property1,2,3-Triazole1,2,4-TriazoleReference
Structure Adjacent nitrogen atomsSeparated nitrogen atoms[1]
Tautomerism Exists in 1H and 2H tautomeric forms, with the 2H form being major in aqueous solution.[2][3]Exists in 1H and 4H tautomeric forms, with the 1H form being more stable.[2][2][3]
Aromaticity Aromatic heterocycle.Aromatic heterocycle.[3][4]
Acidity (pKa) 9.410.26[3][4]
Basicity (pKa of conjugate acid) 1.22.45[3][4]
Boiling Point 203 °C260 °C[2][3]
Melting Point 23-25 °C120-121 °C[2][3]
Solubility Very soluble in water.[3]Very soluble in water.[2][2][3]

Synthesis of Triazole Isomers

The synthetic routes to these isomers are distinct. The synthesis of 1,2,3-triazoles has been significantly advanced by the advent of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition between azides and alkynes.[1][5] This reaction is highly efficient and regioselective, particularly the copper-catalyzed version (CuAAC) which predominantly yields 1,4-disubstituted 1,2,3-triazoles.[3][6] In contrast, 1,2,4-triazoles are commonly synthesized through methods like the Einhorn–Brunner or Pellizzari reactions, or by the cyclization of thiosemicarbazide derivatives.[4]

Comparative Biological Activities

Both triazole isomers exhibit a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties.[1][7][8][9][10] However, the prevalence and potency of these activities can differ between the two scaffolds.

Anticancer Activity

Both 1,2,3- and 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, often by inducing cell cycle arrest and apoptosis.[1] The mechanism of action for some 1,2,4-triazole derivatives involves the inhibition of tubulin polymerization.[11]

Compound TypeCancer Cell LineIC50 (µM)Reference
1,2,3-Triazole derivativeMultiple cancer cell lines1.02 - 74.28[12]
1,2,4-Triazole derivativeA431Single-digit nanomolar range[11]
1,2,4-Triazole derivativesMCF-7, Hela, A549Varies by derivative[13]
Antifungal Activity

The 1,2,4-triazole ring is a well-established pharmacophore in antifungal drug design, forming the core of market-leading azole antifungals like fluconazole and itraconazole.[1][7][9][10] These drugs function by inhibiting lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. While 1,2,3-triazole derivatives also exhibit antifungal properties, they are less prevalent in clinically approved drugs.

Antibacterial and Antitubercular Activity

Both triazole isomers have been incorporated into hybrids and derivatives that exhibit potent antibacterial activity, including against drug-resistant strains.[1]

Compound TypeBacterial StrainMIC (µg/mL)Reference
1,2,3-Triazole derivativeMycobacterium tuberculosis H37Raas low as 0.78[1]
1,2,3-Triazole-benzoimidazole hybridGram-positive and Gram-negative bacteria0.0156 - 0.0625 (mg/mL)[12]
1,2,4-Triazole derivativeMycobacterium tuberculosis H37RvPotent activity reported[1]

Experimental Protocols

In Vitro Anticancer Activity Evaluation (MTT Assay)

A common method to assess the cytotoxic effects of triazole compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow of MTT Assay for Anticancer Screening

A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Triazole Compounds (various concentrations) B->C D Incubate for 24-48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent (e.g., DMSO) F->G H Measure Absorbance at 570 nm G->H I Calculate Cell Viability (%) and IC50 H->I

Workflow of the MTT assay for evaluating anticancer activity.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized triazole compounds for a specified duration (e.g., 24 or 48 hours).[1]

  • MTT Addition: After the treatment period, the media is replaced with fresh media containing MTT solution.

  • Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antitubercular Activity Testing

The in vitro activity against Mycobacterium tuberculosis is often determined using methods like the X-ray Microplate Alamar Blue Assay (XRMA) protocol.

Methodology:

  • Compound Preparation: The triazole compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in microplates.

  • Inoculum Preparation: A standardized inoculum of M. tuberculosis (e.g., H37Ra or H37Rv) is prepared.

  • Inoculation and Incubation: The microplates containing the compounds are inoculated with the bacterial suspension and incubated under appropriate conditions.

  • Alamar Blue Addition: After the incubation period, Alamar Blue reagent is added to each well.

  • Re-incubation: The plates are incubated again to allow for color development (blue to pink indicates bacterial growth).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents a color change.

Signaling Pathway and Logical Relationship Visualization

Click Chemistry: A Versatile Tool for 1,2,3-Triazole Synthesis

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles. This reaction's efficiency, regioselectivity, and mild reaction conditions make it a powerful tool in drug discovery for creating diverse molecular libraries.

Logical Flow of CuAAC for 1,2,3-Triazole Synthesis

cluster_reactants Reactants cluster_catalyst Catalytic System Alkyne Terminal Alkyne Product 1,4-Disubstituted 1,2,3-Triazole Alkyne->Product Azide Organic Azide Azide->Product Cu_catalyst Copper(I) Catalyst Cu_catalyst->Product catalysis Reducing_agent Reducing Agent (e.g., Sodium Ascorbate) Reducing_agent->Cu_catalyst generates in situ Cu_source Copper(II) Source (e.g., CuSO4) Cu_source->Reducing_agent

Logical relationship in CuAAC "click chemistry".
Tubulin Polymerization Inhibition by Triazole Derivatives

Certain triazole derivatives, particularly from the 1,2,4-triazole class, have been identified as potent inhibitors of tubulin polymerization. This mechanism is a key strategy in anticancer drug development, as it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Signaling Pathway of Tubulin Polymerization Inhibition

Triazole 1,2,4-Triazole Inhibitor Tubulin Tubulin Dimers Triazole->Tubulin binds to colchicine site Microtubules Microtubules Triazole->Microtubules inhibits polymerization Tubulin->Microtubules polymerization Disruption Disruption of Microtubule Dynamics Microtubules->Disruption Arrest Cell Cycle Arrest (G2/M Phase) Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Mechanism of anticancer action via tubulin inhibition.

Conclusion

Both 1,2,3- and 1,2,4-triazole isomers are invaluable scaffolds in medicinal chemistry, each with distinct physicochemical properties and synthetic accessibility that influence their application. The 1,2,4-triazole core is historically more established in clinically successful drugs, particularly antifungals. However, the rise of click chemistry has made the 1,2,3-triazole scaffold increasingly popular for the rapid synthesis of diverse compound libraries for screening against various therapeutic targets. The choice between these isomers in drug design will depend on the specific biological target, the desired physicochemical properties, and the synthetic strategy. This comparative guide provides a foundation for researchers to make informed decisions in the development of novel triazole-based therapeutic agents.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Adherence to standard laboratory safety protocols, including the use of appropriate personal protective equipment (PPE), is mandatory.

Table 1: Personal Protective Equipment (PPE) and Handling Guidelines

Protective Equipment/GuidelineSpecification
Eye Protection Safety glasses with side-shields or chemical goggles are essential to prevent eye contact.[1][4]
Hand Protection Wear chemical-resistant gloves (e.g., PVC). The suitability and durability of the glove type depend on the frequency and duration of contact.[1][4]
Skin and Body Protection A lab coat or other protective clothing should be worn to avoid skin contact.[2][4][5] In case of skin contact, immediately wash the affected area with plenty of soap and water.[2]
Respiratory Protection In case of insufficient ventilation or the formation of dust/aerosols, use a NIOSH (US) or EN 166 (EU) approved respirator.[1][4]
General Hygiene Wash hands thoroughly after handling the chemical, before breaks, and at the end of the workday.[1][2] Do not eat, drink, or smoke in the laboratory area.[2][6]

Step-by-Step Disposal Protocol

The recommended procedure for the disposal of this compound is through incineration by a licensed professional waste disposal service.[1] This method ensures the complete destruction of the compound, preventing its release into the environment.

Experimental Protocol for Waste Preparation and Disposal:

  • Segregation and Storage:

    • Collect waste this compound and any contaminated materials (e.g., filter paper, gloves) in a dedicated, properly labeled, and sealed container.[1][4][7]

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[8][9]

  • Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for the collection and incineration of the chemical waste.

    • It is recommended to dissolve or mix the material with a combustible solvent before incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Spill Management:

    • In the event of a spill, do not allow the product to enter drains.[1][7]

    • For minor spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[1][4] Dampening the material with water can help prevent dusting.[4]

    • For major spills, evacuate the area and alert emergency responders.[4]

Important Considerations:

  • Do not dispose of this chemical down the drain or in regular trash. [7][10][11] Aminotriazoles can be harmful to aquatic life.[7]

  • Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product, unless they have been triple-rinsed with an appropriate solvent.[1][10]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste wear_ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe collect_waste Collect waste in a dedicated, labeled, sealed container wear_ppe->collect_waste check_spill Is there a spill? collect_waste->check_spill handle_spill Contain and clean up spill (Avoid dust, do not use drains) check_spill->handle_spill Yes store_waste Store waste container in a cool, dry, well-ventilated area check_spill->store_waste No handle_spill->collect_waste contact_disposal Contact licensed hazardous waste disposal service store_waste->contact_disposal prepare_for_pickup Prepare for pickup: Dissolve in combustible solvent if advised contact_disposal->prepare_for_pickup end End: Waste disposed of safely prepare_for_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(1H-1,2,4-triazol-1-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 1-(1H-1,2,4-triazol-1-yl)propan-2-amine. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

The selection of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.[1]

PPE CategorySpecification
Respiratory Protection A government-approved respirator is required.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.
Hand Protection Compatible chemical-resistant gloves must be worn.[1] Nitrile or neoprene gloves are recommended. Inspect gloves for any damage before use and utilize proper glove removal technique to avoid skin contact.[1][2]
Eye and Face Protection Government-approved eye and face protection, such as tight-sealing safety goggles or a face shield, is mandatory.[1][3]
Body Protection Wear appropriate protective clothing to prevent skin exposure.[1] This includes a lab coat, and in cases of potential splashing, chemical-resistant coveralls or an apron should be used.[2]
Footwear Protective boots are required in situations where there is a risk of spills.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_workspace Prepare Ventilated Workspace handle_chem Handle Chemical in a Fume Hood prep_workspace->handle_chem Proceed to Handling handle_transfer Use Proper Equipment for Transfers handle_avoid Avoid Inhalation, Ingestion, and Skin Contact cleanup_decontaminate Decontaminate Work Surfaces handle_avoid->cleanup_decontaminate Proceed to Cleanup cleanup_ppe Properly Remove and Dispose of PPE cleanup_wash Wash Hands Thoroughly disposal_collect Collect Waste in Labeled, Sealed Containers cleanup_wash->disposal_collect Proceed to Disposal disposal_follow Follow Institutional and Local Disposal Regulations

Workflow for Safe Handling of this compound

Experimental Protocol for Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before commencing any work.

    • Ensure a safety shower and eye bath are readily accessible.[1]

    • Put on all required personal protective equipment as detailed in the table above.

    • All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Handling:

    • Avoid breathing any vapors, mist, or gas.[1]

    • Prevent all contact with eyes, skin, and clothing.[1]

    • Do not eat, drink, or smoke in the area where the chemical is being handled.[4]

    • Use appropriate, clean, and dry equipment for all transfers.

  • In Case of a Spill:

    • Evacuate all non-essential personnel from the area.[1]

    • If safe to do so, prevent further leakage or spillage.[1] Do not allow the product to enter drains.[1]

    • For minor spills, wipe the area with a rag, place the rag in a sealed bag, and hold for waste disposal.[1]

    • Ventilate the area and wash the spill site after the material has been completely picked up.[4]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection:

    • Collect all waste material, including contaminated gloves, wipes, and empty containers, in suitable, clearly labeled, and closed containers for disposal.[5]

  • Disposal Method:

    • Dispose of the chemical waste in accordance with local, regional, and national regulations.[4]

    • A common method for disposal of similar chemical compounds is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

    • Always consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

  • Contaminated Packaging:

    • Dispose of contaminated packaging as unused product.[5] Do not reuse empty containers.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.